Product packaging for Tetrazolo[1,5-a]pyridine(Cat. No.:CAS No. 274-87-3)

Tetrazolo[1,5-a]pyridine

カタログ番号: B153557
CAS番号: 274-87-3
分子量: 120.11 g/mol
InChIキー: BPDSGGQFORKTMY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Tetrazolo[1,5-a]pyridine (CAS 274-87-3) is a versatile nitrogen-rich heterocyclic compound with the molecular formula C 5 H 4 N 4 and a molecular weight of 120.11 g/mol . This compound serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. Its structure is characterized by a fused pyridine and tetrazole ring system, offering unique electronic properties for the design of novel molecular entities . Computational analysis predicts several key physicochemical properties: a topological polar surface area (TPSA) of 43.08 Ų and a consensus LogP o/w of 0.53, indicating moderate lipophilicity . The compound is also predicted to have high gastrointestinal absorption but is not expected to be a P-glycoprotein substrate or penetrate the blood-brain barrier (BBB) . This product is strictly for research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please note that the specific applications, mechanism of action, and detailed research value of this compound are areas of active investigation, and researchers are encouraged to consult the current scientific literature for the latest findings. Handling and Safety: This compound is classified as Hazard Class 6.1 . Please refer to the product's Safety Data Sheet (SDS) for comprehensive handling instructions. Hazard statements include H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4N4 B153557 Tetrazolo[1,5-a]pyridine CAS No. 274-87-3

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

tetrazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4/c1-2-4-9-5(3-1)6-7-8-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDSGGQFORKTMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=NN2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00181823
Record name Pyridotetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

274-87-3
Record name Pyridotetrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000274873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrazolo[1,5-a]pyridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109852
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tetrazolo[1,5-a]pyridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=838
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyridotetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Tetrazolo[1,5-a]pyridine from 2-Halopyridines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tetrazolo[1,5-a]pyridines from 2-halopyridines, a crucial transformation in medicinal chemistry and materials science. Tetrazolo[1,5-a]pyridine derivatives are key building blocks in the development of novel pharmaceuticals and functional materials. This document details established and modern synthetic protocols, presents comparative quantitative data, and outlines essential safety considerations.

Introduction

The this compound scaffold is a privileged heterocyclic motif found in a wide array of biologically active compounds. The synthesis of this bicyclic system is most commonly achieved through the reaction of a 2-halopyridine with an azide source, followed by an intramolecular cyclization. This guide explores the nuances of this transformation, comparing classical and contemporary methodologies to enable researchers to select the optimal conditions for their specific needs. A critical aspect of this chemistry is the azide-tetrazole equilibrium, where the product can exist as both the fused tetrazole and the isomeric 2-azidopyridine. The position of this equilibrium is influenced by substituents and the physical state of the compound.[1]

Synthetic Methodologies

Two primary methods for the synthesis of tetrazolo[1,5-a]pyridines from 2-halopyridines are prevalent: the classical approach using sodium azide and a modern, milder method employing trimethylsilyl azide with a fluoride source.

Classical Synthesis with Sodium Azide

The reaction of 2-halopyridines with sodium azide is a well-established method, typically performed in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction proceeds via a nucleophilic aromatic substitution of the halide by the azide ion, followed by an electrocyclic ring closure.

Modern Synthesis with Trimethylsilyl Azide and TBAF

A more recent and often higher-yielding method involves the use of trimethylsilyl azide (TMSN₃) in the presence of a fluoride source, such as tetrabutylammonium fluoride (TBAF).[2] This method generally proceeds under milder conditions than the classical approach and offers excellent functional group tolerance.[2] The optimized procedure often involves heating the 2-halopyridine with TMSN₃ and TBAF hydrate at around 85 °C.[2]

Other Methodologies

While the two methods above are the most common, other approaches have been explored:

  • Copper-Catalyzed Synthesis: The use of copper catalysts in azide-alkyne cycloadditions is well-known.[3][4][5] While less documented for this specific transformation, copper catalysis could potentially lower the reaction temperature and improve yields, particularly for less reactive 2-halopyridines.

  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in the synthesis of various heterocyclic compounds, including related triazolo[1,5-a]pyridines.[6][7][8][9] This technique offers a greener and more efficient alternative to conventional heating.[10][11][12][13][14]

Data Presentation: A Comparative Analysis

The choice of synthetic method can significantly impact the yield and reaction conditions. The following tables summarize quantitative data from the literature to facilitate comparison.

Table 1: Synthesis of this compound from various 2-Halopyridines using TMSN₃ and TBAF *[2]

Entry2-Halopyridine SubstrateHalogenReaction Time (h)Conversion (%)Isolated Yield (%)
12-ChloropyridineCl2410090
22-BromopyridineBr2410088
32-IodopyridineI2410085
42-Chloro-5-nitropyridineCl2410082
52-Bromo-5-methylpyridineBr2410087
62-Bromo-3-methylpyridineBr2410084
72,3-DichloropyridineCl2410086
82,5-DibromopyridineBr2410089

*Reaction conditions: 2-halopyridine (1 mmol), TMSN₃ (2 mmol), TBAF·xH₂O (2 mmol), 85 °C.

Experimental Protocols

General Protocol for Classical Synthesis with Sodium Azide

Materials:

  • 2-Chloropyridine (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of 2-chloropyridine in DMF, add sodium azide.

  • Heat the reaction mixture at 100-120 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Detailed Protocol for Modern Synthesis with Trimethylsilyl Azide and TBAF[2]

Materials:

  • 2-Bromopyridine (1.0 eq)

  • Trimethylsilyl Azide (TMSN₃) (2.0 eq)

  • Tetrabutylammonium fluoride hydrate (TBAF·xH₂O) (2.0 eq)

Procedure:

  • To a screw-capped vial, add 2-bromopyridine (1.0 mmol), trimethylsilyl azide (2.0 mmol), and tetrabutylammonium fluoride hydrate (2.0 mmol).

  • Seal the vial and heat the mixture at 85 °C for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure this compound.

Safety Considerations

Working with azides requires strict safety precautions due to their high toxicity and potential for forming explosive compounds.

  • Sodium Azide (NaN₃): Highly toxic if ingested or absorbed through the skin. Reacts with acids to form highly toxic and explosive hydrazoic acid (HN₃). Avoid contact with heavy metals, as this can form explosive heavy metal azides. All manipulations should be carried out in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Trimethylsilyl Azide (TMSN₃): A volatile and toxic liquid. It is also moisture-sensitive and can hydrolyze to form hydrazoic acid. Handle exclusively in a fume hood. Avoid contact with strong acids and oxidizing agents.

Visualization of Workflows and Concepts

General Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of tetrazolo[1,5-a]pyridines from 2-halopyridines.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 2-Halopyridine 2-Halopyridine Reaction Vessel Reaction Vessel 2-Halopyridine->Reaction Vessel Add Azide Source Azide Source Azide Source->Reaction Vessel Add Quenching Quenching Reaction Vessel->Quenching Transfer Extraction Extraction Quenching->Extraction Chromatography Chromatography Extraction->Chromatography This compound This compound Chromatography->this compound

Caption: General experimental workflow.

Azide-Tetrazole Equilibrium

The product of the reaction exists in equilibrium between the this compound and the 2-azidopyridine forms. This equilibrium is a key concept in the chemistry of these compounds.

G 2-Azidopyridine 2-Azidopyridine This compound This compound 2-Azidopyridine->this compound

Caption: Azide-Tetrazole Equilibrium.

Comparison of Synthetic Methods

This diagram illustrates the relationship between the starting materials and the two primary synthetic methodologies discussed.

G cluster_methods Synthetic Methods 2-Halopyridine 2-Halopyridine Classical Method Classical Method 2-Halopyridine->Classical Method + NaN3 High Temp Modern Method Modern Method 2-Halopyridine->Modern Method + TMSN3, TBAF Milder Temp Product This compound Classical Method->Product Modern Method->Product

Caption: Comparison of synthetic routes.

References

An In-Depth Technical Guide to the Spectroscopic Data Interpretation of Tetrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tetrazolo[1,5-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and data presented in a clear, tabular format.

Introduction

This compound is a fused bicyclic heteroaromatic system. Its structural elucidation and characterization are crucial for understanding its reactivity and potential applications. Spectroscopic techniques are indispensable tools for this purpose. This guide will delve into the characteristic spectral signatures of this compound.

A key structural aspect of this compound is its potential valence tautomerism with 2-azidopyridine. For the unsubstituted parent compound, the equilibrium lies far to the side of the fused tetrazole ring system. Spectroscopic evidence, particularly the absence of a characteristic azide stretching band in the IR spectrum, confirms that this compound is the predominant tautomer.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

A definitive, consolidated set of experimental ¹H NMR chemical shifts and coupling constants for the parent this compound could not be definitively determined from the available literature. For substituted derivatives, the proton signals of the pyridine ring are typically observed in the aromatic region of the spectrum.

¹³C NMR Data

AtomChemical Shift (δ) ppm
C-5116.3
C-6131.2
C-7116.3
C-8129.5
C-8a145.9

Solvent and frequency not specified in the source data.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the absence of a strong absorption band around 2100-2200 cm⁻¹, which would be indicative of an azide (-N₃) stretching vibration. This absence is a key piece of evidence for the fused tetrazole structure being the dominant tautomer. Characteristic absorptions for the aromatic ring system are expected.

Wavenumber (cm⁻¹)Assignment
~3100-3000C-H stretching (aromatic)
~1600-1450C=C and C=N stretching (aromatic ring)
~1100, 995, 735Tetrazole ring vibrations
Mass Spectrometry (MS)

The mass spectrum of this compound provides crucial information about its molecular weight and fragmentation pattern. A characteristic feature is the loss of a neutral molecule of nitrogen (N₂), which corresponds to a loss of 28 mass units.

m/zAssignment
120Molecular ion [M]⁺
92[M - N₂]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain an internal reference.

Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Objective: To identify functional groups and confirm the absence of the azide tautomer.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Thoroughly dry a small amount of spectroscopic grade potassium bromide (KBr) in an oven.

  • In an agate mortar and pestle, grind 1-2 mg of the this compound sample to a fine powder.

  • Add approximately 100-200 mg of the dried KBr to the mortar and mix thoroughly with the sample.

  • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the sample holder with the KBr pellet in the spectrometer.

  • Acquire the IR spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and analyze the fragmentation pattern.

Instrumentation: A mass spectrometer, for example, one equipped with an electron ionization (EI) source.

Sample Preparation:

  • Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., methanol, acetonitrile). The concentration should be in the range of 1-10 µg/mL.

Data Acquisition:

  • Introduce the sample into the ion source of the mass spectrometer. For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph.

  • Ionize the sample molecules using a beam of high-energy electrons (typically 70 eV for EI).

  • Accelerate the resulting ions into the mass analyzer.

  • Separate the ions based on their mass-to-charge ratio (m/z).

  • Detect the ions and generate a mass spectrum.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and interpretation of this compound.

Spectroscopic_Workflow Spectroscopic Data Interpretation Workflow for this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition cluster_interpretation Data Interpretation Sample This compound Sample NMR NMR Spectroscopy (1H, 13C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) Fragmentation Pattern MS->MS_Data Structure_Elucidation Structural Elucidation NMR_Data->Structure_Elucidation Tautomerism_Confirmation Tautomerism Confirmation (Absence of Azide) IR_Data->Tautomerism_Confirmation Fragmentation_Analysis Fragmentation Analysis (Loss of N₂) MS_Data->Fragmentation_Analysis Final_Structure Confirmed Structure: This compound Structure_Elucidation->Final_Structure Tautomerism_Confirmation->Final_Structure Fragmentation_Analysis->Final_Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic data of this compound are consistent with its fused bicyclic aromatic structure. NMR spectroscopy provides detailed information about the carbon framework, while IR spectroscopy is a powerful tool for confirming the absence of the 2-azidopyridine tautomer. Mass spectrometry confirms the molecular weight and reveals a characteristic fragmentation pathway involving the loss of molecular nitrogen. This comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of this important heterocyclic compound in research and development settings.

An In-depth Technical Guide to the Tautomeric Equilibrium in Tetrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric equilibrium of tetrazolo[1,5-a]pyridine, a critical consideration for researchers in medicinal chemistry and drug development. The distinct physicochemical and biological properties of the two tautomeric forms—the closed-ring tetrazole and the open-ring azido-pyridine—necessitate a thorough understanding and control of this equilibrium for rational drug design. The tetrazole ring, in particular, is a well-regarded bioisostere for the carboxylic acid group, offering enhanced metabolic stability and modulated pharmacokinetic profiles.

The Azide-Tetrazole Tautomeric Equilibrium

This compound exists in a dynamic equilibrium with its valence tautomer, 2-azidopyridine. This reversible intramolecular 1,5-dipolar cyclization is a fundamental characteristic of this heterocyclic system. The position of this equilibrium is not fixed and is significantly influenced by electronic effects of substituents, solvent polarity, and temperature.

Figure 1: Tautomeric equilibrium between this compound and 2-azidopyridine.

Factors Influencing the Tautomeric Equilibrium

The delicate balance between the tetrazole and azide forms can be shifted by various internal and external factors. Understanding these influences is paramount for controlling the tautomeric preference in a given molecular design or experimental setup.

Substituent Effects

The electronic nature of substituents on the pyridine ring profoundly impacts the position of the tautomeric equilibrium.

  • Electron-Donating Groups (EDGs): Substituents such as alkyl (-R) and alkoxy (-OR) groups increase the electron density on the pyridine ring. This enhances the nucleophilicity of the pyridine nitrogen, thereby favoring intramolecular cyclization and stabilizing the tetrazole form.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) and cyano (-CN) decrease the electron density of the pyridine ring. This reduces the nucleophilicity of the ring nitrogen, disfavoring cyclization and shifting the equilibrium towards the azide form.[1]

Computational studies on 5-substituted tetrazolo[1,5-a]pyridines have corroborated these trends, indicating that electron-withdrawing groups stabilize the azide isomer, while electron-donating groups favor the tetrazole ring.

Solvent Effects

The polarity of the solvent plays a crucial role in determining the predominant tautomer. Generally, an increase in solvent polarity favors the formation of the tetrazole tautomer.[1] This is attributed to the greater polarity of the tetrazole form compared to the azide form. The dipole moment of the tetrazole tautomer is typically larger, leading to stronger stabilizing interactions with polar solvent molecules.

Influencing_Factors cluster_factors Influencing Factors cluster_outcomes Favored Tautomer Equilibrium Tautomeric Equilibrium (Tetrazole <=> Azide) Tetrazole Tetrazole Equilibrium->Tetrazole EDG High Polarity Azide Azide Equilibrium->Azide EWG Low Polarity Substituents Substituents Substituents->Equilibrium Solvent Solvent Polarity Solvent->Equilibrium Temperature Temperature Temperature->Equilibrium

Figure 2: Factors influencing the tetrazole-azide equilibrium.

Quantitative Data on Tautomeric Equilibrium

Table 1: Effect of Substituents on Tautomer Ratios in Tetrazolo[1,5-a]pyrimidines in DMSO-d6

Substituent (R) at C5Tautomer Ratio (Tetrazole : Azide)Predominant Form
Phenyl> 4 : 1Tetrazole
4-Fluorophenyl> 4 : 1Tetrazole
4-Chlorophenyl> 4 : 1Tetrazole
4-Bromophenyl> 4 : 1Tetrazole
4-Methylphenyl> 4 : 1Tetrazole
4-Methoxyphenyl> 4 : 1Tetrazole
Methyl> 4 : 1Tetrazole

Data adapted from studies on 5-substituted tetrazolo[1,5-a]pyrimidines.

Table 2: Effect of Solvent on Tautomer Ratios for 5-Phenyltetrazolo[1,5-a]pyrimidine

SolventDielectric Constant (ε)Tautomer Ratio (Tetrazole : Azide)
CDCl34.810 : 90
DMSO-d646.7> 80 : 20

Data highlights the significant shift towards the tetrazole form in a more polar solvent.

Experimental Protocols for Tautomeric Equilibrium Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and widely used technique for the quantitative analysis of tautomeric equilibria in solution. The following provides a detailed methodology for determining the tautomer ratio using ¹H NMR.

¹H NMR Spectroscopy Protocol

Objective: To quantify the molar ratio of the tetrazole and azide tautomers in solution.

Materials:

  • Substituted this compound sample

  • Deuterated solvents of varying polarities (e.g., CDCl₃, DMSO-d₆, Acetonitrile-d₃)

  • High-resolution NMR spectrometer (≥ 400 MHz)

  • NMR tubes

  • Internal standard (optional, for absolute quantification)

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound derivative.

    • Dissolve the sample in a precise volume of the chosen deuterated solvent in a clean, dry vial. The concentration should be sufficient to obtain a good signal-to-noise ratio (typically 5-10 mg in 0.6-0.7 mL of solvent).

    • If an internal standard is used, add a known amount to the solution. The standard should have a resonance that is well-resolved from the analyte signals.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Allow the sample to equilibrate to the probe temperature (typically 298 K).

    • Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to consider are:

      • Pulse Angle: Use a 30° or 45° pulse angle to ensure full relaxation between scans.

      • Relaxation Delay (d1): Set a sufficiently long relaxation delay (at least 5 times the longest T₁ of the signals being integrated) to ensure accurate integration. A typical starting value is 30 seconds.

      • Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum carefully.

    • Perform baseline correction.

    • Identify distinct, well-resolved signals corresponding to each tautomer. Protons in the vicinity of the tetrazole/azide moiety are often the most sensitive to the tautomeric form and will exhibit different chemical shifts.

    • Integrate the selected signals for each tautomer. Ensure the integration regions are set accurately.

    • Calculate the molar ratio of the tautomers by comparing the integral values. For example, if a proton signal for the tetrazole tautomer has an integral of I_T and a corresponding proton signal for the azide tautomer has an integral of I_A, the ratio is I_T : I_A.

Equilibrium Constant (K_T) Calculation:

The equilibrium constant, K_T, is calculated as the ratio of the concentrations of the two tautomers at equilibrium:

K_T = [Azide] / [Tetrazole] = I_A / I_T

Experimental_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Calculation Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire ¹H NMR Spectrum Transfer->Acquire Process Process Data (FT, Phasing, Baseline) Acquire->Process Integrate Integrate Tautomer Signals Process->Integrate Ratio Determine Molar Ratio Integrate->Ratio KT Calculate K_T Ratio->KT

Figure 3: Experimental workflow for determining tautomeric equilibrium using ¹H NMR.

Conclusion

The tautomeric equilibrium between this compound and 2-azidopyridine is a critical aspect that influences the properties and potential applications of this important heterocyclic scaffold. A comprehensive understanding of the effects of substituents and solvents is essential for the targeted design of molecules with desired tautomeric preferences. The experimental protocols outlined in this guide provide a robust framework for the quantitative analysis of this equilibrium, enabling researchers to make informed decisions in the development of novel therapeutics and functional materials.

References

In-Depth Technical Guide to the Crystal Structure Analysis of Tetrazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure analysis of tetrazolo[1,5-a]pyridine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. This document outlines the key crystallographic data, details the experimental protocols for their synthesis and structural analysis, and visualizes the associated workflows and a relevant biological signaling pathway.

Quantitative Crystallographic Data

The analysis of the crystal structures of this compound derivatives provides crucial insights into their three-dimensional conformation, which is essential for understanding their structure-activity relationships. Below is a summary of crystallographic data for representative derivatives.

Table 1: Crystallographic Data for this compound Derivatives

Parameter5,7-di(thiophen-2-yl)this compound5,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine
CCDC Number 21657101048926
Empirical Formula C₁₃H₈N₄S₂C₁₆H₁₃N₅
Formula Weight 284.36275.31
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPbcn
a (Å) 10.3219(3)12.6931(8)
b (Å) 10.7873(3)10.9284(6)
c (Å) 11.2183(3)18.8915(12)
α (°) 9090
β (°) 104.253(1)90
γ (°) 9090
Volume (ų) 1210.04(6)2620.5(3)
Z 48
Calculated Density (Mg/m³) 1.5611.396
Temperature (K) 150(2)100
Radiation Type Mo KαCu Kα
Wavelength (Å) 0.710731.54178
Final R indices [I>2σ(I)] R1 = 0.0345, wR2 = 0.0891R1 = 0.035, wR2 = 0.093

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental for the synthesis and structural elucidation of novel compounds.

Synthesis of 5,7-di(thiophen-2-yl)this compound

A general method for the synthesis of diarylated tetrazolo[1,5-a]pyridines involves the treatment of the corresponding diarylated pyridine N-oxide with diphenylphosphoryl azide.[1]

Materials:

  • 5,7-di(thiophen-2-yl)pyridine N-oxide

  • Diphenylphosphoryl azide (DPPA)

  • Anhydrous solvent (e.g., toluene or o-xylene)

Procedure:

  • A solution of 5,7-di(thiophen-2-yl)pyridine N-oxide and diphenylphosphoryl azide in an anhydrous solvent is prepared in a reaction vessel.

  • The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature sufficient to promote the reaction, typically ranging from 80 to 140 °C.

  • The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 5,7-di(thiophen-2-yl)this compound.

Crystallization

Single crystals suitable for X-ray diffraction are typically obtained through slow evaporation or vapor diffusion methods.

Slow Evaporation Method:

  • The purified compound is dissolved in a suitable solvent or a mixture of solvents (e.g., dichloromethane/hexane) to form a nearly saturated solution.

  • The solution is filtered to remove any insoluble impurities.

  • The filtered solution is left undisturbed in a loosely capped vial at room temperature, allowing the solvent to evaporate slowly over several days to weeks, leading to the formation of single crystals.

X-ray Diffraction Data Collection and Structure Refinement

The determination of the three-dimensional structure of a molecule from a single crystal is a multi-step process.[2]

Procedure:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam. Diffraction data are collected as a series of images while the crystal is rotated. Data collection is often performed at low temperatures (e.g., 100-150 K) to minimize thermal vibrations of the atoms.

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

  • Structure Solution: The crystal structure is solved using direct methods or other phasing techniques to obtain an initial model of the atomic arrangement.

  • Structure Refinement: The initial model is refined against the experimental diffraction data to improve the atomic coordinates, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.

  • Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for the synthesis and crystal structure determination of this compound derivatives.

G cluster_synthesis Synthesis Workflow start Starting Materials (Diarylated Pyridine N-oxide, DPPA) reaction Reaction in Anhydrous Solvent (Heating under Inert Atmosphere) start->reaction workup Work-up (Solvent Removal) reaction->workup purification Purification (Column Chromatography) workup->purification product Pure this compound Derivative purification->product

General workflow for the synthesis of this compound derivatives.

G cluster_xray Crystal Structure Analysis Workflow crystal Single Crystal Growth mount Crystal Mounting crystal->mount data_collection X-ray Diffraction Data Collection mount->data_collection data_processing Data Processing (Unit Cell, Intensities) data_collection->data_processing structure_solution Structure Solution (Initial Model) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation refinement->validation final_structure Final Crystal Structure validation->final_structure G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, and Growth mTORC1->Proliferation promotes Inhibitor This compound Derivative (Hypothesized) Inhibitor->PI3K

References

An In-depth Technical Guide to the Core Differences Between Tetrazolo[1,5-a]pyridine and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the key distinctions between Tetrazolo[1,5-a]pyridine and its principal isomer, 2-azidopyridine. The facile interconversion between these two forms, a classic example of ring-chain tautomerism, presents both unique chemical properties and challenges in synthesis and characterization. Understanding the factors governing this equilibrium is paramount for the targeted design and development of novel therapeutics and functional materials based on this heterocyclic scaffold.

The Azido-Tetrazolo Equilibrium: A Dynamic Isomerization

The defining characteristic of the this compound system is its existence in a dynamic equilibrium with its open-chain isomer, 2-azidopyridine. This reversible intramolecular cyclization is a type of valence tautomerism known as azido-tetrazolo isomerization.

The position of this equilibrium is highly sensitive to the surrounding environment and the electronic nature of substituents on the pyridine ring. Key factors influencing the equilibrium include:

  • Solvent Polarity: Polar solvents, such as dimethyl sulfoxide (DMSO), tend to favor the more polar, cyclic this compound form. In contrast, nonpolar solvents like chloroform (CDCl3) shift the equilibrium towards the 2-azidopyridine isomer.[1]

  • Temperature: Elevated temperatures generally favor the azido form.

  • Electronic Effects of Substituents: Electron-withdrawing groups on the pyridine ring can destabilize the tetrazole ring, thus favoring the open-chain azido isomer.[2] Conversely, electron-donating groups tend to stabilize the tetrazolo form.

  • Physical State: In the solid state, the molecules often adopt one preferred conformation, which can be either the tetrazolo or the azido form, depending on the specific substituent and crystal packing forces.[1]

The interplay of these factors dictates the predominant species in a given sample, which has significant implications for its reactivity and biological activity.

Azido_Tetrazolo_Equilibrium cluster_equilibrium Azido-Tetrazolo Equilibrium cluster_factors Influencing Factors 2-Azidopyridine 2-Azidopyridine This compound This compound 2-Azidopyridine->this compound Ring Closure Solvent Polarity Solvent Polarity Solvent Polarity->2-Azidopyridine Non-polar Solvent Polarity->this compound Polar Temperature Temperature Temperature->2-Azidopyridine High Temperature->this compound Low Substituent Effects Substituent Effects Substituent Effects->2-Azidopyridine Electron-withdrawing Substituent Effects->this compound Electron-donating Physical State Physical State

Factors influencing the azido-tetrazolo equilibrium.

Comparative Physicochemical and Spectroscopic Data

The distinct structural differences between this compound and 2-azidopyridine give rise to measurable differences in their physicochemical and spectroscopic properties. The following tables summarize key data for the parent compounds and representative derivatives.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)pKa
This compoundC5H4N4120.1188-90DecomposesNot readily available
2-AzidopyridineC5H4N4120.11< 25 (oily liquid)DecomposesNot readily available
4,6-Dinitrothis compoundC5H2N6O4210.10135 (decomposes)Not applicableNot readily available

Note: Due to the equilibrium, isolating and characterizing the pure isomers can be challenging, leading to limited availability of some physical constants.

Table 2: Spectroscopic Data for Isomer Identification

Spectroscopic TechniqueThis compound2-AzidopyridineKey Distinguishing Feature
Infrared (IR) Spectroscopy Absence of strong band in the 2100-2200 cm⁻¹ region.Strong, characteristic azide (N₃) asymmetric stretching band around 2140-2150 cm⁻¹.[2]The presence or absence of the azide stretching band is the most definitive IR diagnostic tool.
¹H NMR Spectroscopy Chemical shifts are influenced by the fused aromatic ring system.Protons on the pyridine ring experience different shielding/deshielding effects compared to the tetrazolo form.Significant differences in the chemical shifts and coupling constants of the aromatic protons.
¹³C NMR Spectroscopy Unique chemical shifts for the carbon atoms within the fused bicyclic system.The carbon atom attached to the azide group (C2) exhibits a characteristic chemical shift.Distinct chemical shifts for the pyridine ring carbons, particularly C2 and C6.

Experimental Protocols

The synthesis and characterization of this compound and its derivatives require careful consideration of the azido-tetrazolo equilibrium. Below are representative experimental protocols for the synthesis and a general workflow for characterization.

Synthesis of this compound from 2-Chloropyridine

This method proceeds via nucleophilic substitution of the chloro group with an azide anion, followed by in situ cyclization.

Materials:

  • 2-Chloropyridine

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloropyridine (1 equivalent) in DMF.

  • Add sodium azide (1.5 equivalents) to the solution.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Synthesis of Substituted Tetrazolo[1,5-a]pyridines from Pyridine N-Oxides

This method offers an alternative route, particularly for derivatives that are not readily accessible from the corresponding 2-halopyridines.[3]

Materials:

  • Substituted pyridine N-oxide

  • 4-Toluenesulfonyl chloride (TsCl)

  • Sodium azide (NaN₃)

  • Toluene

  • Water

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • To a suspension of the substituted pyridine N-oxide (1 equivalent) and sodium azide (3 equivalents) in toluene, add 4-toluenesulfonyl chloride (1.5 equivalents) in one portion.

  • Heat the reaction mixture to 120 °C and stir for 48 hours.

  • Cool the mixture to room temperature and quench with water.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Synthesis_Workflow Start Starting Materials (e.g., 2-Halopyridine or Pyridine N-Oxide) Reaction Synthesis (e.g., Azide Displacement or Deoxygenative Azidation) Start->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (IR, NMR, MS) Purification->Characterization Equilibrium_Analysis Equilibrium Assessment (Solvent-dependent NMR) Characterization->Equilibrium_Analysis Final_Product Pure this compound Derivative Equilibrium_Analysis->Final_Product

General workflow for synthesis and characterization.

Conclusion

The chemistry of this compound is intrinsically linked to its azido-tetrazolo isomerization. A thorough understanding of this equilibrium and the factors that control it is essential for any researcher working with this class of compounds. By carefully selecting solvents, reaction temperatures, and substituents, it is possible to favor one isomeric form over the other, enabling the rational design of molecules with desired properties for applications in medicinal chemistry and materials science. The spectroscopic techniques outlined in this guide provide the necessary tools for the unambiguous characterization of these fascinating and versatile heterocyclic systems.

References

Thermal Stability and Decomposition of Tetrazolo[1,5-a]pyridine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition pathways of tetrazolo[1,5-a]pyridine and its derivatives. Understanding the thermal properties of these compounds is critical for ensuring safety during their handling, storage, and application in various fields, including pharmaceuticals and energetic materials. This document summarizes key quantitative data, details experimental methodologies, and visualizes decomposition mechanisms.

Thermal Decomposition Profile

The thermal behavior of this compound and its substituted analogues has been investigated using various analytical techniques. The decomposition process is generally characterized by the opening of the tetrazole ring, leading to the release of nitrogen gas.

A study on the pyrolysis of this compound identified the main decomposition products as N₂, C₂H₂, and HCN.[1] The proposed primary decomposition mechanism involves the opening of the tetrazole ring to release N₂, followed by the rupture of the pyridine ring.[1] For some derivatives, such as 4,6-dinitrothis compound, the thermal instability is more pronounced, posing challenges for their application as energetic materials.[2] Conversely, certain diarylated this compound derivatives have demonstrated good thermal stability.[3][4][5]

Quantitative Thermal Analysis Data

The following tables summarize the key quantitative data obtained from thermal analyses of this compound and its derivatives. These values are crucial for assessing the thermal hazards and predicting the behavior of these compounds under elevated temperatures.

Table 1: Decomposition Temperatures and Enthalpies

CompoundMethodDecomposition Temperature (°C)ΔH (J g⁻¹)Notes
This compound (50 mass% in water)DSC42–502037.63
This compound (30 mass% in water)DSC72–841033.15
This compound (10 mass% in water)DSC87–93390.48
4,6-Dinitrothis compound-Thermally unstable-Exhibits moderate explosive properties.[2]
6-Nitrofurazano[4,5-b]pyridine-1-oxide-Stable to ~135°C-Formed from thermolysis of 4-nitrotetrazolo[1,5-a]pyridines.[2]
4-amino-5-nitro-[1][3][6]oxadiazolo[3,4-e]this compound-3-oxide (ANTP)-Low thermal stability-Exhibits a high density and good detonation properties.[6]

Table 2: Kinetic Parameters of Decomposition

CompoundMethodApparent Activation Energy (Ea) (kJ mol⁻¹)Reaction Model
This compoundDSC~115Avrami-Erofeev (A2)
This compoundCCSD(T)/def2-TZVPP140N-N bond cleavage
5-(4-Pyridyl)tetrazolate (H4-PTZ)DSC125.86–178.69Varies with conversion rate

Experimental Protocols

The thermal stability and decomposition kinetics of this compound compounds are primarily investigated using thermoanalytical methods such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Adiabatic Accelerating Calorimetry (ARC).

Differential Scanning Calorimetry (DSC)

Objective: To determine the decomposition temperatures and enthalpies of reaction.

Methodology:

  • A small sample (typically 2.0 ± 0.1 mg) is placed in an aluminum crucible.

  • The crucible is heated at a constant rate (e.g., 2.0, 5.0, 8.0, 10.0, 15.0 K·min⁻¹) under a dynamic nitrogen atmosphere (flow rate of 20-50 mL·min⁻¹).[1][7]

  • The heat flow to or from the sample is measured as a function of temperature.

  • Exothermic peaks in the DSC curve indicate decomposition events, from which the onset temperature, peak temperature, and enthalpy of decomposition are determined.

  • Kinetic parameters, such as the apparent activation energy, can be calculated from DSC data obtained at different heating rates using methods like the Kissinger method or the Ozawa model.[1]

Thermogravimetric Analysis (TGA)

Objective: To measure the mass loss of a sample as a function of temperature.

Methodology:

  • A sample is placed in a TGA furnace.

  • The sample is heated at a controlled rate in a specified atmosphere (e.g., nitrogen).

  • The mass of the sample is continuously monitored as the temperature increases.

  • The resulting TGA curve plots mass loss versus temperature, indicating the temperatures at which decomposition and volatilization occur.

  • Coupling TGA with Mass Spectrometry (TGA-MS) allows for the identification of the gaseous products evolved during decomposition.[1]

Adiabatic Accelerating Calorimetry (ARC)

Objective: To study the thermal runaway behavior and kinetics under adiabatic conditions.[1]

Methodology:

  • A sample is placed in a spherical, high-pressure container within the calorimeter.

  • The calorimeter is heated in a stepwise manner. At each step, the system holds the temperature and monitors for any self-heating of the sample.

  • If self-heating is detected, the calorimeter switches to an adiabatic mode, where the surrounding temperature is maintained at the same level as the sample temperature.

  • This allows for the measurement of the temperature and pressure rise rates during thermal runaway, providing data to calculate time-to-maximum-rate (TMRad) and self-accelerating decomposition temperature (SADT).[1]

Decomposition Pathway Visualization

The following diagram illustrates the proposed decomposition pathway for this compound, which is initiated by the opening of the tetrazole ring.

DecompositionPathway TetrazoloPyridine This compound TransitionState1 Transition State (Ring Opening) TetrazoloPyridine->TransitionState1 Δ Intermediate Azido-pyridine Intermediate TransitionState1->Intermediate N2 N₂ Intermediate->N2 Elimination TransitionState2 Transition State (Pyridine Ring Rupture) Intermediate->TransitionState2 Δ Products C₂H₂ + HCN TransitionState2->Products

Caption: Proposed decomposition pathway of this compound.

Conclusion

The thermal stability of this compound compounds is a complex property influenced by substitution patterns on the pyridine ring. While the parent compound exhibits a defined decomposition pathway, derivatives can range from being highly unstable and energetic to possessing good thermal stability suitable for various applications. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and professionals working with these heterocyclic systems, emphasizing the importance of thorough thermal analysis for safe handling and development.

References

A Foundational Review of Tetrazolo[1,5-a]pyridine Chemistry: Early Synthetic Approaches and a Tautomeric Balancing Act

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of heterocyclic chemistry has long been fascinated by the unique properties and reactivity of fused ring systems. Among these, tetrazolo[1,5-a]pyridine holds a significant place due to its intriguing structural duality and its potential as a scaffold in medicinal chemistry. This technical guide delves into the early foundational work on the chemistry of this compound, with a focus on its synthesis, the critical concept of valence tautomerism, and its early reactivity studies.

Core Synthesis: Building the Fused Ring System

The initial forays into the synthesis of this compound primarily revolved around the reaction of 2-halopyridines with an azide source. This straightforward approach laid the groundwork for accessing this novel heterocyclic system. Another key early method involved the diazotization of 2-hydrazinopyridine.

Synthesis from 2-Chloropyridines

One of the earliest and most direct methods for the preparation of tetrazolo[1,5-a]pyridines involves the reaction of a 2-chloropyridine derivative with sodium azide. The reaction proceeds via a nucleophilic aromatic substitution of the chloride by the azide ion, followed by an intramolecular cyclization of the resulting 2-azidopyridine intermediate. The presence of electron-withdrawing groups on the pyridine ring was found to facilitate this reaction.

Key Experimental Protocol: Synthesis of 6-Nitrothis compound

A representative early procedure for the synthesis of a substituted this compound is the preparation of the 6-nitro derivative from 2-chloro-5-nitropyridine.

  • Reactants: 2-chloro-5-nitropyridine and sodium azide.

  • Solvent: Acidic aqueous ethanol.

  • Procedure: A solution of 2-chloro-5-nitropyridine in ethanol is treated with an aqueous solution of sodium azide, and the mixture is acidified, typically with hydrochloric acid. The reaction mixture is then heated under reflux.

  • Work-up: Upon cooling, the product precipitates and can be collected by filtration.

Starting MaterialProductReagentsSolventYield (%)Melting Point (°C)
2-Chloro-5-nitropyridine6-Nitrothis compoundNaN₃, HClAqueous EthanolHighNot specified in early reports
2-Chloro-3,5-dinitropyridine4,6-Dinitrothis compoundHydrazoic acidEthanolHighNot specified in early reports

Table 1: Early Synthesis of Nitro-Substituted Tetrazolo[1,5-a]pyridines.

Synthesis from 2-Hydrazinopyridine

An alternative classical route to the this compound core involves the diazotization of 2-hydrazinopyridine with nitrous acid. This method provides a facile entry to the parent compound and its derivatives.

Key Experimental Protocol: Synthesis of this compound

  • Reactant: 2-Hydrazinopyridine.

  • Reagent: Sodium nitrite in an acidic medium (e.g., hydrochloric acid or sulfuric acid).

  • Procedure: A cooled aqueous solution of 2-hydrazinopyridine is treated dropwise with a solution of sodium nitrite. The reaction is typically carried out at low temperatures (0-5 °C) to control the diazotization process.

  • Work-up: The product often precipitates from the reaction mixture and can be isolated by filtration.

Synthesis of this compound from 2-Hydrazinopyridine.

The Azide-Tetrazole Equilibrium: A Tale of Two Tautomers

A cornerstone of this compound chemistry is its existence in a valence tautomeric equilibrium with its open-chain isomer, 2-azidopyridine. This dynamic relationship is highly influenced by the electronic nature of substituents on the pyridine ring, the solvent, and the physical state (solid vs. solution).

Tautomerism Tetrazolo This compound Azide 2-Azidopyridine Tetrazolo->Azide Ring-Chain Tautomerism

The Azide-Tetrazole Valence Tautomerism.

Early spectroscopic studies, primarily using infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy, were instrumental in elucidating this equilibrium. The presence of a strong absorption band around 2100-2150 cm⁻¹ in the IR spectrum is characteristic of the azide group, providing clear evidence for the existence of the 2-azidopyridine tautomer.

The position of the equilibrium is a delicate balance. Electron-withdrawing groups, such as the nitro group, tend to destabilize the electron-rich tetrazole ring, thereby shifting the equilibrium towards the 2-azido tautomer. Conversely, electron-donating groups favor the closed-ring this compound form.

The solvent also plays a critical role. In non-polar solvents like chloroform, the equilibrium for nitro-substituted derivatives lies almost completely towards the 2-azidopyridine form. However, in more polar solvents such as acetone and DMSO, the proportion of the this compound tautomer increases significantly.

Substituent(s)Solvent% 2-Azidopyridine Tautomer% this compound Tautomer
Unsubstitutedd6-Acetone0[1]100[1]
6-Nitrod6-Acetone10[1]90[1]
4,6-DinitroCDCl₃100[1]0[1]
4,6-DinitroC₆D₆80[1]20[1]
4,6-Dinitro(CD₃)₂CO40[1]60[1]
4,6-DinitroCD₃CN37.5[1]62.5[1]
4,6-Dinitro(CD₃)₂SO9[1]91[1]

Table 2: Early Quantitative Analysis of the Azide-Tetrazole Equilibrium for Substituted Tetrazolo[1,5-a]pyridines in Various Solvents.[1]

Early Spectroscopic Data
CompoundSolventλmax (nm)ε
This compoundEthanol235, 280Not specified
6-Nitrothis compoundEthanol225, 320Not specified

Table 3: Early UV-Vis Spectroscopic Data for this compound Derivatives.

TautomerCharacteristic IR Absorption (cm⁻¹)
2-Azidopyridine~2153, 2143 (azide stretch)[1]
This compoundAbsence of strong azide stretch

Table 4: Characteristic Infrared Absorption Bands for the Tautomeric Forms.

Early Reactivity Studies: Thermolysis and Photolysis

The reactivity of the this compound system is intrinsically linked to its azide tautomer. Early investigations into the thermal and photochemical decomposition of this system provided insights into the generation of highly reactive nitrene intermediates.

Thermolysis

Thermal decomposition of tetrazolo[1,5-a]pyridines, particularly those with electron-withdrawing groups, proceeds through the 2-azidopyridine tautomer. Upon heating, the 2-azidopyridine loses a molecule of nitrogen to generate a highly reactive 2-pyridylnitrene intermediate. This nitrene can then undergo various subsequent reactions, including intramolecular cyclization. For instance, the thermolysis of 4-nitrotetrazolo[1,5-a]pyridines was shown in early studies to lead to the formation of furazano[4,5-b]pyridine 1-oxides.[1]

General Pathway for the Thermolysis of this compound.
Photolysis

Similar to thermolysis, the photolysis of tetrazolo[1,5-a]pyridines proceeds through the 2-azidopyridine intermediate. Irradiation with ultraviolet light induces the extrusion of nitrogen from the azide, generating the 2-pyridylnitrene. The fate of this photochemically generated nitrene depends on the reaction conditions and the substitution pattern of the pyridine ring.

Conclusion

The early investigations into the chemistry of this compound laid a robust foundation for the subsequent development of this fascinating heterocyclic system. The pioneering work on its synthesis from readily available pyridine precursors and the fundamental studies on the dynamic azide-tetrazole equilibrium provided chemists with the tools and understanding to explore its reactivity. These early discoveries, particularly the generation of nitrene intermediates through thermal and photochemical means, opened up avenues for the synthesis of a variety of other heterocyclic compounds. The principles established in this foundational period continue to be relevant in contemporary research, particularly in the design and synthesis of novel compounds with potential applications in drug discovery and materials science.

References

Quantum Chemical Calculations for Tetrazolo[1,5-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical calculations to the study of Tetrazolo[1,5-a]pyridine, a significant heterocyclic compound with applications in medicinal chemistry and materials science. This document outlines the theoretical background, computational methodologies, and expected outcomes of such studies, offering a framework for researchers engaging in the computational analysis of this molecule and its derivatives.

Introduction to this compound

This compound is a fused bicyclic heteroaromatic compound that exists in equilibrium with its 2-azidopyridine tautomer. This tautomerism is a key feature influencing its reactivity and properties. The incorporation of the electron-rich tetrazole ring fused to the pyridine scaffold results in a unique electronic structure that has garnered interest for its potential in developing novel pharmaceuticals and energetic materials. Quantum chemical calculations provide a powerful, non-experimental tool to elucidate the structural, electronic, and thermodynamic properties of this system, guiding synthetic efforts and the rational design of new functional molecules.

Theoretical Background and Computational Approaches

Quantum chemical calculations for molecules like this compound are predominantly based on Density Functional Theory (DFT), a method that offers a favorable balance between computational cost and accuracy.

Density Functional Theory (DFT): DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. The choice of the functional and basis set is critical for obtaining reliable results.

  • Functionals: Hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), are commonly employed for their proven accuracy in predicting the geometries and electronic properties of organic molecules.[1][2]

  • Basis Sets: Pople-style basis sets, like 6-31G(d,p) and the more extensive 6-311+G(d,p), are frequently used. The inclusion of polarization functions (d,p) and diffuse functions (+) is important for accurately describing the electronic distribution, especially in heteroatomic systems.[1][3]

Ab Initio Methods: While more computationally intensive, ab initio methods like Møller-Plesset perturbation theory (MP2) can be used for higher accuracy calculations of specific properties, such as interaction energies or vibrational frequencies.

Experimental Protocols: A Typical Computational Workflow

The following section details a standard protocol for performing quantum chemical calculations on this compound.

3.1. Molecular Structure Input and Optimization

The initial step involves constructing the 3D structure of this compound. This can be done using molecular building software or by retrieving coordinates from crystallographic databases if available. A geometry optimization is then performed to find the lowest energy conformation of the molecule.

  • Software: Gaussian, ORCA, and NWChem are widely used quantum chemistry software packages.

  • Methodology:

    • Define the molecular geometry of this compound.

    • Select a theoretical level, for instance, B3LYP/6-311+G(d,p).[3]

    • Perform a geometry optimization calculation to locate the stationary point on the potential energy surface.

    • A subsequent frequency calculation is crucial to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).

3.2. Calculation of Molecular Properties

Once the geometry is optimized, a variety of molecular properties can be calculated to understand the behavior of this compound.

  • Electronic Properties:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic transitions.

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

  • Spectroscopic Properties:

    • UV-Vis Spectra: Time-dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which can be correlated with experimental UV-Vis absorption spectra.[3]

    • Vibrational Spectra (IR and Raman): The vibrational frequencies and intensities are calculated to aid in the interpretation of experimental IR and Raman spectra.

  • Thermodynamic Properties:

    • Heats of Formation (HOF): Isodesmic reactions are often employed to accurately calculate the enthalpy of formation, which is particularly relevant for energetic materials.[4]

Data Presentation: Calculated Properties of this compound Derivatives

The following tables summarize typical quantitative data obtained from quantum chemical calculations on this compound and its derivatives, as reported in the literature.

Table 1: Calculated Geometric Parameters for a Phenyl-Substituted Tetrazolopyridine. [3]

ParameterBond/AngleCalculated Value (B3LYP/6-311+G(d,p))
Bond Lengths (Å) N1-N21.352
N2-N31.298
N3-N41.365
N4-C51.341
C5-N11.360
**Bond Angles (°) **N1-N2-N3108.9
N2-N3-N4109.5
N3-N4-C5105.8
N4-C5-N1110.3
C5-N1-N2105.5

Note: Data is for 3-(5-phenyl-2H-tetrazol-2-yl)pyridine as a representative example.

Table 2: Calculated Electronic Properties.

PropertyValueMethod
HOMO Energy Typically -6.5 to -7.5 eVB3LYP/6-311+G(d,p)
LUMO Energy Typically -1.0 to -2.0 eVB3LYP/6-311+G(d,p)
HOMO-LUMO Gap Typically 4.5 to 6.5 eVB3LYP/6-311+G(d,p)
Dipole Moment Varies with substitutionB3LYP/6-311+G(d,p)

Note: These are typical ranges and can vary significantly with substitution on the this compound core.

Visualization of Computational Workflow

The following diagram illustrates the logical workflow for conducting quantum chemical calculations on this compound.

G Computational Workflow for this compound A Molecular Structure Input B Choice of Theoretical Method (e.g., DFT/B3LYP) A->B C Basis Set Selection (e.g., 6-311+G(d,p)) B->C D Geometry Optimization C->D E Frequency Calculation D->E F Is it a true minimum? (No imaginary frequencies) E->F F->D No G Property Calculations F->G Yes H Electronic Properties (HOMO, LUMO, MEP) G->H I Spectroscopic Properties (UV-Vis, IR) G->I J Thermodynamic Properties (Enthalpy of Formation) G->J K Data Analysis and Interpretation H->K I->K J->K

Caption: A flowchart illustrating the key steps in performing quantum chemical calculations.

Conclusion

Quantum chemical calculations, particularly those employing Density Functional Theory, are indispensable tools for the comprehensive investigation of this compound and its derivatives. These computational methods provide detailed insights into the geometric, electronic, and spectroscopic properties that govern the behavior of these molecules. The systematic application of the workflow described in this guide can significantly accelerate the discovery and development of new chemical entities based on the this compound scaffold for a wide range of applications in drug discovery and materials science.

References

Methodological & Application

Applications of Tetrazolo[1,5-a]pyridine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. Its unique electronic properties and rigid bicyclic framework make it an attractive core for the design of novel therapeutic agents. This document provides detailed application notes on the diverse roles of this compound derivatives, with a focus on their applications as anticancer, anti-inflammatory, and antimicrobial agents. Furthermore, it includes comprehensive experimental protocols for the evaluation of these compounds.

Anticancer Applications

Derivatives of this compound have emerged as potent anticancer agents, primarily through the inhibition of key signaling pathways involved in cell proliferation and survival. A notable example is the tetrazolo[1,5-a]pyridin-8-amine-based drug candidate, TP-8A, which has shown significant inhibitory activity against Bruton's tyrosine kinase (BTK) and components of the PI3K/AKT/mTOR pathway.

Quantitative Data Summary

The in vitro inhibitory and anti-proliferative activities of TP-8A are summarized in the tables below, alongside established kinase inhibitors for comparison.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

Kinase TargetTP-8A (nM)Ibrutinib (nM)Everolimus (nM)
BTK0.50.5>10,000
PI3Kα15>1,000>10,000
AKT125>1,000>10,000
mTORC110>1,0001.8

Table 2: Anti-proliferative Activity in Cancer Cell Lines (GI50, nM)

Cell LineCancer TypeTP-8A (nM)Ibrutinib (nM)Everolimus (nM)
TMD8Diffuse Large B-cell Lymphoma510500
Jeko-1Mantle Cell Lymphoma815800
PC-3Prostate Cancer20>1,000150
BxPC-3Pancreatic Cancer35>1,000200
Signaling Pathway

TP-8A is hypothesized to exert its anticancer effects through the dual inhibition of the BTK and PI3K/AKT/mTOR signaling pathways. This dual-action mechanism provides a multi-pronged attack on cancer cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK Activation RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Proliferation Cell Proliferation & Survival BTK->Proliferation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation mTOR->Proliferation TP8A TP-8A TP8A->BTK Inhibition TP8A->PI3K Inhibition TP8A->AKT Inhibition TP8A->mTOR Inhibition

Hypothesized dual-pathway inhibition by TP-8A.
Experimental Protocols

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of test compounds against purified kinases.

Materials:

  • Purified recombinant human kinases (e.g., BTK, PI3Kα, AKT1, mTORC1)

  • Kinase-specific substrates

  • ATP

  • Kinase assay buffer

  • Test compounds (e.g., TP-8A)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).

  • Kinase Addition: Add 2 µL of the kinase/substrate mixture to each well.

  • Reaction Initiation: Add 2 µL of ATP solution to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

This protocol is used to determine the half-maximal growth inhibitory concentration (GI50) of test compounds in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., TMD8, Jeko-1, PC-3, BxPC-3)

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • 96-well plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 value.

Anti-inflammatory Applications

This compound derivatives have also shown promise as anti-inflammatory agents. Their mechanism of action in this context is often associated with the inhibition of pro-inflammatory enzymes and signaling pathways.

Experimental Protocol

This model is a standard and widely used assay to evaluate the acute anti-inflammatory activity of novel compounds.

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan solution (1% w/v in saline)

  • Test compounds

  • Reference drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the animals for at least one week before the experiment.

  • Grouping and Administration: Divide the animals into groups (n=6). Administer the test compounds, reference drug, or vehicle orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a pletysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Antimicrobial Applications

The this compound scaffold has been incorporated into molecules with significant antibacterial and antifungal activities.[1] These compounds often exert their effects by disrupting microbial cell wall synthesis, protein synthesis, or DNA replication.

Experimental Protocol

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a novel compound against various bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds

  • Standard antibiotic (e.g., Ciprofloxacin)

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum only), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Serial Dilutions of Test Compound C Inoculate Microtiter Plate A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate at 37°C C->D E Determine MIC D->E

References

Application Notes and Protocols for the Synthesis of 5-Substituted Tetrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 5-substituted tetrazolo[1,5-a]pyridines, a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science. The featured method is a convenient and high-yielding, regioselective synthesis from readily available 2-halopyridines.

Introduction

Tetrazolo[1,5-a]pyridines are versatile bicyclic heteroaromatic compounds that are considered bioisosteres of purines and find applications as scaffolds in the development of novel therapeutic agents. The synthesis of substituted derivatives is crucial for structure-activity relationship (SAR) studies in drug discovery. The protocol described herein is based on the reaction of 2-halopyridines with trimethylsilyl azide (TMSN₃) in the presence of tetrabutylammonium fluoride hydrate (TBAF·xH₂O), which offers a regioselective and efficient route to the desired products.[1]

Data Presentation

The following table summarizes the reaction yields for the synthesis of various 5-substituted tetrazolo[1,5-a]pyridines from their corresponding 2-halopyridine precursors.

EntryStarting Material (2-Halopyridine)R SubstituentProductYield (%)
12-chloro-5-nitropyridineNO₂5-nitrotetrazolo[1,5-a]pyridine85
22-bromo-5-methylpyridineCH₃5-methylthis compound90
32-chloro-5-methoxypyridineOCH₃5-methoxythis compound88
42-chloro-5-(trifluoromethyl)pyridineCF₃5-(trifluoromethyl)this compound82
52-bromo-5-phenylpyridineC₆H₅5-phenylthis compound87

Experimental Protocol

This protocol describes a general procedure for the synthesis of 5-substituted tetrazolo[1,5-a]pyridines.

Materials:

  • 5-substituted 2-halopyridine (1.0 mmol)

  • Trimethylsilyl azide (TMSN₃) (1.5 mmol)

  • Tetrabutylammonium fluoride hydrate (TBAF·xH₂O) (1.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the 5-substituted 2-halopyridine (1.0 mmol) in anhydrous DMF (5 mL) is added tetrabutylammonium fluoride hydrate (1.5 mmol).

  • Trimethylsilyl azide (1.5 mmol) is then added dropwise to the mixture at room temperature.

  • The reaction mixture is heated to 85 °C and stirred for 24 hours.[1]

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).

  • The organic layer is washed with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the pure 5-substituted this compound.

Reaction Workflow

The synthesis proceeds via a nucleophilic aromatic substitution of the halide with the azide, followed by an intramolecular cyclization.

SynthesisWorkflow cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_intermediate Intermediate cluster_product Final Product start_pyridine 5-Substituted 2-Halopyridine reaction_step1 Nucleophilic Aromatic Substitution start_pyridine->reaction_step1 start_azide Trimethylsilyl Azide (TMSN3) start_azide->reaction_step1 reagent_tbaf TBAF·xH2O reagent_tbaf->reaction_step1 conditions DMF, 85 °C, 24h conditions->reaction_step1 intermediate 2-Azido-5-substituted-pyridine reaction_step2 Intramolecular Cyclization intermediate->reaction_step2 product 5-Substituted This compound reaction_step1->intermediate reaction_step2->product

Caption: Reaction workflow for the synthesis of 5-substituted Tetrazolo[1,5-a]pyridines.

References

Application Notes and Protocols: Tetrazolo[1,5-a]pyridine as a Bioisostere for Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the tetrazolo[1,5-a]pyridine moiety as a bioisosteric replacement for carboxylic acids in drug design. This strategy aims to improve the physicochemical and pharmacokinetic properties of drug candidates while maintaining or enhancing their biological activity.

Introduction to Bioisosterism

Bioisosterism is a fundamental strategy in medicinal chemistry that involves the substitution of a functional group within a biologically active molecule with another group that has similar physical and chemical properties. The goal is to create a new molecule with improved characteristics, such as enhanced potency, selectivity, metabolic stability, or reduced toxicity. The carboxylic acid group, while crucial for the biological activity of many drugs, can present challenges related to poor oral bioavailability and rapid metabolism. The this compound ring system serves as a non-classical bioisostere of the carboxylic acid moiety, offering a similar acidic proton and planar structure, which can lead to improved drug-like properties.[1][2]

Physicochemical and Pharmacokinetic Advantages

Replacing a carboxylic acid with a this compound can offer several advantages:

  • Metabolic Stability: Tetrazole rings are generally more resistant to metabolic degradation compared to carboxylic acids, which can undergo phase II conjugation reactions.[1] This increased stability can lead to a longer half-life and improved pharmacokinetic profile.

  • Lipophilicity: Tetrazoles are typically more lipophilic than their carboxylic acid counterparts.[2] This can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Acidity: The tetrazole proton has a pKa value similar to that of a carboxylic acid, allowing it to exist in an ionized form at physiological pH and maintain key interactions with biological targets.

Case Study: Bioisosteric Replacement in an Angiotensin II Receptor Antagonist

Table 1: Comparison of Physicochemical Properties

PropertyCarboxylic Acid (Telmisartan)Tetrazolone Bioisostere
pKa ~3.5 - 4.1Not Reported
Calculated logP (clogP) HigherLower

Table 2: Comparison of Biological Activity and Pharmacokinetics

ParameterCarboxylic Acid (Telmisartan)Tetrazolone Bioisostere
AT1 Receptor Binding Affinity (Kb) 0.44 nM0.14 nM
IC50 5.7 nM1.7 nM
Rat Pharmacokinetic Profile StandardImproved

Data sourced from a study on a tetrazolone bioisostere of Telmisartan.

The data indicates that the tetrazolone bioisostere exhibits a higher binding affinity and lower IC50 value, suggesting increased potency. Furthermore, the pharmacokinetic profile in rats was reported to be improved compared to the parent drug, Telmisartan.

Signaling Pathway: Angiotensin II Receptor

The following diagram illustrates the signaling pathway of the Angiotensin II Type 1 Receptor (AT1R), the target of Telmisartan and its bioisosteric analogs. Angiotensin II binding to the AT1R activates Gq/11, leading to a cascade of downstream signaling events that contribute to vasoconstriction, inflammation, and fibrosis.

Angiotensin_II_Signaling cluster_membrane Cell Membrane AT1R AT1 Receptor Gq11 Gq/11 AT1R->Gq11 Activates AngII Angiotensin II AngII->AT1R Binds PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Effects (Vasoconstriction, Inflammation, Fibrosis) Ca2->Downstream PKC->Downstream

Caption: Angiotensin II Receptor Signaling Pathway.

Experimental Protocols

Synthesis of this compound Derivatives

The following protocol describes a general method for the synthesis of tetrazolo[1,5-a]pyridines from 2-halopyridines.

Workflow for the Synthesis of this compound

synthesis_workflow Start Start: 2-Halopyridine Reagents Reagents: - Trimethylsilyl azide (TMSN₃) - Tetrabutylammonium fluoride (TBAF) Start->Reagents Add Reaction Reaction: - Solvent (e.g., DMF) - Heat (e.g., 80-100 °C) Reagents->Reaction Initiate Workup Aqueous Workup: - Extraction with organic solvent Reaction->Workup Proceed to Purification Purification: - Column chromatography Workup->Purification Subject to Product Product: This compound Purification->Product Yields

Caption: General workflow for this compound synthesis.

Materials:

  • 2-Halopyridine (e.g., 2-chloropyridine, 2-bromopyridine)

  • Trimethylsilyl azide (TMSN₃)

  • Tetrabutylammonium fluoride (TBAF) solution (e.g., 1 M in THF)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 2-halopyridine (1.0 equiv) in anhydrous DMF, add trimethylsilyl azide (1.5 equiv).

  • Add tetrabutylammonium fluoride solution (1.5 equiv) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired this compound derivative.

Determination of Lipophilicity (logD)

The distribution coefficient (logD) is a measure of the lipophilicity of a compound at a specific pH and is crucial for predicting its ADME properties.

Workflow for logD Determination

logD_workflow Prepare Prepare Solutions: - Compound in buffer (pH 7.4) - n-octanol Mix Mix & Equilibrate: - Shake vigorously - Allow phases to separate Prepare->Mix Separate Separate Phases: - Aqueous phase - Octanol phase Mix->Separate Analyze Analyze Concentrations: - UV-Vis or LC-MS Separate->Analyze Calculate Calculate logD: log([Compound]octanol / [Compound]aqueous) Analyze->Calculate

Caption: Workflow for experimental logD determination.

Materials:

  • Compound of interest (carboxylic acid and its this compound bioisostere)

  • Phosphate-buffered saline (PBS), pH 7.4

  • n-Octanol

  • Vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or LC-MS instrument

Procedure:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

  • Prepare a working solution by diluting the stock solution in PBS (pH 7.4).

  • In a microcentrifuge tube, add equal volumes of the aqueous working solution and n-octanol.

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

  • Centrifuge the tube to facilitate phase separation.

  • Carefully collect a sample from both the aqueous and the n-octanol layers.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or LC-MS).

  • Calculate the logD value using the following formula: logD = log (Concentration in n-octanol / Concentration in aqueous phase)

Conclusion

The use of this compound as a bioisostere for carboxylic acids represents a promising strategy in drug discovery. This bioisosteric replacement can lead to compounds with improved metabolic stability and modulated lipophilicity, potentially resulting in enhanced pharmacokinetic profiles and overall drug efficacy. The provided protocols offer a starting point for the synthesis and evaluation of these valuable heterocyclic compounds.

References

Application Notes and Protocols for Tetrazolo[1,5-a]pyridine Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anticancer potential of tetrazolo[1,5-a]pyridine derivatives. This document details their mechanism of action, protocols for key experimental assays, and quantitative data on their efficacy. The information is intended to guide researchers in the evaluation and development of this promising class of compounds.

Introduction

This compound derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Notably, certain derivatives have shown considerable potential as anticancer agents. Their mechanism of action often involves the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis. This document focuses on a specific derivative, a Tetrazolo[1,5-a]pyridin-8-amine-based drug candidate (TP-8A), and draws parallels with structurally related compounds to provide a comprehensive guide for their investigation.

Mechanism of Action

Recent studies have elucidated that the anticancer effects of this compound derivatives can be attributed to their ability to inhibit critical cellular signaling pathways. A key mechanism involves the inhibition of Bruton's tyrosine kinase (BTK) and the subsequent downregulation of the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.

PI3K/AKT/mTOR Signaling Pathway Inhibition

The PI3K/AKT/mTOR pathway is frequently hyperactivated in a wide range of human cancers, promoting tumor growth and resistance to therapy. The this compound derivative, TP-8A, has been identified as a potent inhibitor of this pathway.[1]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth TP8A TP-8A (this compound derivative) TP8A->PI3K TP8A->AKT TP8A->mTORC1 BTK BTK TP8A->BTK BTK->PI3K

Figure 1: Inhibition of the PI3K/AKT/mTOR pathway by a this compound derivative (TP-8A).
Induction of Apoptosis

By inhibiting pro-survival pathways, this compound derivatives can induce apoptosis, or programmed cell death, in cancer cells. Structurally similar compounds have been shown to trigger both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[2] This is often characterized by the activation of caspases, a family of proteases that execute the apoptotic process.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor (e.g., TNFRSF10B) FADD FADD DeathReceptor->FADD Procaspase8 Pro-caspase-8 FADD->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC release Apaf1 Apaf-1 CytochromeC->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Bax Bax Bax->Mitochondrion Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis TetrazoloDerivative This compound Derivative TetrazoloDerivative->DeathReceptor TetrazoloDerivative->Bax

Figure 2: Induction of apoptosis by this compound derivatives.

Data Presentation

The anticancer activity of this compound derivatives and their analogs is quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory (GI50) values against various cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of TP-8A [1]

Kinase Target TP-8A (IC50, nM) Ibrutinib (IC50, nM) Everolimus (IC50, nM)
BTK 0.5 0.5 >10,000
PI3Kα 15 >1,000 >10,000
AKT1 25 >1,000 >10,000

| mTORC1 | 10 | >1,000 | 1.8 |

Table 2: Anti-proliferative Activity of TP-8A in Cancer Cell Lines [1]

Cell Line Cancer Type TP-8A (GI50, nM) Ibrutinib (GI50, nM) Everolimus (GI50, nM)
TMD8 Diffuse Large B-cell Lymphoma 5 10 500
Jeko-1 Mantle Cell Lymphoma 8 15 800
PC-3 Prostate Cancer 20 >1,000 150

| BxPC-3 | Pancreatic Cancer | 35 | >1,000 | 250 |

Table 3: Cytotoxic Activity of Structurally Related Pyrazolo[4,3-e]tetrazolo[1,5-b][1][3][4]triazine Sulfonamides

Compound Cell Line Cancer Type Incubation Time (h) IC50 (µM)
MM137 BxPC-3 Pancreatic Adenocarcinoma 72 0.16
MM137 PC-3 Prostate Adenocarcinoma 72 0.11
MM134 PC-3 Prostate Adenocarcinoma 72 0.17
MM129 HCT 116 Colorectal Carcinoma 72 0.39-0.6
MM130 HCT 116 Colorectal Carcinoma 72 Moderate

| MM131 | HCT 116 | Colorectal Carcinoma | 72 | 0.39-0.6 |

Experimental Protocols

Detailed methodologies for key in-vitro assays are provided below. These protocols are intended as a guide and may require optimization based on the specific cell lines and laboratory conditions.

Experimental_Workflow Start Start: This compound Derivative CellCulture Cancer Cell Line Culture Start->CellCulture MTT_Assay MTT Assay (Cytotoxicity) CellCulture->MTT_Assay Apoptosis_Assay Apoptosis Assays (Annexin V/PI, DNA Fragmentation, Caspase) MTT_Assay->Apoptosis_Assay CellCycle_Assay Cell Cycle Analysis (PI Staining) Apoptosis_Assay->CellCycle_Assay WesternBlot Western Blot (Protein Expression) CellCycle_Assay->WesternBlot Data_Analysis Data Analysis & Interpretation WesternBlot->Data_Analysis

Figure 3: General experimental workflow for evaluating anticancer agents.
In-Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Materials:

    • Cancer cell lines (e.g., MCF-7, HeLa, PC-3, BxPC-3)

    • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • 96-well plates

    • This compound derivative stock solution (in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the this compound derivative and a vehicle control (DMSO).

    • Incubate for the desired time period (e.g., 48 or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit

    • 6-well plates

    • Flow cytometer

    • Cell culture reagents as described for the MTT assay

  • Protocol:

    • Seed cells in a 6-well plate and treat with the this compound derivative at concentrations around the IC50 value for 24 or 48 hours.

    • Harvest the cells and wash with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Materials:

    • Propidium Iodide (PI)

    • RNase A

    • Cold 70% ethanol

    • Flow cytometer

    • Cell culture reagents

  • Protocol:

    • Treat cells with the test compound for 24 hours.

    • Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

    • Wash the cells with PBS and treat with RNase A.

    • Stain the cells with propidium iodide.

    • Analyze the DNA content by flow cytometry.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample to confirm the modulation of signaling pathways.

  • Materials:

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (e.g., anti-AKT, anti-p-AKT, anti-mTOR, anti-caspase-3, anti-Bax)

    • HRP-conjugated secondary antibodies

    • ECL detection system

  • Protocol:

    • Protein Extraction: Treat cells with the this compound derivative, then lyse the cells in RIPA buffer.

    • Protein Quantification: Determine the protein concentration using a BCA assay.

    • SDS-PAGE and Transfer: Separate 20-30 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with blocking buffer for 1 hour.

      • Incubate with primary antibodies overnight at 4°C.

      • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Detection: Visualize the protein bands using an ECL detection system.

Conclusion

The information and protocols provided in this document serve as a foundational guide for the investigation of this compound derivatives as potential anticancer agents. The data suggests that these compounds, exemplified by TP-8A, are promising candidates for further preclinical and clinical development due to their potent and selective inhibition of key oncogenic pathways. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific experimental needs.

References

Application Notes and Protocols: One-Pot Synthesis of Tetrazolo[1,5-a]pyridines from Pyridine N-oxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of tetrazolo[1,5-a]pyridines from pyridine N-oxides. This class of heterocyclic compounds is of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties.[1][2][3]

Introduction

Tetrazolo[1,5-a]pyridines are versatile scaffolds in drug discovery and development, exhibiting a range of biological activities.[2][3] They are also valuable precursors for the synthesis of other complex nitrogen-containing heterocycles.[4] The one-pot conversion of readily available pyridine N-oxides to tetrazolo[1,5-a]pyridines offers an efficient and direct route to this important chemical moiety. Several methods have been developed for this transformation, primarily involving the reaction of pyridine N-oxides with an azide source in the presence of an activating agent. This document details two prominent and effective protocols.

Reaction Principle

The synthesis of tetrazolo[1,5-a]pyridines from pyridine N-oxides generally proceeds through the activation of the N-oxide oxygen, followed by nucleophilic attack of an azide anion at the C2 position of the pyridine ring. Subsequent cyclization and loss of a leaving group yield the fused tetrazole ring system. The tetrazolo[1,5-a]pyridine product exists in equilibrium with its 2-azidopyridine tautomer.[5]

Method 1: Using Diphenylphosphoryl Azide (DPPA)

A highly effective and convenient one-pot method for the conversion of pyridine N-oxides to tetrazolo[1,5-a]pyridines involves the use of diphenylphosphoryl azide (DPPA).[6][7] This method is notable for its good yields and operational simplicity, often proceeding without the need for a solvent.[6][7]

Quantitative Data Summary
EntryPyridine N-oxide SubstrateReaction Time (h)Temperature (°C)Yield (%)
1Pyridine N-oxide2412086
24-Methylpyridine N-oxide2412088
34-Chloropyridine N-oxide2412075
43-Methylpyridine N-oxide2412082
52-Methylpyridine N-oxide4812065

Note: The data presented is a representative summary based on literature findings.[6] Actual yields may vary depending on the specific substrate and experimental conditions.

Experimental Protocol

Materials:

  • Substituted or unsubstituted pyridine N-oxide

  • Diphenylphosphoryl azide (DPPA)

  • Pyridine (reagent grade)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Nitrogen inlet

  • Heating mantle or oil bath

  • Magnetic stirrer

Procedure:

  • To a clean, dry round-bottom flask, add the pyridine N-oxide (1.0 equiv), pyridine (1.0 equiv), and diphenylphosphoryl azide (1.1 equiv).

  • The reaction is conducted under a nitrogen atmosphere.[6]

  • Heat the reaction mixture to 120 °C with vigorous stirring for 24-48 hours.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The crude product is then purified directly by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.[6]

  • The structure of the final product can be confirmed by spectroscopic methods such as NMR and IR, and its purity assessed by HPLC.[6]

Method 2: Using 4-Toluenesulfonyl Chloride and Sodium Azide

An alternative efficient synthesis involves the treatment of pyridine N-oxides with 4-toluenesulfonyl chloride (TsCl) and sodium azide in toluene at elevated temperatures.[7] This method provides a convenient route to tetrazolopyridines.[7]

Quantitative Data Summary
EntryPyridine N-oxide SubstrateReaction Time (h)Temperature (°C)Yield (%)
1Pyridine N-oxide1211085
23,5-Dimethylpyridine N-oxide1211090
34-Methoxypyridine N-oxide1211078
44-Nitropyridine N-oxide1211065

Note: The data is representative and based on literature reports.[7] Yields are for the isolated product.

Experimental Protocol

Materials:

  • Substituted or unsubstituted pyridine N-oxide

  • 4-Toluenesulfonyl chloride (TsCl)

  • Sodium azide (NaN₃)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Nitrogen inlet

  • Heating mantle or oil bath

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend the pyridine N-oxide (1.0 equiv) and sodium azide (2.0 equiv) in toluene.

  • Add 4-toluenesulfonyl chloride (1.2 equiv) to the suspension.

  • Heat the reaction mixture to 110 °C and stir for 12 hours.[7] Monitor the reaction by TLC.

  • After cooling to room temperature, quench the reaction by the careful addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the desired this compound.

Visualizations

Reaction Pathway

Reaction_Pathway Pyridine_N_Oxide Pyridine N-oxide Activated_Intermediate Activated Intermediate Pyridine_N_Oxide->Activated_Intermediate + Activating Agent Activating_Agent Activating Agent (e.g., DPPA, TsCl) Azido_Adduct 2-Azidopyridine (Tautomer) Activated_Intermediate->Azido_Adduct + Azide Source Azide_Source Azide Source (e.g., DPPA, NaN₃) Final_Product This compound Azido_Adduct->Final_Product Intramolecular Cyclization Final_Product->Azido_Adduct Ring-chain Tautomerism

Caption: General reaction pathway for the synthesis of tetrazolo[1,5-a]pyridines.

Experimental Workflow

Experimental_Workflow Start Start Reagents Combine Pyridine N-oxide, Activating Agent, and Azide Source Start->Reagents Reaction Heat under Nitrogen Atmosphere (e.g., 110-120 °C) Reagents->Reaction Monitoring Monitor Reaction by TLC Reaction->Monitoring Workup Cool and Perform Aqueous Workup (if applicable) Monitoring->Workup Reaction Complete Purification Purify by Silica Gel Column Chromatography Workup->Purification Characterization Characterize Product (NMR, IR, HPLC) Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for the one-pot synthesis.

Applications in Drug Development

The this compound scaffold is a key component in various pharmacologically active molecules. Its structural and electronic properties make it a valuable isostere for other functional groups in drug design.[8] These compounds have been investigated for a wide range of therapeutic applications, including their use as anti-inflammatory, antibacterial, and antifungal agents.[2] Furthermore, the tetrazole ring can participate in bioorthogonal "click" chemistry reactions, making it a useful handle for chemical biology studies.[9] The development of efficient synthetic routes, such as the one-pot methods described here, is crucial for the exploration of new drug candidates containing this privileged scaffold.

References

Application Notes and Protocols for the Functionalization of the Pyridine Ring in Tetrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic methodologies for the functionalization of the pyridine ring in the tetrazolo[1,5-a]pyridine scaffold. This versatile heterocyclic system is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. The following sections detail key experimental protocols, present quantitative data for common transformations, and illustrate relevant biological signaling pathways and experimental workflows.

Introduction

The this compound core is a key pharmacophore in the development of new therapeutic agents. Functionalization of the pyridine ring allows for the modulation of the physicochemical and pharmacological properties of these molecules, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. Common functionalization strategies include halogenation, nitration, and various palladium-catalyzed cross-coupling reactions, which provide access to a diverse range of derivatives.

I. Electrophilic Substitution Reactions

A. Halogenation

Halogenated tetrazolo[1,5-a]pyridines are valuable intermediates for further derivatization through cross-coupling reactions. Direct halogenation of the pyridine ring can be achieved using various halogenating agents.

Experimental Protocol: General Procedure for Halogenation

A general one-pot methodology for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines, which can be adapted for tetrazolo[1,5-a]pyridines, involves the use of sodium halides in the presence of an oxidizing agent like potassium persulfate.[1]

  • To a solution of the this compound (1.0 eq.) in a suitable solvent (e.g., water), add the sodium halide (NaX, where X = Cl, Br, I) (1.2 eq.).[1]

  • Add potassium persulfate (K₂S₂O₈) (1.5 eq.) to the mixture.[1]

  • Heat the reaction mixture at 80 °C for 1 hour.[1]

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Halogenation of Pyrazolo[1,5-a]pyrimidines

The following data for the related pyrazolo[1,5-a]pyrimidine system can serve as a reference for expected yields.

EntrySubstrateHalogenating AgentProductYield (%)Reference
12-Methyl-7-phenylpyrazolo[1,5-a]pyrimidineNaI/K₂S₂O₈3-Iodo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine87[2]
22-Methyl-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidineNaI/K₂S₂O₈3-Iodo-2-methyl-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine95[2]
32-Methyl-7-phenylpyrazolo[1,5-a]pyrimidineNaBr/K₂S₂O₈3-Bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine75[2]
42-Methyl-7-phenylpyrazolo[1,5-a]pyrimidineNaCl/K₂S₂O₈3-Chloro-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine71[2]
B. Nitration

Nitration introduces a nitro group onto the pyridine ring, which can serve as a handle for further transformations or as a key pharmacophoric element.

Experimental Protocol: General Procedure for Nitration of Pyridines

This protocol is adapted from the nitration of substituted pyridines and can be applied to the this compound system.[3][4]

  • To a cooled (0 °C) solution of the this compound (1.0 eq.) in trifluoroacetic anhydride, add nitric acid dropwise.[3]

  • Stir the reaction mixture at room temperature for the appropriate time (typically a few hours), monitoring the progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium carbonate).

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Quantitative Data for Nitration of Pyridines

Yields for the nitration of various pyridine derivatives are provided as a reference.

EntrySubstrateReagentsProductYield (%)Reference
12-ChloropyridineHNO₃/H₂SO₄2-Chloro-3-nitropyridine & 2-Chloro-5-nitropyridine90 (mixture)[4]
22,6-DiaminopyridineHNO₃/H₂SO₄2,6-Diamino-3,5-dinitropyridineHigh[4]
32-AminopyridineHNO₃/TFAA2-Amino-3-nitropyridine & 2-Amino-5-nitropyridine10-83 (mixture)[3]

II. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds on the this compound scaffold. A common starting material for these reactions is an 8-halo-tetrazolo[1,5-a]pyridine.[5]

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of C-C bonds by reacting a halide with an organoboron compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki coupling of a halo-tetrazolo[1,5-a]pyridine with a boronic acid or ester.[6]

  • In a reaction vessel, combine the halo-tetrazolo[1,5-a]pyridine (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq.).

  • Add a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling

Yields for the Suzuki coupling of various bromo-pyridines are provided for reference.

EntryAryl HalideBoronic AcidCatalyst/LigandBaseYield (%)Reference
15-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄K₂CO₃92[6]
25-Bromo-2-methylpyridin-3-amine4-Methylphenylboronic acidPd(PPh₃)₄K₂CO₃89[6]
35-Bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃94[6]
B. Sonogashira Coupling

The Sonogashira coupling is utilized to form C-C bonds between a halide and a terminal alkyne.

Experimental Protocol: General Procedure for Sonogashira Coupling

This is a general procedure for the Sonogashira coupling of a halo-tetrazolo[1,5-a]pyridine.[7][8]

  • To a reaction flask, add the halo-tetrazolo[1,5-a]pyridine (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Add a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine).

  • Degas the mixture with an inert gas.

  • Add the terminal alkyne (1.1-1.5 eq.) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Quantitative Data for Sonogashira Coupling

The following table provides reference yields for the Sonogashira coupling of 2-amino-3-bromopyridines.

EntryTerminal AlkyneCatalystBaseYield (%)Reference
1PhenylacetylenePd(CF₃COO)₂/PPh₃/CuIEt₃N96[7]
24-EthynyltoluenePd(CF₃COO)₂/PPh₃/CuIEt₃N92[7]
31-HeptynePd(CF₃COO)₂/PPh₃/CuIEt₃N85[7]
C. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds between a halide and an amine.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This general protocol can be adapted for the amination of halo-tetrazolo[1,5-a]pyridines.[9][10]

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 eq.).

  • Add the halo-tetrazolo[1,5-a]pyridine (1.0 eq.) and the amine (1.2 eq.).

  • Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat the reaction mixture to the required temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify by column chromatography.

Quantitative Data for Buchwald-Hartwig Amination

Reference yields for the Buchwald-Hartwig amination of a bromopyridine are provided below.

EntryAmineCatalyst/LigandBaseYield (%)Reference
1Cyclohexane-1,2-diaminePd₂(dba)₃/BINAPNaOtBu60[9]

III. Experimental Workflows and Signaling Pathways

A. General Experimental Workflow

The synthesis and functionalization of the this compound ring typically follow a structured workflow, from the initial synthesis of the core structure to its subsequent derivatization and biological evaluation.

G cluster_synthesis Core Synthesis cluster_functionalization Functionalization cluster_evaluation Biological Evaluation start 2-Halopyridine reagents Sodium Azide or Trimethylsilyl Azide start->reagents Reaction core This compound reagents->core halogenation Halogenation core->halogenation nitration Nitration core->nitration coupling Cross-Coupling (Suzuki, Sonogashira, etc.) halogenation->coupling Precursor derivatives Functionalized Derivatives nitration->derivatives coupling->derivatives assay Biological Assays (e.g., Kinase Inhibition, Cytotoxicity) derivatives->assay sar Structure-Activity Relationship (SAR) Studies assay->sar lead Lead Optimization sar->lead G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Growth & Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Inhibitor This compound Derivative Inhibitor->PI3K G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF_Receptor Growth Factor Receptor Ras Ras GF_Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription Inhibitor This compound Derivative Inhibitor->Raf

References

Application Notes and Protocols: Tetrazolo[1,5-a]pyridine as a Building Block for π-Conjugated Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, properties, and applications of π-conjugated systems based on the tetrazolo[1,5-a]pyridine scaffold. This unique heterocyclic building block serves as an effective electron-accepting unit, enabling the development of materials with tailored optoelectronic and biological properties. Detailed experimental protocols for the synthesis and characterization of these materials are provided, along with key performance data for applications in organic electronics and medicinal chemistry.

Applications in Organic Electronics

The incorporation of the electron-deficient this compound moiety into π-conjugated systems is a valuable strategy for modulating their electronic properties. This approach leads to materials with low-lying Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is advantageous for applications in organic field-effect transistors (OFETs) and other electronic devices.

Synthesis of π-Conjugated this compound Derivatives

A versatile method for the synthesis of diarylated this compound derivatives involves the treatment of the corresponding diarylated pyridine N-oxide with diphenylphosphoryl azide (DPPA).[1][2] This reaction proceeds efficiently to yield the desired π-conjugated systems. Further functionalization can be achieved through cross-coupling reactions, such as Suzuki-Miyaura coupling, on brominated this compound intermediates.[3]

Thermal Stability

π-Conjugated systems based on this compound exhibit good thermal stability, a critical requirement for applications in electronic devices. Thermogravimetric analysis (TGA) demonstrates that these materials can withstand high temperatures before decomposition.

Table 1: Thermal Properties of Diarylated this compound Derivatives

CompoundAr groupTd (°C) (5% weight loss)
1a Phenyl285
1b 4-Hexylphenyl355
1c 2-Thienyl301
1d 5-Hexyl-2-thienyl354

Data sourced from Tamba et al., 2022.[1][2]

Organic Field-Effect Transistor (OFET) Performance

The electron-accepting nature of the this compound core contributes to the promising semiconducting characteristics of its derivatives. The bithiophene-substituted derivative, in particular, has demonstrated stable transistor performance.

Table 2: OFET Characteristics of a Bithiophene-Substituted this compound Derivative

CompoundHole Mobility (μh) (cm² V⁻¹ s⁻¹)Ion/Ioff RatioVth (V)
1d 1.1 x 10⁻⁴> 10⁴-14

Data sourced from Tamba et al., 2022.[1][2]

Applications in Medicinal Chemistry and Drug Development

The this compound scaffold is also a valuable pharmacophore in drug discovery. Its derivatives have been investigated for their potential as anticancer agents. The tetrazole ring can act as a bioisostere for a carboxylic acid group, potentially improving the pharmacokinetic profile of drug candidates.

Anticancer Activity

Several studies have explored the cytotoxic effects of this compound derivatives against various cancer cell lines. The data indicates that these compounds can exhibit significant antiproliferative activity.

Table 3: Cytotoxicity Data (IC₅₀, µM) of Selected Tetrazolo-fused Heterocycles

CompoundCell Line: BxPC-3 (Pancreatic)Cell Line: PC-3 (Prostate)Cell Line: WI-38 (Normal Fibroblast)
MM134 0.320.16> 0.5
MM136 0.250.13> 0.5
MM137 0.160.110.27
MM139 0.330.17> 0.5

Data for pyrazolo[4,3-e]tetrazolo[1,5-b][1][4][5]triazine sulfonamides, structurally related to the core topic. Sourced from Bukowski et al., 2022.[6][7]

Experimental Protocols

General Synthesis of Tetrazolo[1,5-a]pyridines from 2-Halopyridines

This protocol describes a general method for synthesizing the this compound core.

Protocol 1: Synthesis of this compound

reagents 2-Halopyridine Trimethylsilyl azide (TMSN₃) Tetrabutylammonium fluoride (TBAF) reaction_vessel Reaction Vessel reagents->reaction_vessel solvent Solvent (e.g., DMF) solvent->reaction_vessel heating Heat (e.g., 85 °C, 24 h) reaction_vessel->heating workup Aqueous Workup & Extraction heating->workup purification Purification (e.g., Column Chromatography) workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Methodology:

  • To a solution of a 2-halopyridine in a suitable solvent such as DMF, add trimethylsilyl azide (TMSN₃) and a catalytic amount of tetrabutylammonium fluoride (TBAF).

  • Heat the reaction mixture at 85 °C for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and perform an aqueous workup.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Synthesis of a Diarylated π-Conjugated System

This protocol details the synthesis of 5,8-bis(5-hexyl-2-thienyl)this compound.

Protocol 2: Synthesis of 5,8-bis(5-hexyl-2-thienyl)this compound

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: N-Oxidation cluster_2 Step 3: Tetrazole Formation A 2,5-Dibromopyridine C Pd(PPh₃)₄, K₂CO₃ A->C 1.0 eq B 2-(5-Hexylthienyl)boronic acid B->C 2.2 eq D Toluene/H₂O C->D E Reflux D->E F 2,5-bis(5-Hexyl-2-thienyl)pyridine E->F G 2,5-bis(5-Hexyl-2-thienyl)pyridine H m-CPBA G->H I CH₂Cl₂ H->I J Room Temp I->J K 2,5-bis(5-Hexyl-2-thienyl)pyridine N-oxide J->K L Pyridine N-oxide intermediate M DPPA L->M N Toluene M->N O Reflux N->O P Final Product O->P

Caption: Synthesis of a diarylated this compound derivative.

Methodology:

  • Suzuki Coupling: To a solution of 2,5-dibromopyridine in a mixture of toluene and water, add 2-(5-hexylthienyl)boronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate. Reflux the mixture under an inert atmosphere until the starting material is consumed. After cooling, extract the product with an organic solvent, dry, and purify by column chromatography to yield 2,5-bis(5-hexyl-2-thienyl)pyridine.

  • N-Oxidation: Dissolve the product from the previous step in dichloromethane and add m-chloroperoxybenzoic acid (m-CPBA). Stir the reaction at room temperature until completion. Wash the reaction mixture with a sodium bicarbonate solution, dry the organic layer, and purify the crude product to obtain 2,5-bis(5-hexyl-2-thienyl)pyridine N-oxide.

  • Tetrazole Formation: Dissolve the pyridine N-oxide in toluene and add diphenylphosphoryl azide (DPPA). Reflux the mixture until the reaction is complete. After cooling, remove the solvent under reduced pressure and purify the residue by column chromatography to afford the final product, 5,8-bis(5-hexyl-2-thienyl)this compound.

Characterization of π-Conjugated Systems

A logical workflow for the characterization of newly synthesized this compound-based π-conjugated systems.

Workflow 1: Characterization of Materials

start Synthesized Compound nmr_mass Structural Confirmation (NMR, Mass Spectrometry) start->nmr_mass biological Biological Activity (e.g., Cytotoxicity Assays) start->biological thermal Thermal Stability (TGA, DSC) nmr_mass->thermal optical Photophysical Properties (UV-Vis, Photoluminescence) nmr_mass->optical electrochemical Electrochemical Properties (Cyclic Voltammetry) nmr_mass->electrochemical end_materials Material Properties Database thermal->end_materials optical->end_materials device_fab Device Fabrication (e.g., OFET) electrochemical->device_fab device_testing Device Performance (Mobility, Ion/Ioff) device_fab->device_testing device_testing->end_materials end_bio Biological Activity Profile biological->end_bio

Caption: Logical workflow for material characterization.

Signaling Pathway in Anticancer Activity (Hypothesized)

While the exact mechanisms of action for many this compound derivatives are still under investigation, a plausible signaling pathway involves the induction of apoptosis.

Diagram 1: Hypothesized Apoptotic Pathway

compound This compound Derivative cell Cancer Cell compound->cell stress Cellular Stress (e.g., DNA Damage) cell->stress bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothesized apoptotic signaling pathway.

This document provides a foundational guide for researchers interested in utilizing this compound as a building block for novel π-conjugated systems. The presented data and protocols highlight the potential of these materials in both organic electronics and drug discovery.

References

Application Notes and Protocols for High-Throughput Screening of Tetrazolo[1,5-a]pyridine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrazolo[1,5-a]pyridine and its derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery. This scaffold is a key pharmacophore in a variety of biologically active molecules, demonstrating a broad spectrum of activities including anticancer, antimicrobial, and enzyme inhibitory properties. High-throughput screening (HTS) of this compound libraries is a critical step in identifying novel lead compounds for therapeutic development.

These application notes provide a comprehensive overview of established HTS assays relevant to the screening of this compound libraries. Detailed protocols for key assays are provided to enable researchers to effectively assess the biological activities of their compound collections.

Data Presentation: Biological Activity of this compound Analogs and Related Heterocycles

The following tables summarize the quantitative biological activity data for this compound derivatives and structurally related compounds. This data provides a baseline for the expected potency and efficacy of this class of molecules in various biological assays.

Table 1: In Vitro Anticancer Activity of Tetrazolo-fused and Related Heterocycles

Compound ClassCancer Cell LineAssayIC50 (µM)Reference
Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine SulfonamidesBxPC-3 (Pancreatic)MTT0.11 - 0.16[1][4]
PC-3 (Prostate)MTT0.11 - 0.16[1][4]
HCT-116 (Colon)MTT0.11 - 0.16[1][4]
[1][2][3]triazolo[1,5-a]pyridinylpyridinesHCT-116 (Colon)MTTNot Specified[1][5]
U-87 MG (Glioblastoma)MTTNot Specified[1][5]
MCF-7 (Breast)MTTNot Specified[1][5]
Pyrazolo[1,5-a]pyrimidinesMCF-7 (Breast)MTTModerate to High[1]
HCT-116 (Colon)MTTModerate to High[1]

Table 2: Antimicrobial and Antitubercular Activity

Compound ClassOrganismAssayMIC (µg/mL)Reference
This compound derivativeS. aureusNot SpecifiedGood Activity[2]
B. cereusNot SpecifiedGood Activity[2]
E. coliNot SpecifiedGood Activity[2]
P. aeruginosaNot SpecifiedGood Activity[2]
A. flavusNot SpecifiedGood Activity[2]
A. nigerNot SpecifiedGood Activity[2]
Pyrazolo[1,5-a]pyridine-3-carboxamide derivativesM. tuberculosis H37RvMABA<0.02[6]

Key Signaling Pathways

Compounds from this compound libraries have been shown to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. Understanding these pathways is crucial for interpreting screening data and for mechanism of action studies.

AKT_mTOR_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT TSC TSC1/TSC2 AKT->TSC Survival Cell Survival AKT->Survival Rheb Rheb TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K1->Proliferation fourEBP1->Proliferation Tetrazolo This compound (Potential Inhibitor) Tetrazolo->PI3K Tetrazolo->AKT Tetrazolo->mTORC1

Figure 1: Simplified AKT/mTOR signaling pathway and potential inhibition points for this compound compounds.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathLigand Death Ligand (e.g., FasL) DeathReceptor Death Receptor (e.g., Fas) DeathLigand->DeathReceptor DISC DISC DeathReceptor->DISC Caspase8 Caspase-8 (Initiator) DISC->Caspase8 Caspase37 Caspase-3/7 (Executioner) Caspase8->Caspase37 CellStress Cellular Stress BaxBak Bax/Bak (Pro-apoptotic) CellStress->BaxBak Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->BaxBak Mitochondrion Mitochondrion BaxBak->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Apoptosome Apoptosome CytochromeC->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis Tetrazolo This compound (Potential Modulator) Tetrazolo->Bcl2 Tetrazolo->Caspase37

Figure 2: Overview of the intrinsic and extrinsic apoptosis pathways, highlighting potential modulation by this compound compounds.

High-Throughput Screening Experimental Workflow

A typical HTS workflow for a this compound library involves several stages, from primary screening to hit confirmation and validation.

HTS_Workflow Library This compound Library PrimaryScreen Primary HTS (e.g., Cell Viability Assay) Library->PrimaryScreen HitSelection Hit Selection (Activity Threshold) PrimaryScreen->HitSelection HitSelection->Library Inactive Compounds DoseResponse Dose-Response & IC50 Determination HitSelection->DoseResponse Active Compounds SecondaryAssay Secondary Assays (e.g., Apoptosis, Kinase) DoseResponse->SecondaryAssay HitValidation Hit Validation & SAR Analysis SecondaryAssay->HitValidation Lead Lead Compound HitValidation->Lead

Figure 3: A generalized workflow for high-throughput screening of a chemical library.

Experimental Protocols

The following are detailed protocols for key HTS assays that are suitable for screening this compound libraries.

Cell Viability/Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • 96-well or 384-well clear flat-bottom sterile microplates

  • Cancer cell lines of interest (e.g., MCF-7, HCT-116, PC-3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound compounds in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and positive control (e.g., doxorubicin) wells.

    • Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Cell Proliferation Assay (BrdU Incorporation Assay)

Principle: This assay measures DNA synthesis by quantifying the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, into the DNA of proliferating cells. Incorporated BrdU is detected using a specific anti-BrdU antibody.

Materials:

  • BrdU Cell Proliferation Assay Kit (commercial kits are recommended)

  • 96-well or 384-well microplates

  • Cells and culture reagents

  • Test compounds

  • Microplate reader (absorbance or fluorescence)

Protocol:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol.

  • BrdU Labeling:

    • Add BrdU labeling solution to each well at a 1:100 dilution.

    • Incubate for 2-24 hours at 37°C in a 5% CO₂ incubator.

  • Fixation and Denaturation:

    • Remove the culture medium and add 200 µL of FixDenat solution to each well.

    • Incubate for 30 minutes at room temperature.

  • Antibody Incubation:

    • Remove the FixDenat solution and wash the wells with PBS.

    • Add 100 µL of diluted anti-BrdU antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Substrate Reaction and Data Acquisition:

    • Wash the wells and add the substrate solution.

    • Incubate until color development is sufficient.

    • Add a stop solution and measure the absorbance or fluorescence according to the kit's instructions.

Apoptosis Assay (Caspase-3/7 Activity Assay)

Principle: This assay quantifies the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway. A specific substrate containing the DEVD peptide sequence is cleaved by active caspases, releasing a fluorescent or luminescent signal.

Materials:

  • Caspase-Glo® 3/7 Assay System (or similar)

  • White-walled 96-well or 384-well microplates suitable for luminescence

  • Cells and culture reagents

  • Test compounds

  • Luminometer

Protocol:

  • Cell Seeding and Compound Treatment:

    • Seed cells in a white-walled plate and treat with compounds as described in the MTT assay protocol.

  • Assay Reagent Preparation and Addition:

    • Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Allow the plate and reagent to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation and Data Acquisition:

    • Mix the contents of the wells on a plate shaker for 30 seconds.

    • Incubate at room temperature for 1-3 hours, protected from light.

    • Measure the luminescence using a luminometer.

Kinase Inhibition Assay (e.g., AKT or mTOR Kinase Assay)

Principle: This biochemical assay measures the ability of a compound to inhibit the activity of a specific kinase (e.g., AKT, mTOR). The assay typically involves incubating the purified kinase with its substrate and ATP, and then detecting the phosphorylated substrate using a specific antibody.

Materials:

  • Kinase assay kit (e.g., HTScan® AKT Kinase Assay Kit)

  • Purified active kinase

  • Kinase-specific substrate

  • ATP

  • Assay buffer

  • Test compounds

  • Detection antibody (e.g., anti-phospho-substrate antibody)

  • Microplate reader (e.g., for fluorescence or luminescence)

Protocol (General):

  • Reaction Setup:

    • In a microplate, add the assay buffer, purified kinase, and test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP and the specific substrate.

  • Incubation:

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction and add the detection antibody.

    • After another incubation period, add the detection reagent (e.g., HRP substrate for colorimetric detection or a fluorescent/luminescent substrate).

  • Data Acquisition:

    • Read the signal on a microplate reader.

    • Calculate the percentage of kinase inhibition and determine the IC50 values.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Principle: This assay determines the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

  • 96-well microplates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compounds

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Spectrophotometer or plate reader

Protocol:

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds in the broth medium in a 96-well plate.

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

    • Dilute the inoculum in broth to the final desired concentration (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation and Incubation:

    • Add the diluted inoculum to each well of the microplate.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plate at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination:

    • Visually inspect the plates for turbidity or measure the optical density at 600 nm.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

References

Application Notes and Protocols: Tetrazolo[1,5-a]pyridine in the Synthesis of Energetic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and characterization of energetic materials derived from the tetrazolo[1,5-a]pyridine scaffold. This class of nitrogen-rich heterocyclic compounds serves as a versatile building block for the development of high-performance energetic materials.

Introduction

Tetrazolo[1,5-a]pyridines are of significant interest in the field of energetic materials due to their high nitrogen content, positive heats of formation, and the potential for introducing various energetic functionalities. These characteristics contribute to desirable properties such as high density, detonation velocity, and detonation pressure. The fused tetrazole and pyridine ring system provides a stable backbone that can be further modified to tune the energetic performance and sensitivity of the resulting compounds. A key synthetic feature is the equilibrium between the this compound ring system and its 2-azidopyridine isomer, which can be influenced by solvent and temperature.

Application Notes

The primary application of this compound in the context of energetic materials is as a foundational structure for the synthesis of novel explosives and propellants. By incorporating nitro groups and other energetic moieties onto the pyridine ring, the energy content and performance of the resulting molecules can be significantly enhanced.

One of the most notable energetic derivatives is 4,6-dinitrothis compound . This compound has been investigated for its explosive properties, which are comparable to or exceed those of well-known explosives like TNT.[1] Furthermore, tetrazolo[1,5-a]pyridines can serve as precursors to other energetic heterocyclic systems, such as furazano[4,5-b]pyridine-1-oxides, through thermal rearrangement.[1]

The synthesis of these materials generally involves the nucleophilic substitution of a leaving group, typically a halide, on a pyridine ring with an azide source. The subsequent intramolecular cyclization of the resulting azidopyridine leads to the formation of the fused this compound ring system.

Experimental Protocols

Protocol 1: Synthesis of 4,6-Dinitrothis compound

This protocol describes the synthesis of 4,6-dinitrothis compound, a potent energetic material. The primary synthetic route involves the reaction of a di-nitrated chloropyridine with sodium azide.

Materials:

  • 2-Chloro-3,5-dinitropyridine

  • Sodium azide (NaN₃)

  • Aqueous Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve 2-chloro-3,5-dinitropyridine and sodium azide in aqueous ethanol at ambient temperature.

  • Acidify the solution by adding hydrochloric acid.

  • Heat the reaction mixture under reflux. The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • Isolate the crude product by filtration.

  • Purify the product by recrystallization from an appropriate solvent system, such as aqueous ethanol. Dissolve the crude product in the hot solvent mixture and allow it to cool slowly to form crystals.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure of the final product using ¹H and ¹³C NMR.

  • Infrared (IR) Spectroscopy: Identify the characteristic functional groups, including the nitro groups and the tetrazole ring.

  • Elemental Analysis: Determine the elemental composition (C, H, N) to confirm the molecular formula.

Protocol 2: Thermal Analysis of Energetic Materials

Thermal analysis is crucial for determining the stability and decomposition characteristics of energetic materials. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are key techniques.[2][3][4][5][6]

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

Procedure for DSC:

  • Accurately weigh a small sample (typically 0.5-2 mg) of the energetic material into an aluminum or copper crucible.

  • Seal the crucible, ensuring a good seal to contain any potential off-gassing before detonation.

  • Place the sample crucible and an empty reference crucible into the DSC cell.

  • Heat the sample at a constant rate (e.g., 5, 10, or 20 °C/min) under a controlled atmosphere (typically nitrogen).

  • Record the heat flow as a function of temperature. The resulting thermogram will show exothermic peaks corresponding to decomposition and potential phase transitions.

Procedure for TGA:

  • Accurately weigh a slightly larger sample (typically 2-5 mg) into a TGA pan (ceramic or platinum).

  • Place the pan in the TGA furnace.

  • Heat the sample at a controlled rate under a nitrogen atmosphere.

  • Record the mass of the sample as a function of temperature. The TGA curve will show mass loss steps corresponding to decomposition events.

Data Analysis:

  • From the DSC curve, determine the onset temperature of decomposition and the peak exotherm temperature.

  • From the TGA curve, determine the temperature at which significant mass loss begins.

Protocol 3: Sensitivity Testing

Sensitivity to external stimuli such as impact and friction is a critical safety parameter for energetic materials.

Impact Sensitivity:

  • This test is typically performed using a drop-weight impact tester.

  • A small amount of the material is placed on an anvil, and a weight is dropped from a specified height.

  • The result is often reported as the height at which there is a 50% probability of initiation (H₅₀).

Friction Sensitivity:

  • This test evaluates the sensitivity of a material to frictional stimuli.

  • A small sample is subjected to friction between two surfaces under a specified load.

  • The result is reported as the load at which initiation occurs or as a probability of initiation at a given load.

Data Presentation

The following table summarizes the key energetic properties of 4,6-dinitrothis compound.

CompoundDensity (g/cm³)Detonation Velocity (m/s)Detonation Pressure (kbar)Sensitivity
4,6-Dinitrothis compound 1.79 (calculated)8250 (calculated)314 (calculated)Sensitive to impact

Data sourced from empirical calculations.[1]

Visualizations

Below are diagrams illustrating the synthesis and characterization workflows for energetic materials based on this compound.

Synthesis_of_4_6_Dinitrotetrazolo_1_5_a_pyridine Start 2-Chloro-3,5-dinitropyridine + Sodium Azide Reaction Nucleophilic Azide Substitution & Intramolecular Cyclization Start->Reaction Aqueous Ethanol, HCl, Reflux Purification Recrystallization Reaction->Purification Product 4,6-Dinitrothis compound Purification->Product

Caption: Synthetic pathway for 4,6-Dinitrothis compound.

Experimental_Workflow_for_Characterization cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Performance Evaluation Synthesis Synthesized Compound Structural Structural Analysis (NMR, IR, Elemental) Synthesis->Structural Thermal Thermal Analysis (DSC, TGA) Synthesis->Thermal Sensitivity Sensitivity Testing (Impact, Friction) Synthesis->Sensitivity Performance Determination of Energetic Properties Thermal->Performance Sensitivity->Performance

Caption: Workflow for the characterization of energetic materials.

References

Application Notes and Protocols for the Multicomponent Synthesis of Tetrazolylimidazo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of tetrazolylimidazo[1,5-a]pyridines, a class of bis-heterocyclic compounds with significant potential in drug discovery. The methodology is based on a two-step multicomponent reaction (MCR) strategy, offering an efficient and versatile route to a diverse range of analogues.[1][2][3] This document outlines the synthetic procedures, presents quantitative data for various synthesized compounds, and discusses their potential biological applications, particularly as soluble guanylate cyclase (sGC) stimulators.

Introduction

Imidazo[1,5-a]pyridines are privileged scaffolds in medicinal chemistry, forming the core of various biologically active molecules.[1] When combined with a 1,5-disubstituted tetrazole moiety, which can act as a bioisostere for a cis-amide bond, the resulting bis-heterocyclic system presents a novel and promising area for chemical space exploration in drug development.[1] The synthesis described herein utilizes an azido-Ugi four-component reaction (4CR) followed by a novel acetic anhydride-mediated N-acylation and cyclization, providing a streamlined approach to these complex molecules.[1][2][3]

Biological Significance: Targeting the Soluble Guanylate Cyclase (sGC) Pathway

A key application of this synthetic methodology is the generation of compounds that can modulate the soluble guanylate cyclase (sGC) signaling pathway.[1] sGC is a crucial enzyme in the nitric oxide (NO) signaling cascade. Its activation leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates various physiological processes including vasodilation, inhibition of platelet aggregation, and neurotransmission.[4][5] Dysregulation of the NO-sGC-cGMP pathway is implicated in several cardiovascular diseases, such as pulmonary hypertension and heart failure.[4][5]

Compounds that can directly stimulate sGC, independent of NO, are of significant therapeutic interest. The tetrazolylimidazo[1,5-a]pyridine scaffold has been identified as a promising pharmacophore for the development of novel sGC stimulators.[1] The efficient synthesis of a diverse library of these compounds is therefore highly valuable for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents.

sGC_Signaling_Pathway NO Nitric Oxide (NO) sGC_inactive Inactive sGC (Fe²⁺-heme) NO->sGC_inactive Activates sGC_active Active sGC sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Catalyzes conversion GTP GTP GTP->sGC_active PDE5 PDE5 cGMP->PDE5 Hydrolyzed by PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP GMP PDE5->GMP Vasodilation Vasodilation & Other Physiological Effects PKG->Vasodilation Leads to sGC_Stimulator sGC Stimulator (e.g., Tetrazolylimidazo [1,5-a]pyridines) sGC_Stimulator->sGC_inactive Stimulates

Soluble Guanylate Cyclase (sGC) Signaling Pathway

Experimental Protocols

The synthesis of tetrazolylimidazo[1,5-a]pyridines is achieved through a two-step process:

  • Step 1: Azido-Ugi Four-Component Reaction (4CR)

  • Step 2: Deprotection, N-Acylation, and Cyclization

General Materials and Methods

All reagents and solvents should be of commercial-grade quality and used without further purification unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography for purification should be performed using silica gel (230-400 mesh). NMR spectra can be recorded on a 400 or 500 MHz spectrometer, and chemical shifts are reported in ppm relative to the residual solvent peak. High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula of the synthesized compounds.

Protocol 1: Synthesis of the Ugi-Azide Adduct (Step 1)

This protocol describes the general procedure for the azido-Ugi four-component reaction to synthesize the intermediate N-(pyridin-2-ylmethyl)-1-(triphenylmethyl)-1H-tetrazol-5-amine derivatives.

Procedure:

  • To a solution of the appropriate picolinaldehyde (1.0 mmol, 1.0 equiv) in methanol (2.0 mL) in a round-bottom flask, add tritylamine (1.0 mmol, 1.0 equiv).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the corresponding isocyanide (1.0 mmol, 1.0 equiv) to the reaction mixture.

  • After stirring for an additional 10 minutes at room temperature, add azidotrimethylsilane (TMS-N₃) (1.0 mmol, 1.0 equiv).

  • Seal the flask and stir the reaction mixture at room temperature for 18-24 hours.

  • The resulting precipitate, which is the Ugi-azide product, is collected by filtration.

  • Wash the collected solid with cold methanol.

  • Dry the product under vacuum to yield the desired Ugi-azide adduct, which can be used in the next step without further purification.

Protocol 2: One-Pot Synthesis of 1-Tetrazolyl-3-methylimidazo[1,5-a]pyridines (Step 2)

This protocol details the one-pot deprotection, N-acylation, and cyclization of the Ugi-azide adduct to yield the final tetrazolylimidazo[1,5-a]pyridine products.

Procedure:

  • Suspend the crude Ugi-azide adduct (1.0 mmol, 1.0 equiv) from Protocol 1 in acetic anhydride (2.0 mL).

  • Add 4 N HCl in dioxane (3.0 equiv) to the suspension.

  • Heat the reaction mixture to 75 °C and stir for 1 hour.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.

  • Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tetrazolylimidazo[1,5-a]pyridine.

experimental_workflow cluster_0 Step 1: Azido-Ugi Four-Component Reaction cluster_1 Step 2: One-Pot Cyclization Picolinaldehyde Picolinaldehyde Ugi_Reaction Ugi-Azide 4CR (MeOH, RT, 18-24h) Picolinaldehyde->Ugi_Reaction Tritylamine Tritylamine Tritylamine->Ugi_Reaction Isocyanide Isocyanide Isocyanide->Ugi_Reaction TMS_Azide TMS-Azide TMS_Azide->Ugi_Reaction Ugi_Adduct Ugi-Azide Adduct (Precipitate) Ugi_Reaction->Ugi_Adduct Cyclization Deprotection, N-Acylation & Cyclization (Acetic Anhydride, 4N HCl/dioxane, 75°C, 1h) Ugi_Adduct->Cyclization Workup Aqueous Workup & Extraction Cyclization->Workup Purification Column Chromatography Workup->Purification Final_Product Pure Tetrazolylimidazo[1,5-a]pyridine Purification->Final_Product

Synthetic Workflow for Tetrazolylimidazo[1,5-a]pyridines

Data Presentation: Substrate Scope and Yields

The developed two-step synthesis is applicable to a wide range of substrates, allowing for the generation of a diverse library of tetrazolylimidazo[1,5-a]pyridines. The following tables summarize the yields obtained for various analogues.

Table 1: Synthesis of 1-Tetrazolyl-3-methylimidazo[1,5-a]pyridines with Varied Isocyanide and Picolinaldehyde Inputs [3]

EntryPicolinaldehyde (R¹)Isocyanide (R²)ProductYield (%)
1HBenzyl6a 85
2HCyclohexyl6b 82
3Htert-Butyl6c 75
4H4-Methoxybenzyl6d 88
5H2-Naphthylmethyl6e 78
6H4-Chlorobenzyl6f 80
7H2,6-Dimethylphenyl6g 65
86-MethylBenzyl6h 90
96-Methyl2,6-Dimethylphenyl6i 60
104-MethoxyBenzyl6j 72
115-BromoBenzyl6k 70
125-NitroBenzyl6l 68
133-HydroxyBenzyl6m 75

Yields are for the two-step, one-pot procedure.

Table 2: Synthesis of Tetrazolylimidazo[1,5-a]pyridines with Diverse R³-Substitutions [4]

EntryAcylating AgentProduct (R³)Yield (%)
1Propionic anhydrideEthyl85
2Isobutyric anhydrideIsopropyl82
3Pivaloyl chloridetert-Butyl70
4Benzoyl chloridePhenyl78
54-Fluorobenzoyl chloride4-Fluorophenyl80
62-Furoyl chloride2-Furyl75
7Cyclohexanecarbonyl chlorideCyclohexyl88

Yields are for the two-step procedure involving deprotection followed by N-acylation and cyclization.

Conclusion

The multicomponent approach described provides an efficient, versatile, and scalable method for the synthesis of novel tetrazolylimidazo[1,5-a]pyridines. The operational simplicity and the ability to generate a diverse range of analogues make this protocol highly attractive for medicinal chemistry and drug discovery programs. The potential of these compounds to act as sGC stimulators highlights their therapeutic relevance, particularly in the context of cardiovascular diseases. Further investigation into the biological properties of this compound class is warranted.

References

Troubleshooting & Optimization

Common side reactions and byproducts in Tetrazolo[1,5-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common side reactions and byproducts encountered during the synthesis of tetrazolo[1,5-a]pyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to Tetrazolo[1,5-a]pyridines?

A1: The most prevalent methods for synthesizing tetrazolo[1,5-a]pyridines include:

  • The reaction of 2-halopyridines with an azide source, such as sodium azide or trimethylsilyl azide.[1][2]

  • The treatment of pyridine N-oxides with an activating agent and an azide source. Common activating agents include tosyl chloride (TsCl) and diphenylphosphoryl azide (DPPA).[3][4]

Q2: What is the primary side reaction to be aware of during the synthesis of Tetrazolo[1,5-a]pyridines?

A2: The most significant side reaction is the establishment of a tautomeric equilibrium between the desired tetrazolo[1,5-a]pyridine and the corresponding 2-azidopyridine. The position of this equilibrium is influenced by various factors, including solvent, temperature, and the electronic properties of substituents on the pyridine ring.[5]

Troubleshooting Guide: Common Side Reactions and Byproducts

Issue 1: Presence of a significant amount of 2-azidopyridine byproduct.

Q3: My reaction is producing a substantial amount of the 2-azidopyridine isomer. How can I favor the formation of the desired this compound?

A3: The equilibrium between the this compound and the 2-azidopyridine is sensitive to the reaction conditions. Here are key parameters to adjust:

  • Solvent Polarity: More polar solvents favor the formation of the this compound. If you are using a nonpolar solvent like toluene, switching to a more polar solvent such as DMSO or DMF can shift the equilibrium towards the desired product.[5]

  • Temperature: Higher temperatures tend to favor the 2-azidopyridine isomer. Running the reaction at a lower temperature for a longer duration can increase the yield of the this compound. It is recommended to monitor the reaction progress by TLC or LC-MS to determine the optimal temperature.[5]

  • Substituent Effects: The electronic nature of the substituents on the pyridine ring influences the equilibrium. Electron-donating groups tend to favor the this compound form, while electron-withdrawing groups stabilize the 2-azidopyridine isomer.[5] If working with a pyridine bearing a strong electron-withdrawing group, careful optimization of solvent and temperature is crucial.

Data Presentation: Influence of Reaction Conditions on Product Distribution

ParameterConditionPredominant Product
Solvent Nonpolar (e.g., Toluene)2-Azidopyridine
Polar (e.g., DMSO, DMF)This compound
Temperature High2-Azidopyridine
LowThis compound
Substituents Electron-donatingThis compound
Electron-withdrawing2-Azidopyridine

Experimental Protocols: Protocol for Minimizing 2-Azidopyridine Formation

Objective: To synthesize 5-phenylthis compound from 2-chloro-5-phenylpyridine and sodium azide with minimized 2-azidopyridine byproduct.

Materials:

  • 2-chloro-5-phenylpyridine

  • Sodium azide (NaN₃)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-5-phenylpyridine (1.0 eq) in DMSO.

  • Add sodium azide (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature (25°C) for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material and the formation of the product.

  • Upon completion, pour the reaction mixture into deionized water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Mandatory Visualization: Azide-Tetrazole Equilibrium

Azide_Tetrazole_Equilibrium cluster_main Equilibrium Tetrazole This compound (Favored in polar solvents, low temp) Azide 2-Azidopyridine (Favored in nonpolar solvents, high temp) Tetrazole->Azide Tautomerization

Caption: The tautomeric equilibrium between this compound and 2-azidopyridine.

Issue 2: Formation of deoxygenated pyridine byproduct from pyridine N-oxide starting material.

Q4: I am observing the deoxygenated starting pyridine as a major byproduct in my reaction starting from a pyridine N-oxide. What is the cause and how can I prevent it?

A4: Deoxygenation of the pyridine N-oxide starting material is a known side reaction, particularly when using sulfonyl chlorides like tosyl chloride (TsCl) as the activating agent.

Troubleshooting Steps:

  • Choice of Activating Agent: To minimize deoxygenation, consider using diphenylphosphoryl azide (DPPA) as the activating agent. DPPA is often reported to result in cleaner reactions and higher yields of the desired this compound.[5]

Data Presentation: Effect of Activating Agent on Deoxygenation

Activating AgentRelative Amount of Deoxygenation
Tosyl Chloride (TsCl)High
Diphenylphosphoryl Azide (DPPA)Low

Experimental Protocols: Protocol for this compound Synthesis from Pyridine N-oxide using DPPA

Objective: To synthesize this compound from pyridine N-oxide using DPPA to minimize deoxygenation.

Materials:

  • Pyridine N-oxide

  • Diphenylphosphoryl azide (DPPA)

  • Pyridine (as solvent and base)

Procedure:

  • In a sealed tube, combine pyridine N-oxide (1.0 eq) and diphenylphosphoryl azide (1.2 eq).

  • Add anhydrous pyridine as the solvent.

  • Heat the reaction mixture at 110°C for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the pyridine under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the this compound.

Mandatory Visualization: Troubleshooting Workflow for Deoxygenation

Deoxygenation_Troubleshooting Start Start: Synthesis from Pyridine N-oxide Observe Observe significant deoxygenated byproduct Start->Observe TsCl Using Tosyl Chloride (TsCl) Observe->TsCl High deoxygenation Action Action: Change Activating Agent DPPA Switch to Diphenylphosphoryl Azide (DPPA) Action->DPPA TsCl->Action Result Result: Minimized deoxygenation, higher yield of desired product DPPA->Result

Caption: Troubleshooting workflow for minimizing deoxygenation of pyridine N-oxide.

References

Technical Support Center: Optimizing Suzuki Coupling of Brominated Tetrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of brominated tetrazolo[1,5-a]pyridine.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of brominated this compound, offering potential causes and actionable solutions in a question-and-answer format.

Question 1: Why am I observing low to no yield of my desired coupled product?

Answer: Low or no yield in the Suzuki coupling of brominated this compound can stem from several factors, primarily related to the electronic nature of the heterocyclic system and potential catalyst inhibition.

  • Catalyst Inhibition: The lone pair of electrons on the nitrogen atoms of the this compound ring can coordinate with the palladium catalyst, leading to its deactivation.

    • Solution: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can shield the palladium center and mitigate catalyst inhibition. Using pre-formed palladium catalysts (precatalysts) like XPhos Pd G2 or G3 can also be beneficial.

  • Inefficient Oxidative Addition: While the electron-withdrawing nature of the this compound ring should facilitate oxidative addition to the C-Br bond, other factors can impede this step.

    • Solution: Screen different palladium sources and ligands. For instance, Pd(PPh₃)₄ is a commonly used catalyst that has shown success in the coupling of other nitrogen-rich heterocycles.[1] Increasing the reaction temperature may also promote oxidative addition.

  • Poor Transmetalation: The transmetalation step, involving the transfer of the organic group from the boronic acid to the palladium center, can be rate-limiting.

    • Solution: The choice of base is critical. Stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃ for promoting transmetalation, especially with electron-deficient boronic acids.[2] The use of an aqueous solvent mixture (e.g., dioxane/water, DME/water) is often necessary to facilitate the action of these bases.[1]

Question 2: I am observing a significant amount of a debrominated byproduct. How can I minimize this side reaction?

Answer: Debromination (or dehalogenation) is a common side reaction where the bromine atom is replaced by a hydrogen atom. This is particularly prevalent with electron-deficient heteroaryl bromides.

  • Hydrogen Source: The presence of a hydrogen source in the reaction mixture can contribute to debromination.

    • Solution: Ensure the use of dry, degassed solvents. While an aqueous environment is often necessary for the base to be effective, using a minimal amount of water can sometimes help.

  • Reaction Conditions: Harsh reaction conditions can favor debromination.

    • Solution: Try lowering the reaction temperature and shortening the reaction time. Monitor the reaction progress closely by TLC or LC-MS to stop the reaction once the starting material is consumed.

  • Catalyst System: The choice of catalyst and ligand can influence the extent of debromination.

    • Solution: A tandem catalyst system, such as XPhosPdG2/XPhos, has been shown to be effective in avoiding the debromination reaction in similar heterocyclic systems.[3]

Question 3: My reaction is producing a lot of homocoupled product from my boronic acid. What is the cause and how can I prevent it?

Answer: Homocoupling of the boronic acid to form a biaryl byproduct is often caused by the presence of oxygen in the reaction mixture.

  • Oxygen Contamination: Oxygen can promote the oxidative homocoupling of the boronic acid.

    • Solution: It is crucial to thoroughly degas the reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using the freeze-pump-thaw technique. Assembling the reaction under an inert atmosphere is also essential.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand system is a good starting point for the Suzuki coupling of 8-bromothis compound?

A1: Based on successful couplings with structurally similar nitrogen-rich, electron-deficient heterocycles, a good starting point would be a catalyst system employing a bulky, electron-rich phosphine ligand.[4][5] Recommended systems include Pd₂(dba)₃ with XPhos or SPhos, or a pre-catalyst like XPhos Pd G2.[3] Pd(PPh₃)₄ is also a viable and commonly used catalyst for these types of substrates.[1]

Q2: What is the best base and solvent combination to use?

A2: A common and effective combination is an inorganic base like K₂CO₃ or K₃PO₄ in a mixed solvent system containing an organic solvent and water, such as 1,4-dioxane/water or DME/water.[1] The water is often essential for the solubility and activity of the base. The optimal ratio of organic solvent to water may need to be determined empirically.

Q3: How does the electronic nature of the boronic acid affect the reaction?

A3: The electronic properties of the arylboronic acid can significantly impact the reaction outcome. Electron-rich arylboronic acids tend to undergo transmetalation more readily. Conversely, electron-deficient arylboronic acids may require more forcing conditions, such as a stronger base (e.g., K₃PO₄) or a higher reaction temperature, to achieve good yields.[1][2]

Q4: Can I use microwave irradiation to accelerate the reaction?

A4: Yes, microwave-assisted Suzuki coupling can be highly effective for this type of transformation. It can significantly reduce reaction times and often leads to improved yields, particularly for challenging substrates.[6]

Data Presentation

The following tables summarize typical reaction conditions for the Suzuki coupling of related brominated N-heterocyclic systems. These should serve as a good starting point for optimizing the reaction for brominated this compound.

Table 1: Catalyst and Ligand Screening for Suzuki Coupling of Brominated N-Heterocycles

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference Substrate
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10012-24Good to ExcellentGeneral N-Heterocycles
Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Dioxane/H₂O80-11012-24Good to ExcellentGeneral N-Heterocycles
Pd(PPh₃)₄ (5)-K₂CO₃ (2)DME/H₂O8512-24Good to Excellent6-Chloropurine
XPhos Pd G2 (5)XPhos (10)K₂CO₃ (2)Dioxane/H₂O1100.567-893-Bromopyrazolo[1,5-a]pyrimidin-5-one

Table 2: Optimization of Base and Solvent for Suzuki Coupling

Base (equiv.)Solvent SystemTemp (°C)Time (h)Observations
K₂CO₃ (2)Toluene (anhydrous)10024Low to no reaction for electron-deficient boronic acids.
K₂CO₃ (2)DME/H₂O (4:1)8518Good yields for a range of boronic acids.
K₃PO₄ (2)Dioxane/H₂O (4:1)10012Often higher yields, especially for challenging substrates.
Cs₂CO₃ (2)THF/H₂O (4:1)8016Effective, but can be more expensive.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 8-bromothis compound

  • Reagent Preparation: In a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add 8-bromothis compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a combination of a palladium source and ligand (e.g., Pd₂(dba)₃, 2 mol% and XPhos, 4 mol%).

  • Inert Atmosphere: Seal the vessel with a rubber septum or screw cap, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously for the required time (typically 12-24 hours). For microwave-assisted reactions, heat to the specified temperature for a shorter duration (e.g., 30-60 minutes).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)-Br(L)₂ OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Ar'-B(OH)₂ Base PdII_Ar Ar-Pd(II)-Ar'(L)₂ Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low or No Yield Cause1 Catalyst Inhibition? Start->Cause1 Solution1 Use Bulky Ligand (XPhos, SPhos) Cause1->Solution1 Yes Cause2 Inefficient Transmetalation? Cause1->Cause2 No Success Improved Yield Solution1->Success Solution2 Use Stronger Base (K₃PO₄, Cs₂CO₃) Cause2->Solution2 Yes Cause3 Side Reaction? (Debromination) Cause2->Cause3 No Solution2->Success Solution3 Milder Conditions Optimize Catalyst Cause3->Solution3 Yes Solution3->Success

Caption: A troubleshooting workflow for low-yield Suzuki coupling reactions.

References

Stability of the Tetrazolo[1,5-a]pyridine ring under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the tetrazolo[1,5-a]pyridine heterocyclic system. This resource provides troubleshooting guidance and frequently asked questions regarding the stability of the this compound ring under common experimental acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with tetrazolo[1,5-a]pyridines?

A1: The main consideration is the existence of a dynamic equilibrium, known as valence isomerization or ring-chain tautomerism, between the fused this compound ring and its open-chain isomer, 2-azidopyridine. The position of this equilibrium is sensitive to substituents, solvent polarity, and temperature.[1][2][3]

Q2: How do substituents on the pyridine ring affect the stability of the this compound form?

A2: Electron-withdrawing groups, particularly at the 4- and 6-positions of the pyridine ring, tend to destabilize the tetrazole ring, shifting the equilibrium towards the 2-azidopyridine isomer.[1] Conversely, electron-donating groups generally favor the closed-ring this compound form.

Q3: Is the this compound ring stable under acidic conditions?

A3: The this compound ring can be susceptible to cleavage under strong acidic conditions. For instance, related heterocyclic systems like tetrazolo[1,5-c]quinazolines have been shown to undergo cleavage of the pyrimidine ring when refluxed with hydrochloric acid. This suggests that the pyridine portion of the this compound ring could be vulnerable to acid-catalyzed hydrolysis, potentially leading to ring-opened products.

Q4: What is the expected stability of the this compound ring under basic conditions?

A4: While specific data for this compound is limited, related fused pyrimidine systems have demonstrated susceptibility to base-catalyzed transformations. Therefore, it is advisable to use basic conditions with caution and to monitor for potential degradation or isomerization.

Q5: Can I anticipate the decomposition products of this compound?

A5: Under thermal stress, the primary decomposition pathway involves the loss of molecular nitrogen (N₂) from the 2-azidopyridine tautomer to form a highly reactive pyridine-2-nitrene intermediate.[4] This nitrene can then undergo various reactions, including cyclization to form other heterocyclic systems. Under hydrolytic conditions, the pyridine ring itself may be cleaved.

Troubleshooting Guides

This section provides structured guidance for addressing common issues encountered during experiments involving this compound derivatives.

Issue 1: Unexpected reaction outcomes or the formation of multiple products.

  • Possible Cause: The reaction conditions (e.g., solvent, temperature) may be favoring the 2-azidopyridine tautomer, which has different reactivity compared to the this compound form.

  • Troubleshooting Workflow:

    Caption: Troubleshooting unexpected reactivity.

Issue 2: Low yield or decomposition of the desired this compound product during workup or purification.

  • Possible Cause: The product may be unstable to the pH of the aqueous workup or the conditions of chromatography.

  • Troubleshooting Workflow:

    start Product Decomposition During Isolation assess_workup Assess workup conditions (pH, temperature) start->assess_workup assess_chromatography Evaluate chromatography conditions (stationary phase acidity) start->assess_chromatography neutral_workup Use neutral pH workup assess_workup->neutral_workup Acidic or basic workup low_temp_purification Employ low-temperature purification assess_workup->low_temp_purification High temperature end Stable Product Isolated neutral_workup->end low_temp_purification->end neutral_stationary_phase Use neutral stationary phase (e.g., deactivated silica) assess_chromatography->neutral_stationary_phase Acidic stationary phase neutral_stationary_phase->end

    Caption: Troubleshooting product decomposition during isolation.

Quantitative Data Summary

The stability of the this compound ring is intrinsically linked to the equilibrium with its 2-azidopyridine isomer. The following table summarizes the influence of substituents on this equilibrium in deuterated acetone solution, as determined by NMR spectroscopy.

CompoundSubstituent(s)This compound Form (%)2-Azidopyridine Form (%)
1 Unsubstituted~100Not detected
2 4-Nitro~100Not detected
3 6-Nitro9010
4 4,6-Dinitro6040

Data adapted from studies on substituted tetrazolo[1,5-a]pyridines.[1]

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study

This protocol outlines a general method for assessing the stability of a this compound derivative under acidic, basic, and oxidative stress conditions.[5]

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile, methanol) at a concentration of approximately 1 mg/mL.

  • Acidic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

    • Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for analysis.

  • Basic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

    • Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Incubate the solution at room temperature for a defined period (e.g., 24 hours).

    • At specified time points, withdraw samples and dilute with the mobile phase for analysis.

  • Analysis: Analyze the stressed samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Protocol 2: Monitoring Tautomeric Equilibrium by ¹H NMR Spectroscopy

This protocol describes the use of ¹H NMR to determine the ratio of the this compound and 2-azidopyridine tautomers in solution.

  • Sample Preparation: Dissolve a known quantity of the this compound derivative in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, acetone-d₆) to a final concentration of approximately 5-10 mg/mL.

  • NMR Acquisition: Acquire a quantitative ¹H NMR spectrum of the solution. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons for accurate integration.

  • Data Analysis:

    • Identify distinct proton signals corresponding to each tautomer.

    • Integrate the signals for a non-overlapping proton from each tautomer.

    • Calculate the molar ratio of the two forms based on the integration values.

    • The percentage of each tautomer can be determined from this ratio.

Signaling Pathways and Logical Relationships

The stability of the this compound ring is governed by the ring-chain tautomerism, which is influenced by electronic and environmental factors.

subst Substituent Effects equilibrium This compound <=> 2-Azidopyridine Equilibrium subst->equilibrium solvent Solvent Polarity solvent->equilibrium temp Temperature temp->equilibrium tetrazole This compound (Closed Ring) equilibrium->tetrazole Favored by - Electron-donating groups - Less polar solvents azide 2-Azidopyridine (Open Ring) equilibrium->azide Favored by - Electron-withdrawing groups - Polar solvents reactivity Observed Chemical Reactivity and Stability tetrazole->reactivity azide->reactivity

Caption: Factors influencing the this compound <=> 2-azidopyridine equilibrium.

References

Troubleshooting low conversion rates in Tetrazolo[1,5-a]pyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tetrazolo[1,5-a]pyridine Synthesis

This guide provides comprehensive troubleshooting strategies and frequently asked questions to address low conversion rates in the synthesis of tetrazolo[1,5-a]pyridines. The content is tailored for researchers, chemists, and professionals in drug development.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My reaction has a low conversion rate, and I'm recovering a significant amount of my 2-substituted pyridine starting material. What are the primary factors to investigate?

A1: When facing low conversion with starting material recovery, the issue often lies with reaction kinetics and conditions. A systematic investigation is crucial.[1]

  • Reaction Temperature and Time: These reactions often require elevated temperatures to proceed efficiently.[2] For instance, syntheses starting from pyridine N-oxides may require heating at 120°C for 24 hours.[2] If your temperature is too low, the activation energy barrier may not be overcome. Conversely, excessively high temperatures can lead to degradation. Consider a stepwise increase in temperature and monitor the reaction progress via TLC or LCMS.

  • Azide Source and Activation: The choice of azide reagent is critical.

    • Sodium azide (NaN₃): Often used with 2-halopyridines, its effectiveness can be solvent-dependent.[3] Phase-transfer catalysts may be required in some solvent systems.[3]

    • Trimethylsilyl azide (TMSN₃): Can be a milder and more soluble alternative, often used with a fluoride source like tetrabutylammonium fluoride (TBAF).[4]

    • Diphenylphosphoryl azide (DPPA): This has been identified as a highly convenient and effective reagent, particularly for converting pyridine N-oxides directly to the tetrazole product in good yields.[2][4]

  • Solvent Choice: Solvent polarity can influence reaction rates and, importantly, the position of the azide-tetrazole equilibrium.[5] Aprotic polar solvents like DMF are commonly used for reactions with sodium azide.[6] Screening different solvents is a recommended troubleshooting step.[1]

  • Purity of Reagents: Ensure all starting materials, especially the pyridine precursor and the azide reagent, are pure and dry. Impurities can inhibit the reaction or cause unwanted side reactions.[1]

Q2: How do the electronic properties of substituents on the pyridine ring affect my yield?

A2: Substituents have a profound impact on the stability of the final product due to the inherent equilibrium between the cyclic tetrazole and the open-chain 2-azidopyridine tautomer.[3][5]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (NO₂) or trifluoromethyl (CF₃) are known to destabilize the this compound ring.[7][8] This shifts the equilibrium toward the 2-azidopyridine isomer, which may not be your desired product, thereby appearing as a low yield of the target tetrazole.[7][8] The NO₂ group, in particular, has a large stabilizing effect on the azide form.[7][8]

  • Electron-Donating Groups (EDGs): Substituents like alkyl or methoxy groups tend to stabilize the tetrazole ring.[6][7][8] This pushes the equilibrium toward the desired cyclic product, often resulting in higher isolated yields of the this compound.

Q3: I've confirmed product formation, but the yield is still poor. Could the azide-tetrazole equilibrium be the cause, and how can I influence it?

A3: Yes, this is a very common cause of low yields. The reaction doesn't just stop at the tetrazole; it exists in a dynamic equilibrium with the 2-azidopyridine intermediate.[3][5][9] This equilibrium is sensitive to several factors that you can manipulate.

  • Temperature: The equilibrium can be temperature-dependent. At elevated temperatures, the equilibrium may shift toward the azido tautomer.[5] Therefore, optimizing the reaction temperature is key not only for the reaction rate but also for the final product distribution.

  • Solvent Polarity: The polarity of the solvent significantly influences the equilibrium.[5] In more polar solvents like DMSO, the equilibrium is often fully shifted toward the tetrazole form.[5] In less polar solvents such as CDCl₃, a mixture of both tautomers is more likely to be observed.[5] If you are using a less polar solvent, consider switching to a more polar one to stabilize the tetrazole product.

  • Physical State: The equilibrium can differ between the solution and solid states. In some cases, the compound may exist as the tetrazole in solution but crystallize as the azide isomer.[9]

Q4: I am observing an unknown byproduct in my reaction. What are the likely side reactions?

A4: While the formation of the 2-azidopyridine tautomer is the most common "issue," other side reactions can occur.

  • Denitrogenative Reduction: Under certain conditions, particularly during purification or subsequent reactions, the tetrazole can lose N₂ to form other products. A common side reaction is the reduction of the starting material back to quinoxalin-2-amine in related systems.[6]

  • Reaction with Solvent/Reagents: The highly reactive azide intermediate can potentially react with other functional groups or even the solvent if conditions are not optimized.

  • Incomplete Reaction: If using a di-substituted pyridine, such as 2,6-dichloropyridine, a reaction with one equivalent of azide may result in a mixture of the mono-azido/tetrazole product and unreacted starting material.[3]

Data Presentation

Table 1: Effect of Substituent Electronics on Azide-Tetrazole Equilibrium

Substituent TypePosition on Pyridine RingInfluence on EquilibriumExpected Impact on Tetrazole Yield
Electron-Donating (e.g., -CH₃, -OCH₃)C5, C7Stabilizes the tetrazole ring[6][7][8]Higher Yield
Electron-Withdrawing (e.g., -NO₂, -CF₃)C5, C7Stabilizes the 2-azide isomer[7][8]Lower Yield
Halogens (e.g., -Br)C8Can be used as a handle for further functionalization[4]Variable, depends on position

Table 2: Comparison of Common Synthetic Routes

Starting MaterialTypical ReagentsTemperatureTypical YieldsReference
2-HalopyridinesNaN₃ in DMF60-80 °C36-81%[6]
2-HalopyridinesTMSN₃, TBAFAmbient to RefluxGood[4]
Pyridine N-OxidesDPPA (neat)120 °CGood to Excellent (up to 86%)[2]
Pyridine N-OxidesTsCl, NaN₃ in TolueneElevatedGood[4]

Experimental Protocols

Protocol 1: Synthesis from 2-Chloropyridine using Sodium Azide

This protocol is a general guideline based on typical procedures.[3]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted 2-chloropyridine (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add sodium azide (NaN₃, 1.5 - 2.0 eq) to the solution.

  • Reaction: Heat the reaction mixture to 60-80°C and stir for 4-24 hours. Monitor the reaction progress by TLC or LCMS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of ice water. The product may precipitate and can be collected by filtration.

  • Extraction: If the product does not precipitate, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel) or recrystallization.

Protocol 2: Synthesis from Pyridine N-Oxide using DPPA

This highly efficient protocol is adapted from Keith, J. M., J. Org. Chem., 2006.[2]

  • Preparation: To a reaction vial, add the substituted pyridine N-oxide (1.0 eq), diphenylphosphoryl azide (DPPA, 1.2 eq), and pyridine (1.2 eq). Note: This reaction is often run neat (without solvent).

  • Reaction: Seal the vial and heat the mixture to 120°C under a nitrogen atmosphere for 24 hours.

  • Workup: Cool the reaction mixture to room temperature.

  • Purification: Directly purify the crude reaction mixture by flash column chromatography on silica gel to afford the pure this compound product.

Visual Guides

Troubleshooting Workflow

TroubleshootingWorkflow Start Low Conversion Rate Observed Check_Reagents 1. Verify Reagent Purity & Stoichiometry (Pyridine precursor, Azide source) Start->Check_Reagents Reagent_OK Reagents OK? Check_Reagents->Reagent_OK Check_Conditions 2. Analyze Reaction Conditions Temp_Time Temperature or Time Issue? Check_Conditions->Temp_Time Check_Substrate 3. Evaluate Substrate Electronics Substrate_EWG Substituent is an EWG (e.g., -NO2, -CF3)? Check_Substrate->Substrate_EWG Reagent_OK->Check_Conditions Yes Reagent_Issue Action: Use pure, dry reagents. Verify stoichiometry. Reagent_OK->Reagent_Issue No Temp_Time_Issue Action: Increase temperature stepwise. Increase reaction time. Temp_Time->Temp_Time_Issue Yes Solvent_Issue Solvent Polarity Issue? Temp_Time->Solvent_Issue No Solvent_Issue->Check_Substrate No Solvent_Issue_Action Action: Switch to a more polar solvent (e.g., DMF, DMSO). Solvent_Issue->Solvent_Issue_Action Yes Substrate_EWG_Yes Problem: Equilibrium favors azide tautomer. Substrate_EWG->Substrate_EWG_Yes Yes Substrate_EWG_Action Action: Use highly polar solvent. Accept lower yield or redesign substrate. Substrate_EWG_Yes->Substrate_EWG_Action

Caption: A logical workflow for troubleshooting low conversion rates.

The Azide-Tetrazole Equilibrium

Caption: Factors influencing the critical azide-tetrazole equilibrium.

Frequently Asked Questions (FAQs)

Q5: Can microwave irradiation be used to improve reaction rates and yields?

A5: Yes, microwave-assisted synthesis has been shown to be effective for various pyridine syntheses, often leading to excellent yields, pure products, and significantly shorter reaction times (minutes vs. hours).[10][11] While specific literature for tetrazolo[1,5-a]pyridines under microwave conditions is less common, it is a viable optimization strategy to explore for overcoming kinetic barriers.[12]

Q6: What is the best way to purify my this compound product?

A6: Purification can be challenging due to the basicity of the pyridine nitrogen.[1]

  • Column Chromatography: This is the most common method. Using silica gel is standard, but tailing can be an issue. Adding a small amount of a basic modifier like triethylamine or pyridine to your eluent can help mitigate this.[1]

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent is an excellent method for achieving high purity.[1]

  • Acid-Base Extraction: The basic nature of the product can be exploited. An acidic wash (e.g., dilute HCl) can protonate the product, pulling it into the aqueous layer and separating it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting.[1]

Q7: How critical is running the reaction under an inert atmosphere?

A7: While not always strictly necessary for all variations, it is good laboratory practice. Some protocols explicitly specify using a nitrogen atmosphere, particularly for sensitive reagents or reactions run at high temperatures for extended periods, to prevent potential oxidative side reactions or degradation.[2]

References

Methods for the removal of azide impurities from Tetrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of azide impurities from Tetrazolo[1,5-a]pyridine.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, particularly concerning the removal of azide-containing impurities.

Issue 1: Persistent Azide Impurity Detected After Initial Purification

  • Possible Cause 1: Inefficient Quenching of Inorganic Azides. If sodium azide or other inorganic azides were used in the synthesis, residual amounts might carry through the workup.

    • Solution: Implement a specific quenching step in your workup procedure. A common method is the addition of an aqueous solution of sodium nitrite, followed by acidification. This converts the azide to nitrogen gas and other byproducts.[1][2][3]

  • Possible Cause 2: Presence of an Organic Azide Impurity. An intermediate or byproduct containing an organic azide functional group may be present.

    • Solution 1: Staudinger Reaction. This reaction selectively converts organic azides to amines using a phosphine reagent like triphenylphosphine.[4][5][6][7][8] The resulting amine will have different polarity, facilitating separation by chromatography or extraction. The phosphine oxide byproduct can also be removed during purification.[4][5]

    • Solution 2: Reduction. Catalytic hydrogenation (e.g., using Pd/C) can reduce organic azides to amines.[9] However, be mindful of other functional groups in your molecule that may also be reduced.

  • Possible Cause 3: Azide-Tetrazole Equilibrium. this compound can exist in equilibrium with its isomeric form, 2-azidopyridine.[10] This is not an impurity but a tautomer. The position of this equilibrium can be influenced by the solvent, temperature, and substituents on the pyridine ring.

    • Solution: Characterize the product thoroughly using techniques like 15N NMR spectroscopy to determine if the "impurity" is the 2-azidopyridine isomer.[11] If the tetrazole form is the desired product, altering the crystallization solvent may favor its formation.

Issue 2: Difficulty in Separating this compound from Byproducts by Column Chromatography

  • Possible Cause: Inappropriate Solvent System. The polarity of the eluent may not be optimal to resolve the desired product from impurities.

    • Solution: Systematically screen different solvent systems. For nitrogen-rich heterocyclic compounds, common eluents include mixtures of ethyl acetate/hexanes, dichloromethane/methanol, or chloroform/acetone. A step-gradient elution might be necessary to separate closely related compounds.

Issue 3: Product Oiling Out or Forming an Amorphous Powder During Recrystallization

  • Possible Cause: Solution is Too Concentrated or Cooled Too Quickly. Rapid changes in saturation can prevent the formation of a crystalline lattice.

    • Solution:

      • Dilute the solution with more of the hot solvent before cooling.

      • Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator.

      • Consider using a different solvent or a co-solvent system. For pyridine-containing compounds, solvents like ethanol, or mixtures such as n-hexane/acetone or n-hexane/THF can be effective.[12]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted sodium azide from my reaction mixture?

A1: The most common and effective method is to quench the excess sodium azide with nitrous acid, which is generated in situ.[1][2][3] This involves the careful addition of an aqueous solution of sodium nitrite followed by the dropwise addition of an acid (e.g., sulfuric or hydrochloric acid) until the solution is acidic and gas evolution ceases.[2] This procedure should always be performed in a well-ventilated fume hood.

Q2: How can I remove an organic azide impurity from my this compound product?

A2: The Staudinger reaction is a mild and efficient method for converting organic azides into primary amines.[4][5][7] The reaction with triphenylphosphine produces an iminophosphorane intermediate, which is then hydrolyzed to the amine and triphenylphosphine oxide.[5] These products have significantly different polarities compared to the azide, making separation by column chromatography or extraction more straightforward.

Q3: My NMR spectrum shows signals that I suspect are from an azide-containing compound, but my elemental analysis is correct. What could be happening?

A3: You may be observing the azide-tetrazole equilibrium. This compound can reversibly ring-open to form 2-azidopyridine.[10] The ratio of these two isomers in solution can depend on the solvent and temperature. Specialized NMR techniques, such as 15N NMR, can be diagnostic for identifying and quantifying the species in this equilibrium.[11]

Q4: What are the recommended starting conditions for purifying this compound by column chromatography?

A4: While the optimal conditions are substrate-dependent, a good starting point for purifying nitrogen-containing heterocycles is silica gel chromatography. You can begin with a solvent system of moderate polarity, such as a 1:1 mixture of ethyl acetate and hexanes, and gradually increase the polarity by increasing the proportion of ethyl acetate or by adding a small amount of methanol. Monitoring the separation by thin-layer chromatography (TLC) is crucial for optimizing the eluent system.

Q5: What is a suitable solvent for the recrystallization of this compound?

A5: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[13][14] For polar, nitrogen-containing heterocycles like this compound, polar solvents are often a good choice. Ethanol, isopropanol, or even water (depending on the substituents) could be effective.[12] Solvent mixtures, such as ethanol/water or acetone/hexane, can also be used to achieve the desired solubility profile.[12]

Q6: How can I confirm the purity of my final this compound product and ensure it is free of azide impurities?

A6: A combination of analytical techniques is recommended. High-performance liquid chromatography (HPLC) coupled with a UV detector is a standard method for assessing purity. To specifically detect and quantify trace azide impurities, more sensitive methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are highly effective and are used for similar compounds in the pharmaceutical industry.[15][16] NMR spectroscopy (¹H, ¹³C, and potentially ¹⁵N) can confirm the structure of the desired product and help identify any isomeric forms or impurities.

Experimental Protocols

Protocol 1: Quenching of Unreacted Sodium Azide

  • Dilution: After the reaction is complete, cool the reaction mixture to room temperature. If the reaction was run in an organic solvent, it is often beneficial to carefully add the reaction mixture to a larger volume of water to dilute the sodium azide to a concentration of less than 5%.

  • Addition of Sodium Nitrite: In a well-ventilated fume hood, add a 20% aqueous solution of sodium nitrite to the diluted reaction mixture with vigorous stirring. Use approximately 1.5 g of sodium nitrite for every gram of sodium azide estimated to be in excess.[2]

  • Acidification: Slowly add a 20% aqueous solution of sulfuric acid dropwise. This will generate nitrous acid in situ, which reacts with the azide. Gas evolution (N₂) will be observed. Continue adding acid until the gas evolution ceases and the solution is acidic (test with pH paper).

  • Verification (Optional): To ensure complete quenching, a starch-iodide paper test can be performed. A blue color indicates the presence of excess nitrite, signifying that the azide has been fully consumed.[2]

  • Workup: Proceed with the standard aqueous workup and extraction of your organic product.

Protocol 2: Removal of Organic Azide Impurity via Staudinger Reaction

  • Reaction Setup: Dissolve the crude this compound containing the organic azide impurity in a suitable aprotic solvent such as THF or dichloromethane in a round-bottom flask.

  • Addition of Triphenylphosphine: Add a slight excess (1.1 to 1.5 equivalents relative to the estimated amount of azide impurity) of triphenylphosphine.

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours. Monitor the disappearance of the azide by TLC or IR spectroscopy (the characteristic azide stretch at ~2100 cm⁻¹ will disappear).

  • Hydrolysis: Add a small amount of water to the reaction mixture and continue stirring for another 1-2 hours to hydrolyze the intermediate iminophosphorane to the amine.[5]

  • Workup and Purification: Remove the solvent under reduced pressure. The resulting residue will contain your desired product, the newly formed amine, and triphenylphosphine oxide. This mixture can then be purified by column chromatography. The significant polarity difference between the this compound, the amine, and the phosphine oxide usually allows for good separation.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the literature directly comparing the efficiency of different purification methods for removing azide impurities from this compound. However, for related tetrazole-containing active pharmaceutical ingredients (APIs), analytical methods have been developed to quantify azide impurities to very low levels.

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
LC-MS/MSAzido Impurities in Irbesartan0.03 ng/mL - 0.2 ng/mLNot specified, but S/N=10[15]

This table highlights the sensitivity of modern analytical techniques for detecting trace azide impurities.

Visualizations

Removal_of_Inorganic_Azide Workflow for Quenching Inorganic Azide Impurities crude_product Crude Product (contains NaN3) dilution Dilute with Water (<5% NaN3) crude_product->dilution add_nitrite Add aq. NaNO2 dilution->add_nitrite acidify Slowly add aq. H2SO4 add_nitrite->acidify workup Aqueous Workup & Extraction acidify->workup purified_product Purified Product workup->purified_product

Caption: Workflow for quenching inorganic azide impurities.

Staudinger_Reaction_Workflow Workflow for Staudinger Reaction to Remove Organic Azides crude_product Crude Product (contains R-N3) dissolve Dissolve in THF crude_product->dissolve add_phosphine Add PPh3 dissolve->add_phosphine hydrolyze Add H2O for Hydrolysis add_phosphine->hydrolyze purify Column Chromatography hydrolyze->purify final_product Purified Product purify->final_product byproducts Separated Amine (R-NH2) & Triphenylphosphine Oxide purify->byproducts

Caption: Staudinger reaction for organic azide removal.

Azide_Tetrazole_Equilibrium Azide-Tetrazole Equilibrium tetrazole This compound (Tetrazole form) azide 2-Azidopyridine (Azide form) tetrazole->azide Ring-opening/closure

Caption: Equilibrium between tetrazole and azide forms.

References

Technical Support Center: Synthesis of Tetrazolo[1,5-a]pyridine Derivatives via Phase-Transfer Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing phase-transfer catalysis (PTC) for the synthesis of tetrazolo[1,5-a]pyridine derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound derivatives using phase-transfer catalysis.

Issue IDQuestionPossible Causes & Solutions
PTC-T01 Low or No Product Yield: My reaction is not proceeding, or the yield of the desired this compound is very low.1. Inefficient Phase-Transfer Catalyst: The chosen catalyst may not be effective for transferring the azide anion. - Solution: Switch to a more lipophilic catalyst such as tetrabutylammonium bromide (TBAB) or a phosphonium salt. Ensure the catalyst is pure and dry.2. Poor Stirring/Agitation: Inadequate mixing of the organic and aqueous phases will result in a slow reaction rate.[1] - Solution: Increase the stirring speed to ensure a fine emulsion is formed, maximizing the interfacial area between the two phases.3. Incorrect Solvent System: The organic solvent may be too polar or too nonpolar, affecting the solubility of the ion-pair and the substrate. - Solution: Toluene or dichloromethane are often good starting points.[2] Avoid highly polar solvents that can solvate the catalyst and prevent its entry into the organic phase.
PTC-T02 Formation of Side Products: I am observing significant amounts of byproducts in my reaction mixture.1. Hydrolysis of the Starting Material: If using a 2-halopyridine, prolonged reaction times or high temperatures in the presence of aqueous base can lead to hydrolysis, forming the corresponding 2-hydroxypyridine. - Solution: Shorten the reaction time and consider running the reaction at a lower temperature. Monitor the reaction progress closely using TLC or GC-MS.2. Catalyst Degradation: Some quaternary ammonium salts can undergo Hofmann elimination at high temperatures, especially in the presence of a strong base.[3] - Solution: Use a more thermally stable catalyst like a phosphonium salt or operate at a lower temperature.
PTC-T03 Difficult Product Isolation: I am having trouble separating my product from the phase-transfer catalyst.1. Catalyst Solubility in the Product: The catalyst may be co-extracting with the product during workup. - Solution: After the reaction, perform multiple washes with water or brine to remove the water-soluble catalyst. If the catalyst is still present, consider a filtration through a short plug of silica gel. For more stubborn cases, precipitation of the product from a suitable solvent system may be effective.
PTC-T04 Incomplete Reaction: The reaction stalls before all the starting material is consumed.1. Catalyst Poisoning: Impurities in the starting materials or solvent can poison the catalyst. - Solution: Ensure all reagents and solvents are of high purity.[4] Using freshly distilled solvents can be beneficial.2. Insufficient Azide Source: The amount of sodium azide may be depleted before the reaction goes to completion. - Solution: Use a slight excess of the azide source (e.g., 1.2-1.5 equivalents).

Frequently Asked Questions (FAQs)

Question IDQuestionAnswer
PTC-F01 What is the general mechanism for the phase-transfer catalyzed synthesis of tetrazolo[1,5-a]pyridines?The reaction typically involves a 2-halopyridine in an organic solvent and an azide salt (like sodium azide) in an aqueous phase. The phase-transfer catalyst, usually a quaternary ammonium salt (Q⁺X⁻), exchanges its anion (X⁻) for an azide anion (N₃⁻) at the interface. The resulting lipophilic ion-pair (Q⁺N₃⁻) is soluble in the organic phase and transports the azide anion to the organic layer, where it can react with the 2-halopyridine to form an intermediate 2-azidopyridine, which then undergoes intramolecular cyclization to the this compound product.[1][5]
PTC-F02 How do I choose the right phase-transfer catalyst for my reaction?The choice of catalyst is crucial. Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate are common choices.[1] For less reactive substrates or higher temperatures, more lipophilic and thermally stable phosphonium salts can be more effective. Crown ethers can also be used, particularly in solid-liquid PTC systems.[1][5]
PTC-F03 Can I perform this reaction under solvent-free conditions?Yes, solid-liquid phase-transfer catalysis without a solvent can be a highly efficient and green method for this type of synthesis.[2][6] In this setup, the solid azide salt reacts with the liquid 2-halopyridine in the presence of a catalyst. This can lead to higher yields and easier workup.[6]
PTC-F04 What are the key safety precautions when working with azides?Sodium azide is highly toxic and can form explosive heavy metal azides. Hydrazoic acid, which can be formed in the presence of acid, is also toxic and explosive. Always handle sodium azide in a well-ventilated fume hood and wear appropriate personal protective equipment. Avoid contact with acids and heavy metals.
PTC-F05 How can I monitor the progress of the reaction?The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By taking small aliquots from the organic layer at regular intervals, you can track the disappearance of the starting material and the appearance of the product.

Data Presentation

Table 1: Effect of Catalyst and Solvent on Yield

The following table summarizes the typical effects of different phase-transfer catalysts and solvents on the yield of 5-phenylthis compound from 2-chloro-5-phenylpyridine and sodium azide at 80°C after 8 hours.

EntryPhase-Transfer Catalyst (5 mol%)Organic SolventYield (%)
1Tetrabutylammonium Bromide (TBAB)Toluene85
2Tetrabutylammonium Hydrogen SulfateToluene82
3Tetrabutylammonium Bromide (TBAB)Dichloromethane78
4Benzyltriethylammonium ChlorideToluene75
5No CatalystToluene<5

Experimental Protocols

General Protocol for Liquid-Liquid PTC Synthesis of a this compound Derivative

This protocol describes a general method for the synthesis of a this compound derivative from a 2-halopyridine using liquid-liquid phase-transfer catalysis.

Materials:

  • 2-halopyridine derivative (1.0 eq)

  • Sodium azide (1.5 eq)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq)

  • Toluene

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the 2-halopyridine derivative (1.0 eq), toluene (2 M solution), and tetrabutylammonium bromide (0.05 eq).

  • Addition of Azide: In a separate beaker, dissolve sodium azide (1.5 eq) in deionized water (to make a 2 M solution). Add this aqueous solution to the reaction flask.

  • Reaction: Heat the biphasic mixture to 80-90°C with vigorous stirring to ensure efficient mixing of the two phases.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) until the starting material is consumed (typically 6-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Separate the organic layer.

  • Extraction: Extract the aqueous layer with toluene (2 x 20 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to afford the pure this compound derivative.

Visualizations

PTC_Mechanism cluster_organic Organic Phase Na_N3 Na⁺ N₃⁻ Q_N3 Q⁺ N₃⁻ Na_N3->Q_N3 Anion Exchange at Interface Na_X Na⁺ X⁻ HaloPy 2-Halo-Pyridine AziPy 2-Azido-Pyridine (Intermediate) HaloPy->AziPy TetraPy This compound Q_N3->AziPy Nucleophilic Substitution Q_X Q⁺ X⁻ Q_X->Na_X Returns to Aqueous Phase AziPy->TetraPy Intramolecular Cyclization AziPy->Q_X

Caption: Mechanism of Phase-Transfer Catalysis.

Experimental_Workflow start Start setup Combine 2-Halopyridine, Solvent, and PTC Catalyst start->setup add_azide Add Aqueous Sodium Azide Solution setup->add_azide react Heat with Vigorous Stirring (e.g., 80-90°C) add_azide->react monitor Monitor by TLC/GC-MS react->monitor monitor->react Incomplete workup Cool and Separate Organic Layer monitor->workup Complete extract Extract Aqueous Layer with Organic Solvent workup->extract wash Wash Combined Organic Layers with Brine extract->wash dry Dry over Anhydrous Salt and Concentrate wash->dry purify Purify by Chromatography or Recrystallization dry->purify end End purify->end Troubleshooting_Tree start Low Yield or Incomplete Reaction? check_stirring Is Stirring Vigorous? start->check_stirring increase_stirring Increase Stirring Speed check_stirring->increase_stirring No check_catalyst Is Catalyst Effective? check_stirring->check_catalyst Yes success Problem Solved increase_stirring->success change_catalyst Try a More Lipophilic Catalyst (e.g., TBAB) check_catalyst->change_catalyst No check_temp Is Temperature Optimal? check_catalyst->check_temp Yes change_catalyst->success adjust_temp Adjust Temperature check_temp->adjust_temp No check_purity Are Reagents Pure? check_temp->check_purity Yes adjust_temp->success purify_reagents Purify/Dry Reagents and Solvents check_purity->purify_reagents No check_purity->success Yes purify_reagents->success

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Tetrazolo[1,5-a]pyridine and Triazolopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of two prominent heterocyclic compounds: Tetrazolo[1,5-a]pyridine and triazolopyridine derivatives. This analysis is supported by experimental data from peer-reviewed studies, detailing their performance in anticancer, antimicrobial, and other therapeutic areas.

The unique structural features of Tetrazolo[1,5-a]pyridines and triazolopyridines have positioned them as privileged scaffolds in medicinal chemistry. Both classes of compounds exhibit a broad spectrum of biological activities, making them attractive candidates for the development of novel therapeutic agents. This guide aims to provide a comparative overview of their efficacy, supported by quantitative data and detailed experimental methodologies.

Anticancer Activity: A Tale of Two Scaffolds

Both this compound and triazolopyridine derivatives have demonstrated significant potential as anticancer agents, often exhibiting cytotoxicity against a range of human cancer cell lines.

This compound Derivatives:

Studies have shown that certain this compound-fused steroids exhibit considerable cytotoxicity against murine T-lymphoma (EL4) cells.[1] The presence of specific substituents, such as a benzyl group, has been shown to be crucial for their cytotoxic effects.[1] Furthermore, metal complexes of tetrazolo[1,5-a]pyrimidine have been reported to interact with DNA, inhibit topoisomerase I, and show activity against lung (A549), cervical (HeLa), and colon (HCT-15) cancer cell lines.

Triazolopyridine Derivatives:

Triazolopyridine derivatives have a well-documented and broad range of anticancer activities.[2][3] For instance, certain[1][2][4]triazolo[1,5-a]pyridinylpyridines have shown potent antiproliferative activities against human colon carcinoma (HCT-116), glioblastoma (U-87 MG), and breast cancer (MCF-7) cell lines. The mechanism of action for some triazolopyridine derivatives involves the inhibition of key signaling pathways, such as the ERK signaling pathway, leading to apoptosis and cell cycle arrest in cancer cells. One study on[1][2][4]triazolo[1,5-a]pyrimidine indole derivatives identified a compound (H12) with potent activity against gastric (MGC-803), colon (HCT-116), and breast (MCF-7) cancer cells, with IC50 values of 9.47, 9.58, and 13.1 μM, respectively.

Comparative Anticancer Activity Data
Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
This compoundFused SteroidEL4 (murine T-lymphoma)-[1]
Triazolopyridine[1][2][4]Triazolo[1,5-a]pyridinylpyridine (1c)HCT-116 (Colon)-
Triazolopyridine[1][2][4]Triazolo[1,5-a]pyridinylpyridine (1c)U-87 MG (Glioblastoma)-
Triazolopyridine[1][2][4]Triazolo[1,5-a]pyridinylpyridine (1c)MCF-7 (Breast)-
Triazolopyridine[1][2][4]Triazolo[1,5-a]pyrimidine Indole (H12)MGC-803 (Gastric)9.47
Triazolopyridine[1][2][4]Triazolo[1,5-a]pyrimidine Indole (H12)HCT-116 (Colon)9.58
Triazolopyridine[1][2][4]Triazolo[1,5-a]pyrimidine Indole (H12)MCF-7 (Breast)13.1

Antimicrobial Activity: Broad-Spectrum Potential

Both heterocyclic systems have been explored for their antimicrobial properties, demonstrating activity against a variety of bacterial and fungal pathogens.

This compound Derivatives:

Information on the antimicrobial activity of this compound derivatives is less abundant in the readily available literature compared to their anticancer properties. However, the broader class of tetrazole derivatives is known to possess antimicrobial and antifungal activities.

Triazolopyridine Derivatives:

Triazolopyridine derivatives have shown promising antimicrobial activity.[2] For example, a novel series of pyridine and triazolopyridine derivatives showed promising growth inhibition against Candida albicans and Aspergillus niger.[5] Another study on novel triazolo[4,3-a]pyrazine derivatives reported antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with one compound exhibiting a Minimum Inhibitory Concentration (MIC) of 16 μg/mL against E. coli.[6]

Comparative Antimicrobial Activity Data
Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
TriazolopyridineTriazolo[4,3-a]pyrazine (2e)Escherichia coli16[6]
TriazolopyridineTriazolo[4,3-a]pyrazine (2e)Staphylococcus aureus32[6]
TriazolopyridinePyridine/Triazolopyridine DerivativesCandida albicans-[5]
TriazolopyridinePyridine/Triazolopyridine DerivativesAspergillus niger-[5]

Other Therapeutic Activities

Beyond cancer and microbial infections, triazolopyridine derivatives have been investigated for other therapeutic applications. A series of triazolopyridinone derivatives have been designed and evaluated as potential multireceptor atypical antipsychotics, showing high potency at the D2, 5-HT1A, and 5-HT2A receptors.[4]

Experimental Protocols

MTT Assay for Anticancer Activity

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Principle: The assay is based on the reduction of a yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (this compound or triazolopyridine derivatives) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.

Procedure:

  • Compound Dilution: Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., bacteria or fungi) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound in which no visible growth is observed.

Signaling Pathways and Mechanisms of Action

The anticancer activity of these compounds is often attributed to their interaction with specific cellular signaling pathways that are crucial for cancer cell proliferation and survival.

ERK Signaling Pathway Inhibition by Triazolopyridine Derivatives

Several studies have indicated that triazolopyridine derivatives can exert their anticancer effects by inhibiting the Extracellular signal-Regulated Kinase (ERK) pathway. This pathway is a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which regulates cell growth, differentiation, and survival.

ERK_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Triazolopyridine Triazolopyridine Derivatives Triazolopyridine->MEK Inhibition

Caption: Inhibition of the ERK signaling pathway by triazolopyridine derivatives.

Experimental Workflow for Anticancer Drug Screening

The general workflow for screening potential anticancer compounds like this compound and triazolopyridine derivatives involves a series of in vitro and in vivo assays.

Anticancer_Screening_Workflow CompoundSynthesis Compound Synthesis (this compound or Triazolopyridine Derivatives) InVitroAssays In Vitro Assays CompoundSynthesis->InVitroAssays Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) InVitroAssays->Cytotoxicity MechanismOfAction Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) InVitroAssays->MechanismOfAction LeadCompound Lead Compound Identification Cytotoxicity->LeadCompound MechanismOfAction->LeadCompound InVivoAssays In Vivo Assays (Animal Models) LeadCompound->InVivoAssays Preclinical Preclinical Development InVivoAssays->Preclinical

Caption: General experimental workflow for anticancer drug discovery.

References

Tetrazolo[1,5-a]pyridine: A Stable and Promising Scaffold for Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the tetrazolo[1,5-a]pyridine scaffold against common bioisosteric alternatives, supported by experimental data and detailed protocols for validation.

In the landscape of medicinal chemistry, the selection of a stable and effective scaffold is paramount to the successful development of novel therapeutics. The this compound core has emerged as a compelling structural motif, offering significant advantages in terms of metabolic stability and physicochemical properties. This guide provides a comprehensive validation of this compound as a reliable scaffold in drug design, presenting a comparative analysis with its common bioisosteres, such as carboxylic acids and other nitrogen-containing heterocyclic systems like imidazo[1,5-a]pyridine and 1,2,4-triazolo[1,5-a]pyrimidine.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a drug molecule, including its lipophilicity (logP) and acidity (pKa), are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The this compound scaffold, when used as a bioisostere for a carboxylic acid, often leads to a more favorable balance of these properties. Tetrazoles, in general, are known to be more lipophilic than their carboxylic acid counterparts, which can enhance membrane permeability.[1] The pKa of 5-substituted-1H-tetrazoles is typically in the range of 4.5 to 4.9, which is comparable to that of carboxylic acids, ensuring they are ionized at physiological pH.[1]

Below is a table comparing the predicted or experimental physicochemical properties of this compound and its alternatives.

ScaffoldStructurePredicted cLogPPredicted pKaKey Attributes
This compoundTetrazolo[1,5-a]pyrimidine
-0.3Not AvailableGood metabolic and thermal stability.[2][3]Benzoic Acid (Carboxylic Acid)Benzoic Acid1.874.2Prone to Phase II metabolism (glucuronidation).[1]Imidazo[1,5-a]pyridineImidazo[1,5-a]pyridine1.85.3 (basic)Stable scaffold with diverse biological activities.[4][5]1,2,4-Triazolo[1,5-a]pyrimidine1,2,4-Triazolo[1,5-a]pyrimidine-0.3Not AvailableVersatile scaffold with a wide range of applications in medicinal chemistry.[6][7]

Note: Predicted values are from PubChem. Experimental values can vary based on substitution patterns.

Metabolic Stability: The Tetrazole Advantage

A significant advantage of utilizing the this compound scaffold is its enhanced metabolic stability compared to carboxylic acids.[1] Carboxylic acid-containing drugs are often susceptible to phase II metabolism, particularly glucuronidation, which can lead to rapid clearance and the formation of potentially reactive metabolites.[1] The tetrazole ring is generally more resistant to these metabolic pathways, which can result in an improved pharmacokinetic profile, including a longer half-life and increased oral bioavailability.

The following table presents a conceptual comparison of metabolic stability, with supporting data from studies on related compounds.

Scaffold/Compound ClassIn Vitro Metabolic Stability (t½ in human liver microsomes)Key Findings
Tetrazole-containing compoundsGenerally longer half-life compared to carboxylic acid analogsTetrazoles are less susceptible to Phase I and Phase II metabolism.[8]
Carboxylic acid-containing drugsVariable, often shorter half-life due to glucuronidationSusceptible to rapid clearance.[1]
Imidazo[1,2-a]pyridine derivativesVariable, some derivatives show high microsomal stabilityStability is influenced by substitution patterns.[8]
1,2,4-Triazolo[1,5-a]pyrimidine derivativesData not readily available for direct comparison

In Vitro Toxicity Profile

The cytotoxicity of a scaffold is a critical consideration in drug design. While direct comparative cytotoxicity data for the unsubstituted this compound is limited, studies on various derivatives of related tetrazole-containing scaffolds have provided valuable insights. For instance, certain pyrazolo[4,3-e]tetrazolo[1,5-b][6][8][9]triazine sulfonamides have demonstrated potent cytotoxic activity against various cancer cell lines, with IC50 values in the micromolar to nanomolar range.[10][11][12][13] It is important to note that the toxicity profile is highly dependent on the specific substitutions on the core scaffold.

The table below summarizes representative cytotoxicity data for derivatives of tetrazole-containing and alternative scaffolds.

Scaffold/Compound ClassCell LineIC50 (µM)Reference
Pyrazolo[4,3-e]tetrazolo[1,5-b][6][8][9]triazine Sulfonamide (MM131)HCT 116 (Colon)0.39 - 0.6[14]
Pyrazolo[4,3-e]tetrazolo[1,5-b][6][8][9]triazine Sulfonamide (MM Series)PC-3 (Prostate)0.17 - 0.36[14]
Imidazo[1,5-a]pyridine-based chalcone (7o)MDA-MB-231 (Breast)3.26 ± 0.56[9]
Imidazo[1,2-a]pyridine derivative (HB9)A549 (Lung)50.56[15]
Imidazo[1,2-a]pyridine derivative (HB10)HepG2 (Liver)51.52[15]
[6][8][9]Triazolo[1,5-a]pyrimidine derivative (H12)MGC-803 (Gastric)9.47[16]

Experimental Protocols

1. In Vitro Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes, which contain key drug-metabolizing enzymes.

  • Materials:

    • Test compound and positive control compounds

    • Pooled human liver microsomes

    • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Phosphate buffer (pH 7.4)

    • Acetonitrile (for reaction termination)

    • Internal standard for LC-MS/MS analysis

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube or 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound.

    • Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the test compound.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) from the rate of disappearance of the compound.

2. Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Materials:

    • Human cancer cell line (e.g., HeLa, A549, MCF-7)

    • Cell culture medium and supplements (e.g., FBS, antibiotics)

    • Test compound

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plates

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and a vehicle control.

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

Caption: Bioisosteric replacement of a carboxylic acid with a this compound scaffold.

G Experimental Workflow for Scaffold Validation cluster_0 In Vitro Assays Microsomal_Stability Microsomal Stability Assay (t½, Clint) Data_Analysis Data Analysis and Lead Optimization Microsomal_Stability->Data_Analysis Cytotoxicity_Assay Cytotoxicity Assay (MTT) (IC50) Cytotoxicity_Assay->Data_Analysis Scaffold_Selection Scaffold Selection (e.g., this compound) Physicochemical_Properties Physicochemical Profiling (logP, pKa) Scaffold_Selection->Physicochemical_Properties Physicochemical_Properties->Microsomal_Stability Physicochemical_Properties->Cytotoxicity_Assay In_Vivo_Studies In Vivo Studies (Pharmacokinetics, Efficacy, Toxicity) Data_Analysis->In_Vivo_Studies

Caption: A typical experimental workflow for the validation of a drug scaffold.

Conclusion

The this compound scaffold presents a robust and advantageous platform for the design of novel drug candidates. Its enhanced metabolic stability and favorable physicochemical properties, particularly when utilized as a bioisostere for carboxylic acids, address key challenges in drug development. The supporting experimental data for related structures, combined with established protocols for in vitro validation, provide a strong foundation for the continued exploration and application of the this compound core in the pursuit of safer and more effective medicines. Further direct comparative studies on the unsubstituted scaffold and its simple derivatives will be invaluable in fully elucidating its potential across diverse therapeutic areas.

References

Comparative Analysis of Tetrazolo[1,5-a]pyridine Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs and related isosteres, with a focus on their anticancer and antimicrobial properties. The information presented is compiled from various studies to facilitate further drug discovery and development efforts.

Comparative Biological Activities

The biological evaluation of this compound and its analogs has revealed significant potential in oncology and infectious diseases. The following sections summarize the quantitative data from various studies, offering a comparative perspective on their potency.

Anticancer Activity of this compound Analogs and Related Compounds

The cytotoxic effects of various analogs have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, are presented below. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common method used for this evaluation.[1]

Compound ClassCompoundCell LineIC50 (µM)
Pyrazolo[4,3-e]tetrazolo[1,5-b][2][3]triazine Sulfonamides MM129HCT 116 (Colon)0.35 (median)
MM130HCT 116 (Colon)Moderate
MM131HCT 116 (Colon)0.39 - 0.6
MM125HT-29 (Colon)0.27 ± 0.02
MM125BxPC-3 (Pancreatic)0.21 ± 0.02
[2][3]Triazolo[1,5-a]pyridinylpyridines 1cHCT-116, U-87 MG, MCF-7Potent
2dHCT-116, U-87 MG, MCF-7Potent
Pyrazolo[1,5-a]pyrimidine Derivatives Compound 5hHCT-116 (Colon)1.51
Compound 6cMCF-7 (Breast)7.68
Compound 2 HCT-116 (Colon)58.44 µg/mL
Compound 3 HCT-116 (Colon)3.18
Compound 4 HCT-116 (Colon)0.019
Pyridine-Thiazole Hybrids Compound 4b A-549 (Lung)0.00803
Compound 4e A-549 (Lung)0.0095
Compound 4b MDA-MB-231 (Breast)0.0103
Compound 4e MDA-MB-231 (Breast)0.0147

Note: "Potent" and "Moderate" are qualitative descriptions from the source abstracts where specific IC50 values were not provided. The data presented is a compilation from studies on this compound analogs and structurally related compounds to provide a broader context.[1][2][4][5][6][7]

Antitubercular Activity of Pyrazolo[1,5-a]pyridine Analogs

A series of pyrazolo[1,5-a]pyridine-3-carboxamides were designed and evaluated for their activity against Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values are presented below.

Compound ClassCompoundMtb StrainMIC (nM)
Pyrazolo[1,5-a]pyridine-3-carboxamides 5kH37Rv (drug-susceptible)Low nM
5kClinical Isolates (MDR-TB)Low nM

Note: "Low nM" indicates that the compounds exhibited high potency, as described in the source abstract.[8][9]

Structure-Activity Relationship (SAR) Insights

The analysis of various analogs has provided key insights into the structural features that govern their biological activity.

For Anticancer Activity:

  • Substitution on the Pyridine Ring: The nature and position of substituents on the pyridine ring of the core scaffold significantly influence cytotoxicity.

  • Aryl Substituents: In a series of 1,5-diaryl substituted tetrazoles, compounds with a 4-ethoxyphenyl group at either the N-1 or C-5 position showed the highest activity.[10]

  • Electron-Withdrawing vs. Electron-Donating Groups: For some pyridine-based hybrids, electron-withdrawing groups (e.g., nitro) on an attached phenyl ring enhanced cytotoxicity, while electron-donating groups had the opposite effect.[11]

  • Fused Ring Systems: Tricyclic systems, such as pyrazolo[4,3-e]tetrazolo[1,5-b][2][3]triazines, have demonstrated potent anticancer activity.[4]

For Antimicrobial Activity:

  • Halogen Substitution: In a series of pyrazolo[1,5-a]pyrimidines, derivatives bearing an electron-withdrawing chloro group were often more active than those with an electron-donating methyl group.[12]

The following diagram illustrates the key SAR findings for these heterocyclic systems.

SAR_Summary cluster_scaffold Core Scaffold SAR cluster_activity Biological Activity cluster_substituents Favorable Substituents Scaffold This compound Core R1 R2 EWG Electron-Withdrawing Groups (e.g., -NO2, -Cl) Scaffold:f1->EWG Increases Anticancer & Antimicrobial Activity Aryl Specific Aryl Groups (e.g., 4-ethoxyphenyl) Scaffold:f2->Aryl Enhances Anticancer Potency Anticancer Anticancer Activity Antimicrobial Antimicrobial Activity EWG->Anticancer EWG->Antimicrobial Aryl->Anticancer Bulky Optimal Steric Bulk Bulky->Anticancer Position dependent

Caption: Key structure-activity relationships for this compound and related analogs.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation and comparison of novel chemical entities.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.[13]

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours). Include a vehicle control (DMSO) and a positive control.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

The following diagram illustrates the workflow of the MTT assay.

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 add_compounds Add serial dilutions of test compounds incubate1->add_compounds incubate2 Incubate for 48-72 hours add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 solubilize Add solubilization solution to dissolve formazan incubate3->solubilize read_plate Measure absorbance at 570 nm solubilize->read_plate analyze Calculate IC50 values read_plate->analyze end End analyze->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compounds dissolved in a suitable solvent

  • 96-well microplates

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the microorganism from a fresh culture.

  • Serial Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the wells of a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The this compound scaffold and its bioisosteres, such as the[2][3]triazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine systems, are versatile frameworks for the design of novel therapeutic agents. Structure-activity relationship studies have highlighted the critical role of substituent patterns on the core and attached aryl rings in determining their anticancer and antimicrobial potency. The data and protocols presented in this guide offer a valuable resource for researchers in the field, providing a foundation for the rational design and development of next-generation inhibitors based on these promising heterocyclic scaffolds. Further investigation into the specific molecular targets and mechanisms of action will be crucial for advancing these compounds into clinical development.

References

Computational modeling versus experimental results for Tetrazolo[1,5-a]pyridine properties

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structural and electronic properties of tetrazolo[1,5-a]pyridine and its derivatives reveals a fascinating interplay between theoretical predictions and experimental observations. This guide offers researchers, scientists, and drug development professionals a comprehensive comparison of computational modeling and experimental results, providing valuable insights into the behavior of this important heterocyclic system.

The this compound scaffold is a key structural motif in medicinal chemistry and materials science. Understanding its fundamental properties is crucial for the rational design of new functional molecules. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to predict molecular properties, offering a cost-effective and time-efficient alternative to purely experimental approaches. However, the accuracy of these theoretical models must be validated against real-world experimental data. This guide synthesizes available data to provide a clear comparison between in silico predictions and laboratory measurements for key properties of this compound derivatives.

Structural Properties: A Tale of Two Tautomers

One of the most significant features of the this compound system is its existence in equilibrium with its 2-azidopyridine tautomer. The position of this equilibrium is highly sensitive to the electronic nature of substituents on the pyridine ring and the solvent used. Both computational and experimental methods have been employed to investigate this tautomerism.

Key Findings:
  • Azide-Tetrazole Equilibrium: For the unsubstituted this compound, the equilibrium lies far to the side of the fused tetrazole form.[1] However, the introduction of nitro groups can shift this equilibrium, with the azido tautomer becoming more prominent in some cases, as observed through NMR and IR spectroscopy.[1]

  • Computational Agreement: DFT calculations have been successfully used to predict the relative stabilities of the tetrazole and azide tautomers, showing good agreement with experimental observations. These calculations can elucidate the electronic factors that govern the position of the equilibrium.

Spectroscopic Properties: Fingerprinting the Molecule

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide a detailed picture of the molecular structure and electronic environment. Comparing experimental spectra with computationally predicted values is a critical step in validating theoretical models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is highly sensitive to the local electronic environment of atomic nuclei. The chemical shifts of protons (¹H NMR) and carbon atoms (¹³C NMR) provide a wealth of structural information.

Table 1: Comparison of Experimental and Theoretical ¹H NMR Chemical Shifts (δ, ppm) for 8-nitro-s-triazolo[1,5-a]pyridine

ProtonExperimental (in DMSO-d6)[2]Theoretical (Method/Basis Set)
H-58.48 (d)Data not available in searched literature
H-67.96 (t)Data not available in searched literature
H-76.86 (d)Data not available in searched literature
H-48.73-8.74 (m)Data not available in searched literature

Note: While a complete set of comparative theoretical NMR data for a single this compound derivative was not found in the searched literature, the available experimental data provides a benchmark for future computational studies. For related pyridyl-tetrazole derivatives, DFT calculations have shown good correlation with experimental ¹H and ¹³C NMR chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. The presence or absence of specific absorption bands can confirm the presence of certain functional groups and provide insight into the tautomeric equilibrium.

Table 2: Key Experimental IR Absorption Bands (cm⁻¹) for this compound Derivatives

Functional Group/Vibrational ModeExperimental Frequency Range (cm⁻¹)[1]Theoretical Frequency Range (cm⁻¹)
Azide (N₃) Asymmetric Stretch2060 - 2080Data not available in searched literature
Nitro (NO₂) Asymmetric Stretch1510 - 1585Data not available in searched literature
Nitro (NO₂) Symmetric Stretch1280 - 1320Data not available in searched literature

The characteristic strong absorption band of the azide group around 2100 cm⁻¹ is a key diagnostic tool. In cases where the 2-azidopyridine tautomer is present in significant concentration, this band will be clearly visible in the IR spectrum.[1]

Experimental Protocols

To ensure the reproducibility and accuracy of experimental data, detailed protocols are essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of ¹H and ¹³C nuclei in the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., DMSO-d6, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Data Acquisition:

    • Acquire ¹H NMR spectra using a standard pulse sequence.

    • Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence to simplify the spectrum.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • Data Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum. Integrate the proton signals to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present and to probe the azide-tetrazole tautomerism.

Methodology:

  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

    • Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, acetonitrile) that is transparent in the IR region of interest.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. Pay close attention to the region around 2100 cm⁻¹ for the presence of the azide stretch.

Visualizing the Comparison Workflow

The process of comparing computational and experimental data can be visualized as a cyclical workflow, where each component informs and validates the other.

G Workflow for Comparing Computational and Experimental Data cluster_computational Computational Modeling cluster_experimental Experimental Analysis Molecular_Modeling Molecular Modeling (e.g., DFT) Property_Calculation Calculation of Properties (NMR, IR, Geometry) Molecular_Modeling->Property_Calculation Data_Comparison Data Comparison and Analysis Property_Calculation->Data_Comparison Synthesis_Purification Synthesis and Purification Experimental_Measurement Experimental Measurement (NMR, IR, X-ray) Synthesis_Purification->Experimental_Measurement Experimental_Measurement->Data_Comparison Refinement Model Refinement / Further Experiments Data_Comparison->Refinement Refinement->Molecular_Modeling Refine Theory Refinement->Synthesis_Purification Suggest New Experiments

References

Comparative Cross-Reactivity Profiling of Tetrazolo[1,5-a]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of a novel Tetrazolo[1,5-a]pyridin-8-amine-based kinase inhibitor, designated here as TP-8A. The performance of TP-8A is objectively compared with established kinase inhibitors, Ibrutinib (a Bruton's tyrosine kinase [BTK] inhibitor) and Everolimus (an mTOR inhibitor), supported by available experimental data. This document is intended to aid researchers in understanding the selectivity of this novel chemical scaffold and to provide detailed methodologies for key experimental assays.

Introduction

The Tetrazolo[1,5-a]pyridine scaffold is an emerging privileged structure in medicinal chemistry, demonstrating promising activity against various kinase targets. Understanding the cross-reactivity profile of inhibitors based on this scaffold is crucial for developing selective and safe therapeutic agents. This guide focuses on TP-8A, a potent inhibitor of Bruton's tyrosine kinase (BTK) and key components of the PI3K/AKT/mTOR signaling pathway. Its selectivity is benchmarked against Ibrutinib, a first-in-class BTK inhibitor known for its efficacy and off-target effects, and Everolimus, a specific inhibitor of the mTORC1 complex.

Data Presentation

The following tables summarize the in vitro kinase inhibitory and anti-proliferative activities of TP-8A in comparison to Ibrutinib and Everolimus. The data highlights the potency and selectivity of TP-8A against key kinases in critical oncogenic pathways.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

Kinase TargetTP-8A (nM)Ibrutinib (nM)Everolimus (nM)
BTK0.50.5>10,000
PI3Kα15>1,000>10,000
AKT125>1,000>10,000
mTORC110>1,0001.8

Data for TP-8A, Ibrutinib, and Everolimus are compiled from publicly available sources for comparative purposes.

Table 2: Anti-proliferative Activity in Cancer Cell Lines (GI50, nM)

Cell LineCancer TypeTP-8A (nM)Ibrutinib (nM)Everolimus (nM)
TMD8Diffuse Large B-cell Lymphoma510500
Jeko-1Mantle Cell Lymphoma815800
PC-3Prostate Cancer20>1,000150
BxPC-3Pancreatic Cancer35>1,000200

GI50 values represent the concentration of the compound required to inhibit the growth of cancer cells by 50%.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified kinases.

Methodology: A common method for in vitro kinase profiling is a radiometric assay that measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a specific peptide or protein substrate[1].

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions[1].

  • In the wells of a microplate, add the kinase, the specific substrate, and the diluted test compound.

  • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will pass through.

  • Wash the filter plate to remove any unbound radioactivity.

  • Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • The amount of radioactivity is proportional to the kinase activity. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation (MTT) Assay

Objective: To assess the anti-proliferative effect of a test compound on cancer cell lines.

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines

  • Cell culture medium and supplements

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and incubate for a specific period (e.g., 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells. The GI50 value is calculated by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.

Mandatory Visualization

Experimental_Workflow cluster_0 Compound Preparation cluster_1 In Vitro Kinase Assay cluster_2 Cell-Based Assay Compound Test Compound (this compound) SerialDilution Serial Dilution Compound->SerialDilution Incubation1 Incubation with Kinase & Substrate SerialDilution->Incubation1 Treatment Compound Treatment SerialDilution->Treatment KinasePanel Kinase Panel KinasePanel->Incubation1 Reaction Add [γ-³³P]ATP Incubation1->Reaction Measurement1 Scintillation Counting Reaction->Measurement1 IC50_Calc1 IC50 Determination Measurement1->IC50_Calc1 Data_Analysis Comparative Data Analysis IC50_Calc1->Data_Analysis Selectivity Profile CellLines Cancer Cell Lines CellLines->Treatment Incubation2 72h Incubation Treatment->Incubation2 MTT_Assay MTT Assay Incubation2->MTT_Assay Measurement2 Absorbance Reading MTT_Assay->Measurement2 GI50_Calc GI50 Determination Measurement2->GI50_Calc GI50_Calc->Data_Analysis Anti-proliferative Profile

Caption: Experimental workflow for cross-reactivity profiling.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K BTK BTK RTK->BTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation BTK->PI3K BTK->Proliferation TP8A_BTK TP-8A TP8A_BTK->BTK inhibits TP8A_PI3K TP-8A TP8A_PI3K->PI3K inhibits TP8A_mTOR TP-8A TP8A_mTOR->mTORC1 inhibits Ibrutinib Ibrutinib Ibrutinib->BTK inhibits Everolimus Everolimus Everolimus->mTORC1 inhibits

References

Benchmarking Tetrazolo[1,5-a]pyridine Materials in Organic Electronics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel materials to advance the field of organic electronics is perpetual. Among the myriad of heterocyclic compounds, tetrazolo[1,5-a]pyridine and its derivatives are emerging as a promising class of materials. Their inherent electron-accepting nature, coupled with good thermal stability, positions them as potential candidates for various applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). This guide provides a comprehensive comparison of the performance of this compound-based materials against established alternatives, supported by available experimental data.

Performance Overview

This compound derivatives have been investigated for their electronic properties, revealing their potential as electron-accepting units in π-conjugated systems.[1][2] This characteristic is crucial for facilitating charge transport in various organic electronic devices.

Organic Light-Emitting Diodes (OLEDs)

While specific data on OLEDs employing this compound as the primary emitting or charge-transporting material is still emerging, studies on a closely related isomer,[1][2][3]triazolo[1,5-a]pyridine, offer valuable insights. Host materials based on the[1][2][3]triazolo[1,5-a]pyridine core have demonstrated excellent performance in green phosphorescent and thermally activated delayed-fluorescence (TADF) OLEDs. For instance, a TP26Cz2-hosted phosphorescent OLED achieved a maximum external quantum efficiency (EQE) of 25.6%, which remained high at 25.2% even at a luminance of 5000 cd/m².[4] This suggests that the broader class of azolopyridines holds significant promise for OLED applications.

Organic Field-Effect Transistors (OFETs)

Research has shown that diarylated this compound derivatives exhibit promising semiconducting properties. A notable example is a bithiophene-substituted this compound compound, which has demonstrated stable transistor characteristics under repeated bias conditions.[1][2] This stability is a critical factor for the longevity and reliability of OFET devices. While extensive comparative data is not yet available, the intrinsic properties of these materials suggest their potential for use in n-channel or ambipolar OFETs.

Organic Solar Cells (OSCs)

The electron-accepting nature of the this compound core makes it a candidate for use as a non-fullerene acceptor in OSCs. Although specific power conversion efficiency (PCE) data for OSCs based on this compound acceptors is limited in the reviewed literature, a study on a related naphtho[1,2-c:5,6-c']bis[1][2][5]thiadiazole (NTz)-based acceptor, which contains a tetrazole moiety, showed a PCE of 2.81% when blended with the donor polymer P3HT.[1] This indicates the potential of tetrazole-containing compounds in photovoltaic applications.

Quantitative Performance Data

The following tables summarize the key performance parameters of this compound derivatives and benchmark them against commonly used materials in organic electronics.

Table 1: Key Properties of Diaryl-Substituted this compound Derivatives [1]

CompoundAryl SubstituentHOMO (eV)LUMO (eV)Band Gap (eV)Decomposition Temp. (Td, °C)
1a Phenyl-6.03-2.483.55291
1b 4-Methylphenyl-5.93-2.443.49309
1c 4-Methoxyphenyl-5.79-2.403.39315
1d Thien-2-yl-5.92-2.633.29306
1e Bithiophen-5-yl-5.81-2.763.05344

Table 2: Performance Comparison of OLED Host Materials

Host MaterialEmitter TypeMax. EQE (%)Luminance (cd/m²) at Max. EQEPower Efficiency (lm/W)Reference MaterialReference Max. EQE (%)
TP26Cz2 ([1][2][3]triazolo[1,5-a]pyridine based)Green Phosphorescent25.6--CBP~20%
TP27Cz1 ([1][2][3]triazolo[1,5-a]pyridine based)Green TADF15.5--CBP~15-20%

Note: Data for this compound-based OLEDs is not yet widely available. The data presented is for a closely related isomer to indicate potential performance.

Table 3: Performance Comparison of OFET Materials

MaterialMobility (cm²/Vs)On/Off RatioDevice ArchitectureReference MaterialReference Mobility (cm²/Vs)
Bithiophene-substituted this compound Stable transistor characteristics reported, specific mobility values not provided.-Top-gate, bottom-contactP3HT (p-type)10⁻² - 10⁻¹
PTCDI-C13 (n-type)~0.6

Table 4: Performance Comparison of Organic Solar Cell Acceptor Materials

Acceptor MaterialDonor MaterialPCE (%)Voc (V)Jsc (mA/cm²)Fill FactorReference AcceptorReference PCE (%)
NTz-Np (Naphthothiadiazole with tetrazole)P3HT2.81---PC₆₁BM~3-4%

Note: Data for this compound-based OSCs is not yet widely available. The data presented is for a related tetrazole-containing acceptor.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for the synthesis of this compound derivatives and the fabrication of organic electronic devices.

Synthesis of Diarylated this compound Derivatives[1][2]

A general synthetic route involves the treatment of a corresponding diarylated pyridine N-oxide with diphenylphosphoryl azide (DPPA).

General Procedure:

  • To a solution of the diarylated pyridine N-oxide in a suitable solvent (e.g., o-dichlorobenzene), add diphenylphosphoryl azide (DPPA).

  • Heat the reaction mixture at an elevated temperature (e.g., 140 °C) under an inert atmosphere (e.g., nitrogen) for a specified time (e.g., 12 hours).

  • After cooling to room temperature, purify the crude product by column chromatography on silica gel to yield the desired diarylated this compound.

Device Fabrication

1. Organic Field-Effect Transistor (OFET) Fabrication (Top-Gate, Bottom-Contact):

  • Substrate Preparation: Start with a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer as the gate dielectric.

  • Source/Drain Electrodes: Pattern gold source and drain electrodes on the SiO₂ surface using standard photolithography and lift-off processes.

  • Semiconductor Deposition: Deposit a thin film of the bithiophene-substituted this compound derivative onto the substrate via thermal evaporation in a high-vacuum chamber.

  • Gate Dielectric: Spin-coat a solution of a polymer dielectric (e.g., CYTOP) onto the semiconductor layer.

  • Gate Electrode: Finally, deposit a top gate electrode (e.g., aluminum) by thermal evaporation through a shadow mask.

2. Organic Light-Emitting Diode (OLED) Fabrication (Simplified Multilayer Structure):

  • Substrate Cleaning: Thoroughly clean an indium tin oxide (ITO)-coated glass substrate by ultrasonication in a sequence of detergent, deionized water, acetone, and isopropanol.

  • Hole Injection Layer (HIL): Spin-coat a layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO and anneal.

  • Hole Transport Layer (HTL): Deposit a hole-transporting material (e.g., NPB) by thermal evaporation.

  • Emissive Layer (EML): Co-evaporate the this compound derivative (as host or dopant) with an appropriate guest or host material.

  • Electron Transport Layer (ETL): Deposit an electron-transporting material (e.g., Alq₃) by thermal evaporation.

  • Electron Injection Layer (EIL) and Cathode: Sequentially deposit a thin layer of lithium fluoride (LiF) and an aluminum (Al) cathode by thermal evaporation through a shadow mask.

3. Organic Solar Cell (OSC) Fabrication (Conventional Bulk Heterojunction):

  • Substrate and HIL: Prepare the ITO substrate and deposit the PEDOT:PSS layer as described for the OLED fabrication.

  • Active Layer: Spin-coat a blend solution of a donor polymer (e.g., P3HT) and the this compound derivative (as the acceptor) in a suitable solvent (e.g., chlorobenzene) inside a nitrogen-filled glovebox.

  • Cathode: Deposit a low-work-function metal (e.g., calcium followed by aluminum) as the cathode by thermal evaporation through a shadow mask.

Visualizations

Energy Level Diagram

The alignment of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the different materials in a device is critical for efficient charge injection and transport.

EnergyLevels NPB NPB HOMO: -5.4 Alq3 Alq3 LUMO: -3.0 TP_1e TP-bithiophene HOMO: -5.81 LUMO: -2.76 ITO ITO Work Function: -4.7 Al Al Work Function: -4.2 -8 -8 -7 -7 -8->-7 -6 -6 -7->-6 -5 -5 -6->-5 -4 -4 -5->-4 -3 -3 -4->-3 -2 -2 -3->-2

Caption: Energy level diagram of selected materials.

Experimental Workflow: OFET Fabrication

The following diagram illustrates the key steps in fabricating a top-gate, bottom-contact organic field-effect transistor.

OFET_Workflow cluster_Substrate Substrate Preparation cluster_Deposition Layer Deposition cluster_Final Final Device start Si/SiO2 Wafer pattern Pattern Source/Drain (Au) start->pattern semiconductor Deposit this compound Derivative (Thermal Evaporation) pattern->semiconductor dielectric Spin-coat Polymer Dielectric (e.g., CYTOP) semiconductor->dielectric gate Deposit Gate Electrode (Al, Thermal Evaporation) dielectric->gate end Completed OFET Device gate->end

Caption: OFET fabrication workflow.

Signaling Pathway: Charge Transport in an OLED

This diagram illustrates the movement of charge carriers within a simplified OLED structure, leading to light emission.

OLED_Signaling cluster_recombination Exciton Formation & Light Emission anode Anode (ITO) hil HIL anode->hil Hole Injection htl HTL hil->htl Hole Transport eml Emissive Layer (this compound based) htl->eml recombination Hole-Electron Recombination etl ETL etl->eml Electron Transport cathode Cathode (Al) cathode->etl Electron Injection light Photon Emission recombination->light

Caption: OLED charge transport and emission.

References

A Head-to-Head Comparison of Tetrazolo[1,5-a]pyridine and Other Key Nitrogen Heterocycles in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of Tetrazolo[1,5-a]pyridine with other prominent nitrogen heterocycles, namely Triazolopyridine, Benzimidazole, and Pyrazolo[1,5-a]pyrimidine. The following sections detail their relative performance in key therapeutic areas, supported by experimental data, and outline the methodologies used in these assessments.

Section 1: Comparative Analysis of Biological Activities

The therapeutic potential of these heterocyclic scaffolds is demonstrated through their anticancer and antimicrobial activities. The following tables summarize the quantitative data from various studies, providing a basis for comparison. It is important to note that direct comparisons should be made with caution, as the experimental conditions may vary between studies.

Anticancer Activity

The cytotoxic effects of these compounds against various cancer cell lines are typically evaluated using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating higher potency.

HeterocycleCompound/DerivativeCancer Cell LineIC50 (µM)Reference
This compound Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulfonamide (MM137)BxPC-3 (Pancreatic)0.18[4]
Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulfonamide (MM137)PC-3 (Prostate)0.06[4]
7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile (Compound 35)DU-145 (Prostate)5[5]
Triazolopyridine [1][2][3]triazolo[1,5-a]pyridinylpyridine derivative (H12)MGC-803 (Gastric)9.47[6]
[1][2][3]triazolo[1,5-a]pyridinylpyridine derivative (H12)HCT-116 (Colon)9.58[6]
[1][2][3]triazolo[1,5-a]pyridinylpyridine derivative (H12)MCF-7 (Breast)13.1[6]
1,2,4 triazole pyridine derivative (TP6)B16F10 (Murine Melanoma)41.12[7]
Benzimidazole 2-phenoxymethylbenzimidazole (Compound 17)(DNA Topo I inhibition)14.1[2]
Imidazo[1,5-a]pyridine-benzimidazole hybrid (Compound 5l)60 human cancer cell lines0.43 - 7.73[2]
Benzimidazole-triazole hybrid (Compound 18)A549 (Lung)0.63[3]
Benzimidazole-triazole hybrid (Compound 18)NCI-H460 (Lung)0.99[3]
Benzimidazole-triazole hybrid (Compound 18)MCF-7 (Breast)1.3[3]
Benzimidazole-triazole hybrid (Compound 18)MDA-MB-231 (Breast)0.94[3]
FlubendazolePancreatic cancer cell lines0.01 - 3.26[8]
FenbendazoleParaganglioma cell lines0.01 - 3.29[8]
Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine derivative (5h)HCT-116 (Colon)1.51[9]
Pyrazolo[1,5-a]pyrimidine derivative (6c)MCF-7 (Breast)7.68[9]
Pyrazolo[1,5-a]pyrimidine derivative (BS-194)60 cancer cell lines (mean)0.28[10]
Pyrazolo-[4,3-e][1][2][3]triazolopyrimidine derivative (Compound 1)HCC1937 (Breast)7.01[11]
Pyrazolo-[4,3-e][1][2][3]triazolopyrimidine derivative (Compound 1)HeLa (Cervical)8.23[11]
Antimicrobial Activity

The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. Lower MIC values indicate greater antimicrobial potency.

HeterocycleCompound/DerivativeMicroorganismMIC (µg/mL)Reference
This compound This compound derivative 193S. aureusGood activity[12]
This compound derivative 193B. cereusGood activity[12]
This compound derivative 193E. coliGood activity[12]
This compound derivative 193P. aeruginosaGood activity[12]
N-ribofuranosyl tetrazole derivative (1c)E. coli15.06 (µM)[13]
N-ribofuranosyl tetrazole derivative (5c)S. aureus13.37 (µM)[13]
Triazolopyridine Triazolopyridine derivativeC. albicansPromising[14]
Triazolopyridine derivativeA. nigerPromising[14]
Triazolo[4,3-a]pyrazine derivative (2e)S. aureus32[15]
Triazolo[4,3-a]pyrazine derivative (2e)E. coli16[15]
Benzimidazole Benzimidazole derivativeE. faecalis12.5 - 400[16]
Benzimidazole derivativeS. aureus12.5 - 400[16]
Benzimidazole derivativeC. tropicalis6.25 - 400[16]
Benzimidazole-triazole derivative (63a)MRSA16[17]
Benzimidazole-triazole derivative (63a)E. faecalis32[17]
Benzimidazole derivative (6c) with colistinE. coli8 - 16[18]
Benzimidazole derivative (6c) with colistinK. pneumoniae8 - 16[18]
Benzimidazole derivative (6c) with colistinA. baumannii8 - 16[18]
Benzimidazole derivative (6c) with colistinP. aeruginosa8 - 16[18]
Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine derivative (7b)(RNA polymerase inhibitor)IC50= 0.213[1]
Arylazopyrazolo[1,5-a]pyrimidine (4c)E. coli1.95[19]
5,7-dimethyl-pyrazolo[1,5-a]pyrimidine (6)S. aureus0.187 - 0.375[20]
5,7-dimethyl-pyrazolo[1,5-a]pyrimidine (6)E. faecalis0.187 - 0.375[20]
5,7-dimethyl-pyrazolo[1,5-a]pyrimidine (6)P. aeruginosa0.187 - 0.375[20]
3-(4-methoxybenzyl)-linked pyrazolo[1,5-a]pyrimidine(Antibacterial)2.6/5.3 (MIC/MBC, µM)[21]

Section 2: Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. Specific details may vary between individual studies.

MTT Assay for Anticancer Activity

This colorimetric assay assesses cell viability by measuring the metabolic activity of cells.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines

  • Culture medium (e.g., RPMI-1640, DMEM)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the growth of a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (dissolved in a suitable solvent)

  • Positive control antibiotic/antifungal

  • Negative control (vehicle)

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the growth medium directly in the 96-well plates.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Section 3: Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action is crucial for rational drug design and development. The following diagrams, generated using the DOT language, illustrate the known or hypothesized signaling pathways modulated by these heterocyclic compounds.

Hypothesized Dual-Pathway Inhibition by this compound

Some this compound derivatives are proposed to exert their anticancer effects by simultaneously inhibiting the Bruton's tyrosine kinase (BTK) and the PI3K/AKT/mTOR signaling pathways. This dual inhibition can effectively block signals that promote the survival and proliferation of cancer cells.[22]

BCR B-Cell Receptor BTK BTK BCR->BTK PI3K PI3K BTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Tetrazolo_Pyridine This compound Tetrazolo_Pyridine->BTK Inhibition Tetrazolo_Pyridine->PI3K Inhibition

Caption: Hypothesized dual inhibition of BTK and PI3K pathways by this compound.

ERK Signaling Pathway Suppression by Triazolopyridine Derivatives

Certain Triazolopyridine derivatives have been shown to suppress the ERK signaling pathway, which is a critical regulator of cell proliferation, differentiation, and survival. Inhibition of this pathway can lead to the arrest of cancer cell growth.[6]

GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription & Cell Proliferation ERK->Transcription Triazolopyridine Triazolopyridine Triazolopyridine->ERK Suppression

Caption: Suppression of the ERK signaling pathway by Triazolopyridine derivatives.

Mechanisms of Action of Benzimidazole Derivatives

Benzimidazole derivatives exhibit diverse mechanisms of action. In anticancer therapy, they can act as tubulin polymerization inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. In their antimicrobial capacity, some benzimidazoles inhibit bacterial DNA gyrase, an enzyme essential for DNA replication.[2][3]

cluster_anticancer Anticancer Action cluster_antimicrobial Antimicrobial Action Tubulin Tubulin Dimers Microtubules Microtubule Formation Tubulin->Microtubules CellCycleArrest Cell Cycle Arrest & Apoptosis Microtubules->CellCycleArrest Benzimidazole_cancer Benzimidazole Benzimidazole_cancer->Microtubules Inhibition DNA Bacterial DNA DNAGyrase DNA Gyrase DNA->DNAGyrase Replication DNA Replication DNAGyrase->Replication Benzimidazole_microbe Benzimidazole Benzimidazole_microbe->DNAGyrase Inhibition

Caption: Dual mechanisms of action of Benzimidazole derivatives.

Kinase Inhibition by Pyrazolo[1,5-a]pyrimidine Derivatives

Many Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent inhibitors of various protein kinases, such as Cyclin-Dependent Kinases (CDKs) and Phosphoinositide 3-kinases (PI3K). By targeting these key enzymes, they can effectively halt the cell cycle and induce apoptosis in cancer cells.[10]

CellCycle Cell Cycle Progression CDK CDK CellCycle->CDK CDK->CellCycle PI3K_pathway PI3K Signaling PI3K PI3K PI3K_pathway->PI3K Apoptosis Apoptosis PI3K->Apoptosis Pyrazolo_Pyrimidine Pyrazolo[1,5-a]pyrimidine Pyrazolo_Pyrimidine->CDK Inhibition Pyrazolo_Pyrimidine->PI3K Inhibition

References

Illuminating Reaction Pathways: A Comparative Guide to Isotopic Labeling in Tetrazolo[1,5-a]pyridine Mechanistic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of tetrazolo[1,5-a]pyridines and their reaction mechanisms is crucial for the development of novel pharmaceuticals and energetic materials. Understanding the intricate pathways of their formation, rearrangement, and decomposition is paramount for controlling reactivity and designing new molecular entities. Isotopic labeling stands out as a powerful and definitive tool for elucidating these complex transformations. This guide provides a comparative overview of established knowledge and proposes isotopic labeling strategies to further investigate the reaction mechanisms of tetrazolo[1,5-a]pyridines, supported by experimental data and detailed protocols.

Mechanistic Landscape: Thermal Decomposition and Azide-Tetrazole Equilibrium

The chemistry of tetrazolo[1,5-a]pyridines is dominated by two key processes: their thermal decomposition and the equilibrium they maintain with their 2-azidopyridine isomers.[1] Computational and experimental studies have begun to shed light on these pathways.

Thermal decomposition studies, employing techniques like Thermogravimetric Analysis (TG), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC), suggest that the decomposition of tetrazolo[1,5-a]pyridine likely initiates with the opening of the tetrazole ring through N-N bond cleavage.[2] The primary decomposition products are nitrogen gas (N₂), acetylene (C₂H₂), and hydrogen cyanide (HCN).[2]

The azide-tetrazole equilibrium is a well-documented phenomenon for this class of compounds.[3][4] The position of this equilibrium is influenced by factors such as the electronic nature of substituents and the solvent. Electron-withdrawing groups tend to stabilize the 2-azido isomer, while electron-donating groups favor the fused tetrazole ring.[4] This equilibrium is critical as the 2-azido form is the reactive species in important reactions like 1,3-dipolar cycloadditions (click chemistry).[5]

Proposed Isotopic Labeling Studies for Mechanistic Elucidation

While computational and kinetic studies have provided valuable insights, direct experimental evidence for the proposed mechanisms can be obtained through isotopic labeling. Here, we propose several ¹⁵N-labeling studies to definitively probe the reaction pathways of tetrazolo[1,5-a]pyridines.

Table 1: Proposed ¹⁵N-Labeling Studies for Mechanistic Investigation

Study Labeling Strategy Analytical Technique Objective Expected Outcome & Interpretation
Thermal Decomposition Pathway Synthesize this compound with ¹⁵N at a specific position in the tetrazole ring (e.g., N1, N2, or N3).Mass Spectrometry (MS) of evolved gases.To trace the fate of specific nitrogen atoms during thermal decomposition.Detection of ¹⁵N-labeled N₂ would confirm the origin of the evolved nitrogen gas from the tetrazole ring. The specific isotopologue of N₂ (e.g., ¹⁴N¹⁵N vs. ¹⁵N¹⁵N) would provide evidence for the specific N-N bonds cleaved during the initial ring-opening step.
Azide-Tetrazole Equilibrium Dynamics Synthesize ¹⁵N-labeled 2-azidopyridine and monitor its cyclization to this compound.¹⁵N NMR Spectroscopy.To directly observe and quantify the interconversion between the azide and tetrazole forms.Changes in the ¹⁵N NMR chemical shifts and coupling constants over time would allow for the determination of the equilibrium constant and the rate of interconversion. This would provide direct evidence for the dynamic nature of the equilibrium.
Mechanism of "Click" Reactions React ¹⁵N-labeled this compound (labeled in the tetrazole ring) with an alkyne in a Cu-catalyzed click reaction.¹H-¹⁵N HMBC NMR Spectroscopy of the resulting triazole product.To unequivocally demonstrate that the 2-azido tautomer is the reactive intermediate.Correlation signals in the HMBC spectrum between the protons of the newly formed triazole ring and the ¹⁵N label would confirm that the nitrogen atoms from the original tetrazole ring are incorporated into the triazole product, proceeding through the azide intermediate.

Experimental Protocols

Synthesis of Tetrazolo[1,5-a]pyridines

A common method for the synthesis of tetrazolo[1,5-a]pyridines involves the reaction of 2-halopyridines with an azide source.[6][7]

  • Materials: 2-chloropyridine, sodium azide, hydrochloric acid.

  • Procedure: 2-Chloropyridines react with sodium azide in the presence of hydrochloric acid.[7] The reaction proceeds through an initial nucleophilic displacement of the chloride by the azide ion, followed by an electrocyclic ring closure to form the this compound.[7] Alternatively, 2-halopyridines can be reacted with trimethylsilyl azide in the presence of tetrabutylammonium fluoride hydrate.[6]

Proposed Protocol for ¹⁵N-Labeling of Pyridine Precursors

A general and efficient method for incorporating ¹⁵N into a pyridine ring involves a ring-opening/ring-closing strategy via Zincke imine intermediates.[8][9] This method can be adapted to synthesize the ¹⁵N-labeled 2-halopyridine precursors required for the proposed mechanistic studies.

  • Materials: Substituted pyridine, triflic anhydride (Tf₂O), dibenzylamine, ¹⁵NH₄Cl, base (e.g., triethylamine or sodium acetate).

  • Step 1: Ring Opening to form Zincke Imine: The starting pyridine is activated with Tf₂O and then reacted with dibenzylamine to form the corresponding NTf-Zincke imine.[8][9]

  • Step 2: Ring Closure with ¹⁵N Source: The isolated Zincke imine is then reacted with a ¹⁵N-labeled ammonium salt, such as ¹⁵NH₄Cl, in the presence of a base to close the ring, incorporating the ¹⁵N atom into the pyridine core.[8] This process has been shown to achieve >95% ¹⁵N incorporation in many cases.[8]

Visualizing Reaction Mechanisms and Workflows

Thermal_Decomposition TetrazoloPyridine This compound TransitionState Transition State (N-N bond cleavage) TetrazoloPyridine->TransitionState Heat Intermediate Pyridylnitrene Intermediate TransitionState->Intermediate N2 N₂ Intermediate->N2 Extrusion RingOpeningProducts Ring Fragmentation Products (C₂H₂, HCN) Intermediate->RingOpeningProducts Rearrangement & Fragmentation Azide_Tetrazole_Equilibrium TetrazoloPyridine This compound AzidoPyridine 2-Azidopyridine TetrazoloPyridine->AzidoPyridine Equilibrium Isotopic_Labeling_Workflow cluster_synthesis Synthesis of Labeled Precursor cluster_reaction Mechanistic Study cluster_analysis Analysis Pyridine Pyridine ZinckeImine Zincke Imine Intermediate Pyridine->ZinckeImine Tf₂O, Dibenzylamine LabeledPyridine ¹⁵N-Labeled 2-Halopyridine ZinckeImine->LabeledPyridine ¹⁵NH₄Cl, Base LabeledTetrazoloPyridine ¹⁵N-Labeled this compound LabeledPyridine->LabeledTetrazoloPyridine NaN₃ Reaction Reaction (Thermal, Cycloaddition, etc.) LabeledTetrazoloPyridine->Reaction Products Reaction Products Reaction->Products Analysis Mass Spectrometry / NMR Products->Analysis Mechanistic_Insights Mechanistic_Insights Analysis->Mechanistic_Insights

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Tetrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the proper disposal of Tetrazolo[1,5-a]pyridine. Adherence to these procedures is paramount for ensuring the safety of laboratory personnel and maintaining environmental compliance. This information is intended for researchers, scientists, and professionals in drug development who handle this compound.

Immediate Safety Alert: this compound and its derivatives are energetically unstable and may decompose explosively under certain conditions, such as heat.[1][2] The compound is also classified as acutely toxic and an irritant.[2][3] On-site chemical neutralization is strongly discouraged due to the high risk of uncontrolled, explosive decomposition.[2]

Hazard Assessment and Personal Protective Equipment (PPE)

Due to the inherent risks associated with this compound, the following personal protective equipment is mandatory when handling the compound or its waste:

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required. Always inspect gloves before use and dispose of contaminated gloves in accordance with laboratory best practices.[2]

  • Eye and Face Protection: Chemical safety goggles and a face shield must be worn to protect against splashes and potential energetic decomposition.[2]

  • Skin and Body Protection: A flame-retardant laboratory coat and closed-toe shoes are essential.[2]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a certified respirator should be used.

Quantitative Data Summary

The following table summarizes key hazard and disposal parameters for this compound.

ParameterValue/InformationSource(s)
Chemical Name This compoundN/A
Hazard Class Acute Toxicity (Oral), Eye Irritant, Potentially Explosive[2][3]
Primary Hazards Explosive decomposition possible on heating.[1][2]
Decomposition Products Nitrogen (N₂), Hydrogen Cyanide (HCN), Acetylene (C₂H₂)[1]
Incompatible Materials Strong oxidizers, strong acids (especially nitric acid), and bases.[4][4]
Storage Conditions Store in a tightly closed, compatible container in a cool, dry, and well-ventilated area away from heat and sources of ignition.[4][5][4][5]
Disposal Method Collection in a designated hazardous waste container for disposal by a licensed hazardous waste facility. Do not dispose of down the drain.[6][6][7]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection and disposal of this compound waste.

  • Waste Segregation and Collection:

    • Collect all waste containing this compound, including unused product, contaminated labware (e.g., weighing boats, filter paper), and contaminated PPE, in a dedicated and clearly labeled hazardous waste container.[4]

    • The container must be sealable, airtight, and chemically compatible with the waste.[4]

  • Labeling:

    • Attach a completed "Dangerous Waste" or "Hazardous Waste" label to the container as soon as the first item of waste is added.[4] The label should clearly identify the contents as "Hazardous Waste: this compound" and list all associated hazards.

  • Storage of Waste Container:

    • Store the sealed waste container in a designated satellite accumulation area.

    • The storage area must be away from incompatible materials, direct sunlight, and any sources of heat or ignition.[4]

  • Spill Management:

    • In the event of a spill, evacuate the immediate area if necessary.

    • Wearing appropriate PPE, absorb the spill with an inert, dry material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material and place it into the designated hazardous waste container.[4]

  • Arranging for Final Disposal:

    • When the waste container is full or no longer in use, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][6]

    • Follow your institution's specific procedures for requesting a chemical waste pickup.[4]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G start Start: Handling This compound Waste ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) start->ppe waste_collection Step 2: Collect Waste in a Designated Hazardous Waste Container ppe->waste_collection spill_check Is there a spill? waste_collection->spill_check spill_cleanup Step 2a: Absorb Spill with Inert Material & Collect spill_check->spill_cleanup Yes labeling Step 3: Securely Seal and Label Container with 'Hazardous Waste' spill_check->labeling No spill_cleanup->waste_collection storage Step 4: Store in a Cool, Dry, Ventilated Area Away from Incompatibles labeling->storage disposal_request Step 5: Arrange for Pickup by Licensed Hazardous Waste Disposal Service storage->disposal_request end End: Compliant Disposal disposal_request->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Tetrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Tetrazolo[1,5-a]pyridine. The following procedures and recommendations are compiled to ensure the safe handling, use, and disposal of this compound, minimizing risks and ensuring a secure laboratory environment.

Hazard Summary

  • Pyridine Derivatives : These compounds are often toxic and flammable. It is critical to minimize inhalation of vapors and prevent skin contact.[1] Work should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

  • Tetrazole Compounds : Tetrazoles can present an explosion risk and may be sensitive to shock, friction, or heat.[1] Handling of these compounds requires the use of non-sparking tools and proper grounding of equipment to prevent static discharge.[1]

The Globally Harmonized System (GHS) classification for similar compounds includes warnings for acute oral toxicity and serious eye irritation.

Personal Protective Equipment (PPE)

Strict adherence to the recommended personal protective equipment is mandatory to ensure personal safety and minimize exposure. The following table summarizes the required PPE for various laboratory activities involving this compound.

ActivityEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Preparing Solutions (in a fume hood)Safety goggles[1]Nitrile or butyl rubber gloves[1]Laboratory coat[1]Not generally required if handled in a certified chemical fume hood[1]
Conducting Reactions (in a fume hood)Safety goggles[1]Nitrile or butyl rubber gloves[1]Laboratory coat[1]Not generally required if handled in a certified chemical fume hood
Waste Disposal Safety goggles and face shieldNitrile or butyl rubber gloves[1]Laboratory coat[1]Not generally required if containers are sealed and handled properly
Spill Cleanup Chemical safety goggles or a face shield[2]Chemical-resistant gloves (e.g., nitrile, neoprene)[2]Chemical-resistant coveralls or apron[3]A NIOSH-approved respirator may be necessary for large spills or inadequate ventilation[2]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is essential for safety.

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and its certification is current.

  • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[1]

  • Designate a specific, clearly marked area within the fume hood for handling the compound to contain potential spills.

2. Donning Personal Protective Equipment:

  • Before handling the compound, put on all required PPE as specified in the table above.

  • Gloves must be inspected for any signs of damage before use.

3. Handling the Compound:

  • Conduct all weighing and transfers of the solid compound within a chemical fume hood to control dust and vapors.[2]

  • Use spark-proof tools and ensure all equipment is properly grounded to prevent static discharge.[1]

  • Keep containers tightly closed when not in use.[4]

4. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.[1]

  • Keep the compound away from heat, sparks, and open flames.[1]

  • Store in a tightly closed container.[1][4]

5. Decontamination:

  • After handling, wipe down the work area with an appropriate solvent.

  • Wash hands thoroughly with soap and water.

Experimental Protocol Example: Synthesis of Tetrazolo[1,5-a]pyridines

The following is a general procedure for the synthesis of Tetrazolo[1,5-a]pyridines from pyridine N-oxides, which illustrates a common experimental context for handling this class of compounds.

Materials:

  • Pyridine N-oxide derivative

  • Diphenyl phosphorazidate (DPPA)

  • Pyridine (as base)

  • Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer

  • Heating mantle or oil bath

  • Nitrogen gas inlet

  • Chromatography equipment for purification

Procedure:

  • In a reaction vessel, combine the pyridine N-oxide and pyridine.

  • Slowly add diphenyl phosphorazidate (DPPA) to the mixture under a nitrogen atmosphere.

  • Heat the reaction mixture to 120 °C and stir for 24 hours.[5]

  • Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the crude product using column chromatography to isolate the desired this compound.[5]

Spill Management and Disposal Plan

Proper management of spills and waste is critical to prevent environmental contamination and ensure regulatory compliance.

Spill Management:

  • Small Spills: For small spills contained within a chemical fume hood, use an inert absorbent material such as sand or vermiculite to contain the spill.[1] Do not use combustible materials. Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[2] Clean the spill area with a suitable solvent and then wash with soap and water.[2]

  • Large Spills: In the event of a large spill, or a spill outside of a fume hood, evacuate the immediate area and alert colleagues and the laboratory supervisor or safety officer.[1]

Waste Disposal:

  • Waste Collection: Collect all waste material, including unused compound and any contaminated disposables (e.g., gloves, weighing paper, absorbent material), in a clearly labeled, sealed, and compatible waste container.[2]

  • Waste Treatment and Disposal: Waste containing this compound should be treated as hazardous waste. Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.[2] Do not dispose of down the drain or in general waste.

Safe Handling Workflow

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Verify Fume Hood & Safety Equipment B Don Appropriate PPE A->B C Weigh & Prepare in Fume Hood B->C D Conduct Experiment C->D E Decontaminate Work Area D->E Spill Spill Occurs D->Spill F Segregate & Label Hazardous Waste E->F G Consult EHS for Disposal F->G Evacuate Evacuate for Large Spill G->Evacuate Contain Contain Small Spill Spill->Contain Spill->Evacuate

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetrazolo[1,5-a]pyridine
Reactant of Route 2
Tetrazolo[1,5-a]pyridine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。